2,3,5-Tri-O-benzyl-D-arabinofuranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-DYXQDRAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453669 | |
| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37776-25-3 | |
| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2,3,5-Tri-O-benzyl-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties of 2,3,5-Tri-O-benzyl-D-arabinofuranose, a critical intermediate in synthetic carbohydrate chemistry. As a protected derivative of D-arabinose, this compound serves as a versatile building block for the synthesis of complex glycans, nucleoside analogues, and other biologically significant molecules.[] This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and handling, grounded in authoritative references.
Chemical Structure and Stereochemistry
This compound is characterized by a five-membered furanose ring derived from the pentose sugar D-arabinose. The hydroxyl groups at positions 2, 3, and 5 are protected by benzyl ethers. This protection strategy is common in carbohydrate synthesis as benzyl groups are stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation.
A crucial aspect of this compound's structure is its existence as a hemiacetal, which gives rise to two anomers: α (alpha) and β (beta), depending on the stereochemistry at the anomeric carbon (C1). Synthetic preparations typically yield a mixture of these anomers.[2] While many commercial suppliers offer the purified β-anomer, it is essential for researchers to recognize that the compound may exist as an equilibrium mixture in solution.[3][4]
Caption: Generalized structure of this compound.
Physical and Chemical Properties
The physical properties of this compound can vary depending on its anomeric purity and physical state (crystalline vs. amorphous). The data presented below is a synthesis of information from commercial suppliers and scientific literature.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₈O₅ | [4][5] |
| Molecular Weight | 420.50 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or a colorless/yellow syrup. | [2][3] |
| Melting Point | 164-165 °C (for crystalline solid). Note: Can also be a syrup. | [6] |
| Optical Rotation | [α]²⁰/D: -9.0° to -1.5° (c = 1% w/v in Chloroform) | [7] |
| Storage Temperature | 2-8 °C | [7] |
Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Excellent solvation of both the benzyl groups and the sugar backbone. |
| Ethers | Diethyl Ether, THF | High to Moderate | Good balance of polarity to solvate the molecule. |
| Aprotic Polar Solvents | DMF, DMSO | High | Strong dipoles effectively solvate the polar regions of the molecule. |
| Esters | Ethyl Acetate | Moderate | Provides a balance of polarity suitable for solvation. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The extensive nonpolar character limits solubility in highly polar alcohols. |
| Apolar Solvents | Hexanes, Toluene | Low | Insufficient polarity to solvate the furanose ring. |
| Aqueous Solvents | Water | Insoluble | The hydrophobic benzyl groups prevent dissolution in water. |
Spectroscopic Characterization
While certificates of analysis confirm the structure of commercial products via NMR, detailed spectral assignments are not widely published for the D-arabinofuranose derivative.[8] However, extensive data is available for the structurally similar 2,3,5-Tri-O-benzyl-D-xylofuranose , which serves as an excellent reference point.[9]
Expected ¹H NMR Features (in CDCl₃):
-
Aromatic Protons: A complex multiplet between δ 7.20-7.40 ppm integrating to 15 hydrogens from the three benzyl groups.
-
Benzylidene Protons (OCH₂Ph): A series of doublets and multiplets between δ 4.40-4.80 ppm, corresponding to the six benzylic methylene protons.
-
Anomeric Proton (H-1): This is the most diagnostic signal. It typically appears as two distinct signals for the α and β anomers, often between δ 5.30-5.60 ppm. The coupling constant (J₁,₂) is characteristically different for the two anomers.
-
Furanose Ring Protons (H-2, H-3, H-4, H-5): A series of multiplets in the δ 3.50-4.30 ppm region.
¹³C NMR Data for the Analogous 2,3,5-Tri-O-benzyl-D-xylofuranose (Anomeric Mixture in CDCl₃): [9] This data illustrates the expected chemical shifts for the carbon skeleton. The arabino- configuration will result in slightly different shifts, but the general regions will be comparable.
| Carbon Atom | Chemical Shift (δ, ppm) - α-anomer | Chemical Shift (δ, ppm) - β-anomer |
| C-1 | 95.9 | 101.6 |
| C-2 | 81.4 | 86.5 |
| C-3 | 81.0 | 81.2 |
| C-4 | 77.0 | 79.6 |
| C-5 | 68.3 | 68.7 |
| OCH₂Ph | 71.6 - 73.4 | 71.6 - 73.4 |
| Aromatic C | 127.7 - 128.4 | 127.7 - 128.4 |
| Aromatic C (ipso) | 136.9 - 138.1 | 137.3 - 137.5 |
Field-Proven Synthesis and Purification Protocol
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. The following protocol is adapted from a robust method developed for the L-enantiomer, which leverages an allyl glycoside intermediate for simplified deprotection at the anomeric position.[2]
Caption: Synthetic workflow for this compound.
Step 1: Allyl Glycoside Formation (Fischer Glycosylation)
-
Methodology: D-arabinose is suspended in allyl alcohol containing a strong acid catalyst (e.g., sulfuric acid or an acidic resin). The mixture is heated (e.g., to 40°C) to facilitate dissolution and reaction.
-
Causality: The acidic conditions protonate the anomeric hydroxyl group, allowing it to be displaced by allyl alcohol to form the more stable glycoside. This reaction typically produces a thermodynamic mixture of furanosides and pyranosides, with the furanoside often being a major product for arabinose. The resulting product is an anomeric mixture.[2]
Step 2: Benzylation
-
Methodology: The crude allyl arabinofuranoside is dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). A strong base, typically sodium hydride (NaH), is added portion-wise to deprotonate the free hydroxyl groups. Benzyl bromide is then added, and the reaction is stirred until completion.
-
Causality: NaH is a non-nucleophilic base that irreversibly deprotonates the alcohol groups to form alkoxides. These alkoxides act as potent nucleophiles, readily displacing the bromide from benzyl bromide in an Sₙ2 reaction to form the stable benzyl ethers. Anhydrous conditions are critical as NaH reacts violently with water.
Step 3: Anomeric Deprotection
-
Methodology: The allyl ether is first isomerized to a prop-1-enyl ether using a base (e.g., potassium tert-butoxide in DMSO). The resulting prop-1-enyl ether is then cleaved under mild acidic conditions (e.g., aqueous HCl) or using a mercury(II) chloride catalyst to yield the final hemiacetal product.
-
Causality: The allyl group is a useful protecting group because it is stable to the benzylation conditions. Its removal via this two-step isomerization-hydrolysis sequence is significantly milder than direct hydrolysis, which would require harsh acidic conditions that could risk cleaving the benzyl ethers.[2]
Purification
-
Methodology: The final product is typically purified by flash column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient.
-
Expertise: The anomeric mixture can sometimes be separated by careful chromatography, or one anomer may preferentially crystallize. As reported for the L-enantiomer, the product after chromatography is often a viscous syrup.[2] If a crystalline solid is desired, seeding or slow crystallization from an appropriate solvent system may be required.
Handling, Storage, and Safety
-
Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.
-
Handling: The compound is a combustible solid. Avoid dust formation and keep away from ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C to ensure long-term stability.[7]
-
Toxicity: Detailed toxicological data is not available. Treat as a potentially hazardous chemical. Avoid ingestion, inhalation, and skin contact.
Conclusion
This compound is a cornerstone intermediate for advanced chemical synthesis. A thorough understanding of its physical properties, including its propensity to exist as an anomeric mixture and its variable physical state, is paramount for its successful use in research and development. The synthetic route via an allyl glycoside offers a reliable and scalable method for its preparation, providing chemists with access to this versatile building block.
References
A comprehensive list of sources is available for verification.
Sources
- 2. researchgate.net [researchgate.net]
- 3. 2-3-5-tri-O-benzyl-B-D-arabino-furanose [jinonpharma.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C26H28O5 | CID 11058881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]
- 8. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g, CAS No. 60933-68-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structure and Stereochemistry of 2,3,5-Tri-O-benzyl-D-arabinofuranose
Introduction
2,3,5-Tri-O-benzyl-D-arabinofuranose is a pivotal intermediate in synthetic carbohydrate chemistry, valued for its role in the construction of complex oligosaccharides and nucleoside analogues with significant biological activity.[1] The strategic placement of benzyl ether protecting groups on the D-arabinofuranose scaffold allows for precise chemical manipulations at the anomeric center while shielding the hydroxyl groups at positions 2, 3, and 5 from unwanted reactions. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of this important molecule, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a central five-membered furanose ring derived from D-arabinose. The stereochemistry of the parent D-arabinose dictates the specific spatial arrangement of the substituents on the furanose ring. The hydroxyl groups at positions C2, C3, and C5 are protected as benzyl ethers, which are known for their stability under a wide range of reaction conditions, yet can be readily removed by catalytic hydrogenation.[2]
The stereochemical integrity of the chiral centers at C2, C3, and C4 of the D-arabinofuranose core is maintained throughout the synthesis. The anomeric carbon (C1) can exist as either the α or β anomer, and the ratio of these anomers can be influenced by the reaction conditions during synthesis and purification.
Synthesis of this compound
A convenient and efficient synthesis of this compound can be achieved from D-arabinose via an allyl glycoside intermediate.[4] This multi-step process involves the initial formation of allyl D-arabinofuranoside, followed by benzylation of the free hydroxyl groups, isomerization of the allyl group to a propenyl group, and finally, acidic hydrolysis to yield the target compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of Allyl D-arabinofuranoside
-
To a suspension of D-arabinose in allyl alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin).
-
Heat the mixture with stirring until the D-arabinose has completely dissolved and the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude allyl D-arabinofuranoside, which can be used in the next step without further purification.
Step 2: Benzylation of Allyl D-arabinofuranoside
-
Dissolve the crude allyl D-arabinofuranoside in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise with stirring.
-
After the evolution of hydrogen gas ceases, add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.
Step 3: Isomerization of the Allyl Group
-
Dissolve the purified allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside in anhydrous dimethyl sulfoxide (DMSO).
-
Add potassium tert-butoxide (KOtBu) and stir the mixture at room temperature.[5][6] The isomerization from the allyl to the propenyl ether is significantly faster in DMSO.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to yield the crude propenyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.
Step 4: Hydrolysis of the Propenyl Ether
-
Dissolve the crude propenyl ether in a mixture of acetone and water.
-
Add a catalytic amount of a mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with a mild base and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to give the crude this compound.
-
Purify the final product by flash column chromatography to obtain the desired compound as a mixture of anomers.
Analytical Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the structure and stereochemistry of the molecule. Key signals include those for the anomeric proton (C1-H), the protons of the furanose ring (C2-H, C3-H, C4-H, and C5-H), the benzylic methylene protons (Ar-CH₂-O), and the aromatic protons of the benzyl groups. The coupling constants between the ring protons can be used to deduce the relative stereochemistry and the conformation of the furanose ring.
¹³C NMR: The carbon NMR spectrum confirms the number of carbon atoms and their chemical environments. The anomeric carbon (C1) typically resonates in the region of 95-105 ppm. The other ring carbons appear between 60 and 90 ppm, while the benzylic methylene carbons are observed around 70-75 ppm. The aromatic carbons of the benzyl groups resonate in the 127-138 ppm range.
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C-1 | ~100.0 (β-anomer) |
| C-2, C-3 | ~84.5, ~79.0 |
| C-4 | ~84.5 |
| C-5 | ~65.7 |
| Benzyl CH₂ | ~72-74 |
| Aromatic CH | ~127-129 |
| Aromatic C (quaternary) | ~138 |
| Note: The chemical shifts are approximate and can vary depending on the solvent and the specific anomer. The data is based on values reported for the L-enantiomer.[4] |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected molecular ion peak for this compound (C₂₆H₂₈O₅) would be observed, typically as an adduct with sodium [M+Na]⁺ or another cation.
| Parameter | Value |
| Molecular Formula | C₂₆H₂₈O₅ |
| Molecular Weight | 420.50 g/mol |
| Exact Mass | 420.1937 g/mol |
| [M+Na]⁺ (calculated) | 443.1834 |
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of a variety of biologically important molecules. Its primary applications include:
-
Synthesis of Nucleoside Analogues: The free hydroxyl group at the anomeric position allows for the introduction of various nucleobases, leading to the synthesis of novel nucleoside analogues with potential antiviral or anticancer activities.[4]
-
Oligosaccharide Synthesis: It serves as a key precursor for the synthesis of arabinofuranose-containing oligosaccharides, which are components of bacterial cell walls and other important glycoconjugates.[7] These oligosaccharides are crucial for studying host-pathogen interactions and for the development of new vaccines and antibiotics.
-
Enzyme Inhibitor Studies: Derivatives of this compound are used to study the mechanism of enzymes involved in carbohydrate metabolism and to develop specific inhibitors.[7]
The ability to selectively deprotect the benzyl groups allows for further functionalization at specific positions, making this compound a versatile tool in the hands of synthetic chemists.
Conclusion
This compound is a cornerstone of modern carbohydrate synthesis. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective utilization in the development of new therapeutics and research tools. The synthetic protocol outlined in this guide, coupled with the detailed analytical characterization, provides a solid foundation for researchers and scientists working in this dynamic field. The strategic use of this and other protected monosaccharides will undoubtedly continue to fuel innovation in drug discovery and glycobiology.
References
- Binkley, R. W., & Binkley, R. W. (1988).
- Collins, P. M., & Ferrier, R. J. (1995).
- Price, C. C., & Snyder, W. H. (1961). The Isomerization of Allyl to Propenyl Ethers in Dimethyl Sulfoxide. Journal of the American Chemical Society, 83(8), 1773–1773.
- Schriesheim, A., Hofmann, J. E., & Rowe, C. A. (1961). The Base-Catalyzed Isomerization of Olefins. Journal of the American Chemical Society, 83(17), 3731–3732.
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- Goti, A., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382.
- Seeberger, P. H., & Werz, D. B. (2007). Synthesis and medical applications of oligosaccharides.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Ester and Ether Formation: Glycosides. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of 2,3,5-Tri-O-benzyl-D-arabinofuranose in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Tri-O-benzyl-D-arabinofuranose is a critical protected monosaccharide intermediate in the synthesis of nucleoside analogues and complex carbohydrates. Its efficacy in these synthetic pathways is profoundly dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility profile of this compound, detailing the underlying physicochemical principles that govern its behavior. We present a qualitative solubility summary, discuss key factors influencing solubility, and provide robust, step-by-step experimental protocols for researchers to quantitatively determine solubility in their own laboratory settings. This document serves as a foundational resource for optimizing reaction conditions, purification strategies, and formulation development involving this key synthetic building block.
Introduction: The Strategic Importance of a Protected Sugar
In the landscape of modern medicinal chemistry and glycobiology, protected carbohydrates are indispensable tools. This compound (Figure 1) is a derivative of D-arabinose where the hydroxyl groups at the 2, 3, and 5 positions are masked by benzyl ethers.[1][2] This protection strategy serves a crucial purpose: it renders the molecule significantly more hydrophobic and allows for selective chemical manipulation at the anomeric (C1) position, which is vital for the synthesis of biologically active nucleosides and oligosaccharides.[2][3]
The success of any synthetic step—from reaction setup and progression to product isolation and purification—hinges on the solubility of the reactants. A thorough understanding of the solubility of this compound allows scientists to:
-
Select Optimal Reaction Solvents: Ensuring all reactants are in the same phase for efficient and complete conversion.
-
Design Effective Purification Protocols: Leveraging differential solubility for crystallization or selecting appropriate solvent systems for chromatography.
-
Develop Robust Formulations: For preclinical studies where the compound itself might be an active pharmaceutical ingredient (API) or a key excipient.
This guide provides the field-proven insights necessary to harness the full synthetic potential of this versatile building block.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties and Solubility Profile
The introduction of three bulky, nonpolar benzyl groups fundamentally alters the physicochemical nature of the parent arabinose molecule.[3][4] The molecule transitions from a highly polar, water-soluble sugar to a hydrophobic, lipophilic compound with significantly increased solubility in organic solvents.[3][5]
Core Principle: "Like Dissolves Like"
The solubility of a molecular compound is governed by the principle that substances with similar polarities tend to be miscible.[6] this compound, with its large nonpolar surface area from the phenyl rings, interacts favorably with nonpolar and moderately polar aprotic solvents through van der Waals forces. Conversely, it has limited ability to form hydrogen bonds, leading to poor solubility in highly polar protic solvents like water.
Representative Solubility Data
While exhaustive quantitative data across all solvents is not centrally published, a qualitative and semi-quantitative profile can be constructed from synthesis reports and the behavior of analogous benzylated carbohydrates.[2][3][7] The following table summarizes the expected solubility of this compound.
| Solvent | Class | Polarity Index | Expected Solubility | Rationale & Application Notes |
| Dichloromethane (DCM) | Halogenated | 3.1 | Very Soluble | Excellent solvent for reactions and chromatography due to its volatility and high dissolving power. |
| Chloroform (CHCl₃) | Halogenated | 4.1 | Very Soluble | Similar to DCM, often used in reactions and for NMR sample preparation. |
| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | Good for reactions, particularly those involving organometallic reagents. |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | Soluble | Common solvent for extraction and chromatography; solubility allows for effective purification. |
| Toluene | Aromatic | 2.4 | Soluble | Often used in reactions that require higher temperatures or azeotropic removal of water. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble | High boiling point and strong dissolving power make it suitable for challenging reactions.[3][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds.[3][5] |
| Acetone | Ketone | 5.1 | Moderately Soluble | Useful for washing and precipitation/crystallization procedures. |
| Methanol (MeOH) | Polar Protic | 5.1 | Slightly Soluble | Often used as an anti-solvent for crystallization from more soluble media like DCM.[3][7] |
| Hexane / Heptane | Aliphatic | 0.1 | Insoluble / Sparingly Soluble | Commonly used as an anti-solvent to induce precipitation or crystallization from solutions like EtOAc or DCM. |
| Water | Polar Protic | 10.2 | Insoluble | The high polarity and strong hydrogen-bonding network of water preclude the dissolution of this hydrophobic molecule.[5] |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data for specific applications and temperatures, direct experimental measurement is essential.[8][9] The following protocols describe two robust, validated methods for this purpose.
Method 1: Isothermal Equilibrium (Gravimetric) Method
This classic and highly accurate "shake-flask" method determines solubility by creating a saturated solution at a constant temperature and then quantifying the dissolved solute by mass after solvent evaporation.[10][11][12]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution reaches true thermodynamic equilibrium, becoming fully saturated.
-
Constant Temperature: Solubility is temperature-dependent; a water bath provides the necessary stability for reproducible results.[10]
-
Equilibration Time: Allows sufficient time for the dissolution process to reach its maximum point.
-
Syringe Filtration: A critical step to separate the saturated supernatant from any undissolved solid particles without causing premature precipitation.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a vial, ensuring solid remains undissolved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature for 2-4 hours for the excess solid to settle.
-
Sampling: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a 0.45 µm PTFE filter.
-
Gravimetric Analysis:
-
Dispense the filtered solution into a pre-weighed, dry evaporating dish or vial. Record the exact weight of the empty vial (W_vial).
-
Record the weight of the vial containing the solution (W_solution).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Once completely dry, re-weigh the vial to get the final weight (W_final).
-
-
Calculation:
-
Mass of solute = W_final - W_vial
-
Mass of solvent = W_solution - W_final
-
Solubility (mg/mL) = (Mass of solute / Volume of sample taken)
-
Caption: Workflow for Gravimetric Solubility Determination.
Method 2: High-Performance Liquid Chromatography (HPLC) Quantification
This method is ideal for higher throughput screening or when only small amounts of material are available. It uses HPLC to determine the concentration of the solute in a saturated solution by comparing the detector response to a standard calibration curve.[13][14][15]
Causality Behind Experimental Choices:
-
Calibration Curve: Essential for converting the instrument's signal (e.g., peak area from a UV detector) into a precise concentration. This forms the basis of quantification.
-
Dilution: Saturated solutions often have concentrations far above the linear range of the detector. Accurate dilution is critical to bring the sample into the quantifiable range of the calibration curve.
-
Mobile Phase Compatibility: The final diluted sample should be in a solvent compatible with the HPLC mobile phase to ensure good peak shape and prevent precipitation on the column.
Step-by-Step Protocol:
-
Prepare Calibration Standards:
-
Create a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Perform a series of dilutions to create at least five standard solutions spanning the expected concentration range (e.g., 0.2, 0.1, 0.05, 0.025, 0.01 mg/mL).
-
-
Generate Calibration Curve:
-
Inject each standard onto the HPLC system. A reversed-phase C18 column with a mobile phase like acetonitrile/water is typically suitable. The benzyl groups provide a strong UV chromophore for detection (~254 nm).
-
Plot the detector peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
-
Prepare Saturated Sample:
-
Follow steps 1-5 from the Gravimetric Method to prepare a filtered, saturated solution.
-
-
Dilute and Analyze:
-
Perform a precise, large-volume dilution of the saturated supernatant. For example, dilute 100 µL of the supernatant into 9.9 mL of mobile phase (a 1:100 dilution).
-
Inject the diluted sample onto the HPLC and record the peak area.
-
-
Calculation:
-
Use the peak area of the unknown sample and the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is its solubility.
-
Caption: Workflow for HPLC-Based Solubility Determination.
Conclusion
The solubility of this compound is a direct consequence of its heavily benzylated, hydrophobic structure. It exhibits high solubility in common aprotic organic solvents such as dichloromethane, chloroform, and ethyl acetate, while being poorly soluble in polar protic solvents and nonpolar alkanes. This solubility profile provides chemists with a wide array of options for conducting reactions and, critically, for designing purification schemes based on crystallization or chromatography. For applications demanding high precision, the gravimetric and HPLC-based protocols outlined here provide a reliable framework for quantitative solubility determination, empowering researchers to optimize their synthetic and developmental workflows with confidence.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- BenchChem. (2025).
- CD BioGlyco. (n.d.). This compound, Purity ≥95%.
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- Food Safety Institute. (2025).
- MSE Supplies LLC. (2025). Gravimetric Analysis General Guide. MSE Supplies LLC.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- UC Davis Analytical Laboratory. (2017).
- Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Determination of Solubility by Gravimetric Method.
- Vidal-valverde, C., Martin-villa, C., & Herranz, J. (1984). Determination of Soluble Carbohydrates in Yogurts by High Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 6. chem.ws [chem.ws]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. msesupplies.com [msesupplies.com]
- 13. Soluble Carbohydrates - HPLC Method [anlaborders.ucdavis.edu]
- 14. APPLICATION OF HPLC TO CHARACTERIZATION OF INDIVIDUAL CARBOHYDRATES IN FOODS | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,5-Tri-O-benzyl-D-arabinofuranose
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,5-Tri-O-benzyl-D-arabinofuranose, a key intermediate in the synthesis of various biologically significant molecules, including nucleoside analogues used in antiviral and anticancer therapies.[1] This document is intended for researchers, scientists, and drug development professionals who utilize protected carbohydrates in their synthetic strategies.
Introduction: The Structural Significance of this compound
This compound is a protected monosaccharide of D-arabinose, a five-carbon sugar. The benzyl ether protecting groups at the C2, C3, and C5 positions offer stability under a range of reaction conditions, yet can be selectively removed, making this compound a versatile building block in complex oligosaccharide and nucleoside synthesis. The furanose (five-membered ring) form is of particular biological relevance, as it forms the core of nucleic acids.
Accurate structural elucidation is paramount in synthetic chemistry, and NMR spectroscopy stands as the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For carbohydrates, which are often characterized by subtle stereochemical differences and conformational flexibility, a detailed analysis of ¹H and ¹³C NMR spectra is essential for unambiguous characterization. This guide will delve into the specific spectral features of this compound, providing a detailed interpretation of its ¹H and ¹³C NMR data.
Molecular Structure and Numbering
The structure of this compound with the standard numbering convention for the arabinofuranose ring is depicted below. This numbering is crucial for the assignment of NMR signals.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is complex, exhibiting signals for the anomeric proton, the furanose ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl groups. The spectrum is typically recorded in deuterated chloroform (CDCl₃). Due to the presence of both α and β anomers in solution, two sets of signals are often observed.
Table 1: ¹H NMR Spectral Data of this compound (α/β mixture) in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (α) | ~5.40 | d | ~4.0 |
| H-1 (β) | ~5.35 | s | - |
| H-2 (α/β) | ~4.10 - 4.20 | m | - |
| H-3 (α/β) | ~3.95 - 4.05 | m | - |
| H-4 (α/β) | ~4.25 - 4.35 | m | - |
| H-5a, H-5b (α/β) | ~3.55 - 3.70 | m | - |
| -CH₂-Ph (benzylic) | ~4.40 - 4.75 | m | - |
| Ar-H (aromatic) | ~7.20 - 7.40 | m | - |
Note: The chemical shifts and coupling constants are approximate values derived from typical spectra of closely related compounds and general principles of carbohydrate NMR. Precise values may vary slightly depending on experimental conditions.
Interpretation of the ¹H NMR Spectrum
-
Anomeric Protons (H-1): The signals for the anomeric protons are the most downfield of the carbohydrate ring protons due to the deshielding effect of two adjacent oxygen atoms. The α-anomer typically shows a doublet with a coupling constant (³JH1,H2) of approximately 4.0 Hz, indicative of a cis relationship between H-1 and H-2. The β-anomer, with a trans relationship between H-1 and H-2, is expected to have a smaller coupling constant, often appearing as a singlet or a very narrow doublet.
-
Furanose Ring Protons (H-2 to H-4): These protons resonate in the range of 3.95-4.35 ppm. Their signals are often overlapping multiplets, making definitive assignment challenging without two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy).
-
Exocyclic Protons (H-5a, H-5b): The two diastereotopic protons on C-5 resonate in the region of 3.55-3.70 ppm as a complex multiplet.
-
Benzylic Protons (-CH₂-Ph): The six methylene protons of the three benzyl groups appear as a series of overlapping multiplets between 4.40 and 4.75 ppm.
-
Aromatic Protons (Ar-H): The fifteen aromatic protons of the three benzyl groups produce a complex multiplet in the range of 7.20-7.40 ppm.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The use of a proton-decoupled sequence simplifies the spectrum to a series of singlets, one for each unique carbon atom.
Table 2: ¹³C NMR Spectral Data of this compound (α/β mixture) in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (α) | ~103 |
| C-1 (β) | ~97 |
| C-2, C-3, C-4 (α/β) | ~75 - 85 |
| C-5 (α/β) | ~70 |
| -CH₂-Ph (benzylic) | ~72 - 74 |
| Ar-C (aromatic) | ~127 - 129 |
| Ar-C (quaternary) | ~137 - 138 |
Note: These are characteristic chemical shift ranges for benzyl-protected arabinofuranosides.
Interpretation of the ¹³C NMR Spectrum
-
Anomeric Carbon (C-1): The anomeric carbon is the most downfield of the sugar ring carbons, with the α-anomer typically resonating at a lower field (~103 ppm) than the β-anomer (~97 ppm).
-
Furanose Ring Carbons (C-2, C-3, C-4): These carbons appear in the region of 75-85 ppm.
-
Exocyclic Carbon (C-5): The C-5 carbon resonates at approximately 70 ppm.
-
Benzylic Carbons (-CH₂-Ph): The three benzylic carbons give rise to signals in the 72-74 ppm range.
-
Aromatic Carbons (Ar-C): The aromatic carbons of the benzyl groups appear in the 127-129 ppm region for the protonated carbons and around 137-138 ppm for the quaternary (ipso) carbons.
Experimental Protocols
Protocol 1: NMR Sample Preparation
A self-validating protocol ensures the quality and reproducibility of the acquired data.
-
Analyte Purity Check: Before preparing the NMR sample, confirm the purity of the this compound sample by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). A single spot indicates high purity.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D) from a sealed ampoule to minimize residual proton signals from the solvent.
-
Sample Weighing and Dissolution: Accurately weigh 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
These parameters are for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (centered around 100 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more for higher signal-to-noise)
Advanced 2D NMR for Complete Assignment
For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Caption: Logical flow for complete NMR assignment using 2D techniques.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. It is essential for tracing the connectivity of the protons within the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the direct assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying connectivity across quaternary carbons and for confirming the positions of the benzyl protecting groups.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of chemical shifts, coupling constants, and 2D correlation experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers working with protected carbohydrates, ensuring the integrity of their synthetic endeavors.
References
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]
-
Khatun, N., Nicolas, C., Fort, S., & Rémond, P. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382. [Link]
-
Pore, V. S., & Lowary, T. L. (2007). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 84(3), 484. [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]
-
Al-Douh, M. H., Hamid, S. A., Osman, H., Ng, S. L., & Fun, H. K. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Chemistry, 10(1), 031-037. [Link]
-
PubChem. this compound.[Link]
-
Carl ROTH. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose.[Link]
-
D'Accriscio, F., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17948-17963. [Link]
-
McClard, R. W., Tsimikas, S., & Schriver, K. E. (1986). Inhibition of fructose bisphosphatase and stimulation of phosphofructokinase by a stable isosteric phosphonate analog of fructose 2,6-bisphosphate. Archives of biochemistry and biophysics, 245(1), 282-286. [Link]
Sources
A-to-Z Guide to 2,3,5-Tri-O-benzyl-D-arabinofuranose: From Sourcing to Synthesis
Introduction: The Significance of a Protected Arabinofuranose
2,3,5-Tri-O-benzyl-D-arabinofuranose is a protected derivative of D-arabinose, a five-carbon sugar. The benzyl groups serve as protecting agents for the hydroxyl (-OH) functionalities at the 2, 3, and 5 positions. This strategic protection is paramount in multi-step organic syntheses, as it prevents these hydroxyl groups from reacting out of turn. This allows for selective modification of other parts of the molecule, a fundamental requirement in the synthesis of complex carbohydrates and nucleoside analogues.[1][2] Its stability under a range of reaction conditions, coupled with the relative ease of deprotection (removal of the benzyl groups), makes it an invaluable intermediate for chemists.
The primary utility of this compound lies in its role as a precursor for the synthesis of arabinose-containing glycans and modified nucleosides.[1] These molecules are of significant interest in the pharmaceutical industry, forming the backbone of various therapeutic agents, including antiviral and anticancer drugs.[] For instance, the arabinofuranose moiety is a key structural feature in several clinically important nucleoside analogues that function by inhibiting viral replication or cancer cell proliferation.
Commercial Availability and Supplier Overview
This compound is readily available from a variety of chemical suppliers who specialize in carbohydrates and biochemicals for research and development purposes. It is typically sold as a white to off-white powder and is intended for laboratory use only.[4][5] When sourcing this material, it is crucial to consider not only the price but also the purity, isomeric form (α vs. β anomer), and the supplier's quality control documentation.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥99% (TLC) | Gram to multi-gram scale | Provides detailed certificates of analysis.[6] |
| Biosynth | High Purity | Custom quantities available | Offers a range of carbohydrate derivatives.[7] |
| CarboMer, Inc. | Varies | Small to bulk quantities | Specializes in carbohydrate synthesis.[8] |
| CD BioGlyco | ≥95% | Milligram to gram scale | Focuses on glycobiology research products.[1] |
| BOC Sciences | High Purity | Research and bulk quantities | Supplies a wide array of biochemicals.[] |
| CymitQuimica | Min. 99 Area-% | Gram to multi-gram scale | Distributes for various manufacturers.[4] |
| Thermo Scientific Chemicals | High Purity | Gram scale | Formerly part of the Alfa Aesar portfolio.[9] |
| Carl ROTH | High Purity | Gram scale | European-based supplier.[10] |
Note: The anomeric form (α or β) can be a critical factor in subsequent synthetic steps. While some suppliers specify the anomer, others may provide a mixture. It is imperative to confirm this detail with the supplier based on the specific requirements of your synthetic route.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₅ | [][7] |
| Molecular Weight | 420.50 g/mol | [][7] |
| Appearance | White to off-white solid/powder | [4][11] |
| Purity | Typically ≥95-99% | [1][6] |
| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO.[1] | |
| Storage Temperature | 2-8°C | [6][7] |
| CAS Number | 160549-10-0 (for D-form), 60933-68-8 (for β-D-anomer) | [4][7] |
Identity and purity are typically confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Thin Layer Chromatography (TLC) is also a common method for assessing purity.[6]
Core Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery.
Synthesis of Nucleoside Analogues
Nucleoside analogues are a class of compounds that mimic natural nucleosides and can interfere with DNA or RNA synthesis. This property makes them effective antiviral and anticancer agents. This compound serves as a key starting material for the synthesis of arabinonucleosides. The protected arabinofuranose ring can be coupled with various nucleobases (e.g., adenine, guanine, cytosine, thymine) to create these analogues. The benzyl protecting groups are then removed in a later step to yield the final active compound.
Caption: Synthetic pathway from D-arabinose to a nucleoside analogue.
Elaboration of Oligosaccharides and Glycans
This protected arabinofuranose is also instrumental in the synthesis of oligosaccharides and glycans containing arabinose units.[4] These complex carbohydrates play crucial roles in various biological processes, including cell recognition and signaling. The ability to selectively introduce arabinofuranose into a growing oligosaccharide chain is made possible by the strategic use of protecting groups, such as the benzyl ethers in the title compound.
Synthesis and Purification: A Glimpse into the Chemistry
While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and handling considerations. A common synthetic route starts from the readily available D-arabinose.[12][13] The process generally involves:
-
Fischer Glycosylation: D-arabinose is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a mixture of methyl arabinofuranosides and pyranosides.
-
Benzylation: The hydroxyl groups are then protected by reacting the methyl glycoside with benzyl chloride or benzyl bromide in the presence of a base (e.g., sodium hydride). This step must be carefully controlled to ensure complete protection and to minimize side reactions.
-
Hydrolysis: The anomeric methyl group is selectively removed through hydrolysis to yield the desired this compound.
Purification is typically achieved through column chromatography on silica gel, followed by crystallization to obtain a high-purity product.[12]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11][14] Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[6][7]
-
Incompatibilities: Avoid strong oxidizing agents.[11]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][14]
Conclusion
This compound is a cornerstone intermediate in modern carbohydrate and medicinal chemistry. Its commercial availability from a range of reliable suppliers, coupled with its well-defined chemical properties, makes it an accessible and indispensable tool for researchers and drug development professionals. A comprehensive understanding of its sourcing, handling, and applications is key to leveraging its full potential in the synthesis of novel therapeutics and complex glycans.
References
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from [Link]
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- D'Souza, M. J., & Zhyon, H. (2005). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory.
-
Carl ROTH. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
Sources
- 1. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 4. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | Sigma-Aldrich [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Buy 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose For Sale - Carbomer [carbomer.com]
- 9. J66853.09 [thermofisher.com]
- 10. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g, CAS No. 60933-68-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Role of 2,3,5-Tri-O-benzyl-D-arabinofuranose in Carbohydrate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3,5-Tri-O-benzyl-D-arabinofuranose, a pivotal building block in modern carbohydrate chemistry. We will explore its synthesis, strategic importance as a protected monosaccharide, and its application in the construction of complex, biologically significant glycans and glycoconjugates.
Introduction: The Strategic Importance of Protected Arabinofuranose
D-arabinofuranose (Araf) is a critical carbohydrate component in the cell walls of various pathogens, most notably Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1][2][3] The mycobacterial cell wall contains vast polysaccharides, arabinogalactan (AG) and lipoarabinomannan (LAM), which are rich in arabinofuranose residues.[1][2][3][4] These structures are essential for the bacterium's viability, pathogenesis, and interaction with the host immune system.[2][3] Consequently, synthetic fragments of these polysaccharides are invaluable tools for developing diagnostics, vaccines, and new antimicrobial drugs that target cell wall biosynthesis.[1][5]
The synthesis of oligosaccharides containing arabinofuranose is a significant challenge due to the sugar's multiple hydroxyl groups and the difficulty of stereoselectively forming the furanosidic linkages, particularly the 1,2-cis (β) linkage.[1][3] To achieve controlled, regioselective glycosylation reactions, chemists rely on protecting group strategies. This is where This compound emerges as a cornerstone intermediate.
By masking the hydroxyl groups at the C2, C3, and C5 positions with benzyl (Bn) ethers, the anomeric C1 hydroxyl group is left available for activation and subsequent glycosylation. The benzyl groups are chosen for their robustness; they are stable under a wide range of acidic and basic conditions commonly used in multi-step synthesis but can be reliably removed under mild conditions via catalytic hydrogenolysis.[6] This stability and ease of removal make this compound an exceptionally useful and versatile precursor for complex carbohydrate synthesis.[7]
Synthesis and Physicochemical Properties
The preparation of this compound typically begins with commercially available D-arabinose. The most common method for benzylation is a variation of the Williamson ether synthesis, where the hydroxyl groups are deprotonated with a strong base, and the resulting alkoxides act as nucleophiles to attack benzyl bromide.[6]
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is frequently used because it is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups, driving the reaction to completion.[6][8]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.[8] They effectively dissolve the carbohydrate and solvate the sodium cation without interfering with the nucleophilic alkoxides.
-
Reagent: Benzyl bromide (BnBr) is a highly reactive benzylating agent, ensuring an efficient SN2 reaction.[6][8]
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure the benzylation reaction proceeds to completion.[8]
The synthesis workflow is a multi-step process that requires careful control of conditions to achieve a good yield.
Caption: Synthesis workflow for this compound.
Physicochemical Data Summary
The resulting product is typically a white powder with well-defined physical properties crucial for its characterization and use.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₅ | [9][][11] |
| Molecular Weight | 420.50 g/mol | [9][][11] |
| Appearance | White Powder | [9] |
| Assay | ≥99% (TLC) | |
| Storage Temperature | 2-8°C | |
| Optical Activity | [α]20/D -9.0 to -1.5° (c=1, CHCl₃) |
Core Function: A Versatile Glycosyl Donor Precursor
The primary role of this compound is to serve as a precursor to an activated glycosyl donor . The free hydroxyl group at the anomeric center (C1) is a poor leaving group. Therefore, it must be converted into a more reactive species that can be readily displaced by a nucleophilic glycosyl acceptor (an alcohol, which can be another sugar).
Common activation strategies include conversion to:
-
Glycosyl Halides: Using reagents like HCl or HBr.
-
Thioglycosides: Reacting with a thiol (e.g., thiophenol) under acidic conditions.
-
Trichloroacetimidates: A highly effective method involving reaction with trichloroacetonitrile in the presence of a base like DBU.
The resulting activated donor can then be coupled with a glycosyl acceptor, typically promoted by a Lewis acid (e.g., TMSOTf, BF₃·OEt₂), to form the desired glycosidic bond. The non-participating nature of the benzyl ether at the C2 position is critical for influencing the stereochemical outcome of the glycosylation, often favoring the formation of the challenging β-(1,2-cis)-arabinofuranoside linkage.[1]
Caption: General workflow for using the synthon as a glycosyl donor.
Detailed Experimental Protocols
Trustworthiness in methodology requires precise, repeatable steps. The following protocols are based on established procedures in carbohydrate chemistry.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard benzylation procedures.[6][8]
Materials:
-
D-Arabinose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (for quenching)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add NaH (e.g., 5 equivalents relative to arabinose) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approx. 5-10 mL per mmol of arabinose).[8] Cool the suspension to 0°C using an ice bath.
-
Deprotonation: Slowly add D-arabinose (1.0 equiv.) to the stirred NaH suspension. Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours or until hydrogen gas evolution ceases.
-
Benzylation: Cool the mixture back to 0°C. Add BnBr (e.g., 5 equivalents) dropwise via a syringe, keeping the internal temperature below 10°C.[8]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution stops.
-
Work-up: Dilute the mixture with EtOAc and wash sequentially with water (2x) and brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Applications in Drug Discovery and Biomedical Research
The utility of this compound extends directly into drug development and immunology.[]
-
Antitubercular Drug Development: By enabling the synthesis of complex arabinan motifs from the mycobacterial cell wall, this building block is crucial for creating neoglycoconjugates.[1] These synthetic antigens are used to study the immune response to M. tuberculosis, screen for diagnostic antibodies, and as components in potential subunit vaccines.[1][2]
-
Antiviral & Anticancer Nucleosides: Arabinofuranosyl nucleotide analogues, known as arabinosides, exhibit significant antiviral and antitumor activities.[12] The chemical synthesis of many of these drugs, such as Nelarabine and Vidarabine (Ara-A), historically relies on precursors like 2,3,5-O-benzyl-D-arabinofuranosyl chloride, which is directly derived from the title compound.[12]
-
Enzyme Inhibitor Synthesis: This compound is a starting point for synthesizing analogs that can be used to probe the active sites and mechanisms of carbohydrate-processing enzymes, making it a valuable tool in enzymology and inhibitor design.[13]
Conclusion and Future Outlook
This compound is more than just a protected sugar; it is a strategic enabler in the complex field of carbohydrate synthesis. Its well-defined synthesis and the robust nature of its benzyl protecting groups provide chemists with a reliable platform for constructing intricate and biologically vital oligosaccharides. As research into infectious diseases and glycobiology continues to advance, the demand for versatile and powerful building blocks like this will only increase, solidifying its role in the future of drug discovery and biomedical science.
References
-
Chen, R. R., et al. (2022). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. National Institutes of Health. Retrieved from [Link]
-
Takahashi, D., et al. (2022). Synthesis of naturally occurring β-l-arabinofuranosyl-l-arabinofuranoside structures towards the substrate specificity evaluation of β-l-arabinofuranosidase. PubMed. Retrieved from [Link]
-
Khatuntseva, E. A., et al. (2022). A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides. PubMed Central. Retrieved from [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. Retrieved from [Link]
-
Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from [Link]
-
van der Peet, P. L., & Williams, S. J. (2021). Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
Degiacomi, G., et al. (2021). Mycobacterial Cell Wall: A Source of Successful Targets for Old and New Drugs. MDPI. Retrieved from [Link]
-
Serra, S., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Retrieved from [Link]
-
Sivets, G. G. (2020). Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides. ResearchGate. Retrieved from [Link]
-
Sivets, G. G. (2020). Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides. PubMed. Retrieved from [Link]
-
Imamura, A., et al. (2020). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. Retrieved from [Link]
-
Imamura, A., et al. (2011). Synthesis of Docosasaccharide Arabinan Motif of Mycobacterial Cell Wall. Journal of the American Chemical Society. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2019). Synthesis of a Di-Mycoloyl Tri-Arabinofuranosyl Glycerol Fragment of the Mycobacterial Cell Wall, Based on Synthetic Mycolic Acids. National Genomics Data Center. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2019). Synthesis of a Di-Mycoloyl Tri-Arabinofuranosyl Glycerol Fragment of the Mycobacterial Cell Wall, Based on Synthetic Mycolic Acids. PubMed Central. Retrieved from [Link]
Sources
- 1. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 11. scbt.com [scbt.com]
- 12. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
The Pivotal Role of Arabinofuranose Derivatives in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals
Arabinofuranose, a five-carbon sugar existing in a furanose ring structure, is a fundamental building block of complex glycoconjugates that play indispensable roles across the biological landscape, from the intricate cell walls of pathogenic bacteria to the structural matrix of plants.[1][2] This in-depth technical guide provides a comprehensive exploration of the biological significance of arabinofuranose derivatives, their biosynthesis, and their emerging potential as therapeutic targets and diagnostic markers. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of glycobiology, microbiology, plant sciences, and medicinal chemistry.
The Architectural and Functional Diversity of Arabinofuranose-Containing Glycoconjugates
Arabinofuranose residues are integral components of a variety of vital biopolymers, where their unique structural properties contribute to the overall function and integrity of these macromolecules.
In the Microbial World: The Mycobacterial Cell Wall
The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is a notoriously impermeable barrier, a characteristic largely attributed to the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[3][4] Arabinofuranose derivatives are central to this structure in two major glycoconjugates:
-
Arabinogalactan (AG): This highly branched polysaccharide is composed of repeating units of arabinose and galactose, exclusively in their furanose forms.[5][6] The arabinan domains of AG are attached to a galactan core, which in turn is linked to the peptidoglycan layer. The distal arabinofuranosyl residues are esterified with mycolic acids, long-chain fatty acids that form a waxy outer layer, contributing to the bacterium's resistance to antibiotics and host immune responses.[3][7]
-
Lipoarabinomannan (LAM): LAM is a critical lipoglycan that plays a significant role in the host-pathogen interaction, modulating the host's immune response.[3][6] It consists of a mannan core anchored to the cell membrane via a phosphatidyl-myo-inositol unit, with arabinan side chains. The structure of the arabinan domain, particularly its capping motifs, can vary between different mycobacterial species, influencing their virulence.[3]
The essentiality of arabinogalactan and lipoarabinomannan for the viability and pathogenicity of M. tuberculosis makes their biosynthetic pathways attractive targets for the development of new anti-tubercular drugs.[8]
In the Plant Kingdom: Cell Wall Integrity and Signaling
In plants, L-arabinofuranose is a prevalent component of the cell wall, contributing to its structural integrity and participating in cell-cell communication.[1][9] Key arabinofuranose-containing polymers include:
-
Arabinogalactan-Proteins (AGPs): These are highly glycosylated proteins found at the cell surface and in the extracellular matrix.[10][11] The carbohydrate portion, which can constitute up to 90% of the molecule's mass, is rich in arabinose and galactose.[12] AGPs are implicated in a wide array of developmental processes, including cell proliferation, differentiation, and programmed cell death.[10][11]
-
Hemicelluloses: Arabinofuranosyl residues are common side chains on xylan backbones, forming arabinoxylans.[1][9] These polymers cross-link cellulose microfibrils, contributing to the strength and flexibility of the cell wall. The degree and pattern of arabinosylation can influence the physical properties of the cell wall and its digestibility.
-
Pectins: Pectic polysaccharides, such as rhamnogalacturonan I, can be decorated with arabinan side chains.[9] These complex molecules are crucial for cell adhesion and wall plasticity.
The dynamic modification of arabinofuranose-containing polymers in the plant cell wall is critical for growth, development, and adaptation to environmental stresses.[13]
Biosynthesis of Arabinofuranose Derivatives: A Tale of Two Kingdoms
The biosynthetic pathways leading to the incorporation of arabinofuranose into complex glycoconjugates differ significantly between bacteria and plants, offering unique opportunities for targeted therapeutic intervention.
The Mycobacterial Pathway: A Prime Drug Target
In Mycobacterium tuberculosis, the sole donor for arabinofuranosyl residues is decaprenylphosphoryl-β-D-arabinofuranose (DPA).[14][15] The biosynthesis of DPA is a multi-step process that begins with phosphoribosyl pyrophosphate (PRPP).[4]
Experimental Protocol: In Vitro Reconstitution of DPA Biosynthesis
This protocol outlines the key steps for the enzymatic synthesis of DPA, a critical tool for studying arabinosyltransferases.
Materials:
-
Decaprenyl phosphate
-
[γ-³²P]ATP
-
Ribose-5-phosphate
-
Recombinant phosphoribosyl pyrophosphate synthetase (PrsA)
-
Recombinant decaprenyl-phosphate 5-phosphoribosyltransferase (DprA)
-
Recombinant decaprenyl-5-phosphoribose 2'-epimerase (DprE1/E2)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) system (e.g., silica gel 60 plates, chloroform:methanol:water solvent system)
-
Phosphorimager
Methodology:
-
Synthesis of PRPP: Incubate ribose-5-phosphate and [γ-³²P]ATP with PrsA in the reaction buffer. Monitor the reaction by TLC to confirm the formation of radiolabeled PRPP.
-
Synthesis of Decaprenyl-phosphate-ribose (DPR): Add decaprenyl phosphate and DprA to the PRPP reaction mixture. Incubate to allow the transfer of the phosphoribosyl group.
-
Epimerization to DPA: Introduce the DprE1/E2 epimerase complex to the DPR-containing reaction. This enzyme catalyzes the conversion of the ribofuranose to the arabinofuranose configuration.
-
Extraction and Analysis: Extract the lipid-linked sugars with an organic solvent (e.g., chloroform:methanol 2:1). Analyze the products by TLC and visualize the radiolabeled DPA using a phosphorimager.
The enzymes involved in this pathway, particularly the DprE1/E2 epimerase, are the targets of several promising anti-tubercular drug candidates.
Diagram: Biosynthesis of Decaprenylphosphoryl-β-D-arabinofuranose (DPA) in M. tuberculosis
Caption: Simplified pathway of DPA biosynthesis in M. tuberculosis.
The Plant Pathway: A Complex Network of Glycosyltransferases
In plants, the biosynthesis of arabinofuranose-containing glycans relies on nucleotide sugar precursors, primarily UDP-L-arabinofuranose (UDP-Araf).[16] The formation of UDP-Araf from UDP-D-xylose is a key step catalyzed by UDP-D-xylose 4-epimerases.[13] A family of arabinosyltransferases then utilizes UDP-Araf to add arabinofuranosyl residues to growing polysaccharide chains within the Golgi apparatus.
Diagram: Simplified Biosynthesis of UDP-L-arabinofuranose in Plants
Caption: Key steps in the formation of UDP-L-arabinofuranose in plants.
The Enzymology of Arabinofuranose Metabolism
The synthesis and degradation of arabinofuranose-containing polymers are tightly regulated by specific enzymes, which represent another avenue for therapeutic and biotechnological applications.
Arabinosyltransferases: The Builders
Arabinofuranosyltransferases (ArafTs) are a class of glycosyltransferases that catalyze the transfer of arabinofuranose from a donor substrate (DPA in mycobacteria, UDP-Araf in plants) to an acceptor molecule.[7] These enzymes exhibit a high degree of specificity for the linkage they form (e.g., α-(1→5), α-(1→3), β-(1→2)), which is crucial for the final architecture of the arabinan domain.[3] The Emb proteins (EmbA, EmbB, and EmbC) in M. tuberculosis are well-characterized ArafTs and are the targets of the first-line anti-tuberculosis drug, ethambutol.[3]
Arabinofuranosidases: The Deconstructors
α-L-Arabinofuranosidases (AFases) are hydrolytic enzymes that cleave terminal α-L-arabinofuranosyl residues from various glycoconjugates.[17][18] These enzymes are widespread in microorganisms and plants and play crucial roles in biomass degradation and nutrient cycling.[17][19] In biotechnology, AFases are utilized in various industrial processes, including biofuel production, food processing, and the pulp and paper industry.[19]
Table 1: Comparison of Arabinofuranose Metabolism in M. tuberculosis and Plants
| Feature | Mycobacterium tuberculosis | Plants |
| Arabinofuranose Donor | Decaprenylphosphoryl-β-D-arabinofuranose (DPA) | UDP-L-arabinofuranose (UDP-Araf) |
| Key Biosynthetic Enzymes | DprA, DprE1/E2 | UDP-xylose epimerase, RGP |
| Arabinofuranosyltransferases | EmbA, EmbB, EmbC, AftA, AftB | Various families of glycosyltransferases |
| Major Arabinofuranose Polymers | Arabinogalactan, Lipoarabinomannan | Arabinogalactan-proteins, Hemicelluloses, Pectins |
| Biological Role | Cell wall integrity, virulence | Cell wall structure, signaling, development |
| Therapeutic Relevance | Major drug target for tuberculosis | Not a primary drug target |
Therapeutic Potential of Arabinofuranose Derivatives and Their Analogs
The unique presence and essentiality of arabinofuranose-containing structures in pathogens like M. tuberculosis make them highly attractive targets for drug development.
Targeting Mycobacterial Arabinan Biosynthesis
As previously mentioned, the DPA biosynthetic pathway is a validated target for anti-tubercular drugs. Ethambutol inhibits the Emb arabinosyltransferases, leading to the disruption of arabinogalactan synthesis and cell wall integrity.[3] More recently, the DprE1/E2 epimerase has emerged as a particularly vulnerable target, and several potent inhibitors are in preclinical and clinical development.
Arabinofuranose Analogs as Therapeutic Agents
The structural similarity of arabinofuranose to ribofuranose has led to the development of nucleoside analogs containing arabinofuranose, such as vidarabine (Ara-A) and cytarabine (Ara-C), which have antiviral and anticancer properties, respectively.[20][21] These compounds act by inhibiting DNA synthesis. More recent research has explored the synthesis of novel arabinofuranose-containing molecules with a range of biological activities.[22]
Experimental Workflow: High-Throughput Screening for Inhibitors of DprE1
This workflow describes a common approach to identify novel inhibitors of the mycobacterial DPA biosynthetic pathway.
Diagram: High-Throughput Screening Workflow
Caption: A typical workflow for identifying inhibitors of DprE1.
Future Perspectives and Conclusion
The study of arabinofuranose derivatives continues to be a vibrant and impactful area of research. Key future directions include:
-
Structural Biology: Elucidating the high-resolution structures of arabinosyltransferases and their complexes with substrates and inhibitors will be crucial for rational drug design.
-
Chemical Biology: The development of novel chemical probes and synthetic methods will enable a deeper understanding of the roles of arabinofuranose-containing glycoconjugates in complex biological systems.
-
Systems Biology: Integrating genomic, proteomic, and glycomic data will provide a more holistic view of how arabinofuranose metabolism is regulated and how it contributes to cellular function and disease.
References
-
Arabinogalactan-proteins: structure, expression and function - PubMed. (n.d.). Retrieved from [Link]
-
Arabinogalactan-Proteins: Structure, Biosynthesis, and Function - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Arabinofuranose 1,2,5-orthobenzoate as a single precursor of linear α(1 → 5)-linked oligoarabinofuranosides - PubMed. (2018, February 1). Retrieved from [Link]
-
Arabinofuranosidases: Characteristics, microbial production, and potential in waste valorization and industrial applications - PubMed. (n.d.). Retrieved from [Link]
-
Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists - NIH. (n.d.). Retrieved from [Link]
-
Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PubMed. (2024, September 3). Retrieved from [Link]
-
Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed. (2008, April 15). Retrieved from [Link]
-
GH62 arabinofuranosidases: Structure, function and applications - PubMed. (2017, November 1). Retrieved from [Link]
-
glycosyltransferases of Mycobacterium tuberculosis—roles in the synthesis of arabinogalactan, lipoarabinomannan, and other glycoconjugates - Oxford Academic. (n.d.). Retrieved from [Link]
-
Lipopolysaccharide - Wikipedia. (n.d.). Retrieved from [Link]
-
Lipopolysaccharides: structure, function and bacterial identifications | OCL. (2020, May 11). Retrieved from [Link]
-
New Synthesis of l-Ribofuranose Derivatives from l-Arabinose - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Structure and function characterization of the α-L-arabinofuranosidase from the white-rot fungus Trametes hirsuta - PubMed. (2023, May 13). Retrieved from [Link]
-
Structure, function and biosynthesis of the Mycobacterium tuberculosis cell wall: arabinogalactan and lipoarabinomannan assembly with a view to discovering new drug targets. (n.d.). Retrieved from [Link]
-
Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of Lipid-Linked Arabinofuranose Donors for Glycosyltransferases - PubMed - NIH. (n.d.). Retrieved from [Link]
-
The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis - PubMed. (2011, April 8). Retrieved from [Link]
-
The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC - NIH. (n.d.). Retrieved from [Link]
-
The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation. (2019, June 10). Retrieved from [Link]
-
Transcriptomic insights into arabinogalactan protein mechanism of action in galactosyltransferase octuple mutants - Frontiers. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arabinofuranose, 7261-25-8, High Purity, SMB00918, Sigma-Aldrich [sigmaaldrich.com]
- 3. portlandpress.com [portlandpress.com]
- 4. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabinogalactan - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural insights into terminal arabinosylation of mycobacterial cell wall arabinan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arabinogalactan and lipoarabinomannan biosynthesis: structure, biogenesis and their potential as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arabinogalactan-proteins: structure, expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transcriptomic insights into arabinogalactan protein mechanism of action in galactosyltransferase octuple mutants [frontiersin.org]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. Synthesis of lipid-linked arabinofuranose donors for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arabinofuranosidases: Characteristics, microbial production, and potential in waste valorization and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Alpha-L-arabinofuranosidases: the potential applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to benzyl protecting groups in carbohydrate chemistry
An In-Depth Technical Guide to Benzyl Protecting Groups in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry. Among the arsenal of protecting groups, the benzyl (Bn) ether stands out for its robustness and versatility. This technical guide provides a comprehensive overview of the theory and practice of using benzyl protecting groups in the synthesis of complex carbohydrates. We will delve into the causality behind experimental choices for the introduction, selective cleavage, and global deprotection of benzyl ethers, offering field-proven insights and detailed protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to design and execute efficient and reliable synthetic strategies involving benzyl-protected carbohydrate intermediates.
The Indispensable Role of Benzyl Ethers in Carbohydrate Synthesis
Carbohydrates, with their multiple stereogenic centers and dense functionalization, present unique challenges to the synthetic chemist. The selective modification of a single hydroxyl group in the presence of several others of similar reactivity necessitates a carefully orchestrated protection-deprotection strategy. Benzyl ethers have long been a mainstay in this field due to a confluence of favorable properties.[1] They are considered "permanent" or "persistent" protecting groups because of their remarkable stability across a wide range of reaction conditions, including strongly acidic and basic media.[2][3] This stability is crucial during multi-step syntheses that involve transformations such as glycosylations, oxidations, and reductions.
The true power of the benzyl group, however, lies in its susceptibility to mild cleavage under specific, orthogonal conditions, most notably catalytic hydrogenation.[2][4] This allows for the "unmasking" of the hydroxyl groups at a late stage of the synthesis, a process often referred to as global deprotection, without disturbing other functionalities.[2]
Introduction of Benzyl Protecting Groups: Benzylation Strategies
The formation of a benzyl ether from a carbohydrate alcohol, or benzylation, can be accomplished through several reliable methods. The choice of method is often dictated by the substrate's solubility, the presence of other functional groups, and the desired regioselectivity.
The Classic Approach: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers, including benzyl ethers of carbohydrates.[5][6] The reaction proceeds via an SN2 mechanism where a carbohydrate alkoxide, generated in situ by a strong base, acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.[7][8][9]
Mechanism of Williamson Ether Synthesis:
The reaction is initiated by the deprotonation of a hydroxyl group on the carbohydrate by a strong base, typically sodium hydride (NaH), to form a highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion in a concerted SN2 fashion.
Figure 1: Mechanism of the Williamson Ether Synthesis for Benzylation.
Experimental Protocol: Per-O-benzylation of Methyl α-D-glucopyranoside [10]
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (5.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C to destroy any excess NaH.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the per-O-benzylated product.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl groups, forming the reactive alkoxide.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the carbohydrate and facilitate the SN2 reaction. It must be anhydrous as NaH reacts violently with water.
-
Inert Atmosphere: Prevents the reaction of NaH with atmospheric moisture.
-
Excess Benzyl Bromide: Ensures complete benzylation of all hydroxyl groups.
Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
For substrates with poor solubility in common organic solvents, phase-transfer catalysis offers a powerful alternative.[11][12] In this method, the carbohydrate is dissolved in an aqueous solution of a strong base (e.g., NaOH), and the benzyl halide is in an immiscible organic solvent. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium iodide (TBAI), facilitates the transfer of the alkoxide from the aqueous phase to the organic phase, where it can react with the benzyl halide.
Reductive Etherification: An Alternative Under Acidic Conditions
Reductive etherification provides a method for benzylation under acidic conditions, which can be advantageous for substrates sensitive to strong bases.[13][14] This reaction involves the formation of a hemiacetal between a carbohydrate hydroxyl group and benzaldehyde, which is then reductively cleaved by a silane reagent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[13][14] This method can also offer opportunities for regioselective benzylation.[14]
The Stability of Benzyl Ethers: A Chemist's Ally
The widespread use of benzyl ethers stems from their exceptional stability.[2][3] They are inert to a vast array of reagents and reaction conditions commonly employed in organic synthesis, including:
-
Strongly basic conditions: Benzyl ethers are stable to reagents like sodium hydroxide, sodium methoxide, and organolithium reagents.
-
Strongly acidic conditions: They can withstand treatment with mineral acids and Lewis acids under non-hydrolytic conditions.[2]
-
Oxidizing and reducing agents: Benzyl ethers are generally stable to many common oxidizing agents (e.g., PCC, PDC) and reducing agents (e.g., NaBH₄, LiAlH₄).
This robustness allows for extensive chemical manipulations on other parts of the carbohydrate molecule without affecting the protected hydroxyl groups.
Cleavage of Benzyl Ethers: The Deprotection Phase
The selective removal of benzyl groups is a critical step in the final stages of carbohydrate synthesis. Several methods are available, with catalytic hydrogenation and its variants being the most prevalent.
Catalytic Hydrogenation: The Gold Standard
The most common and efficient method for the deprotection of benzyl ethers is catalytic hydrogenation.[4][15] This reaction involves the cleavage of the C-O bond of the benzyl ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4][8][16] The products of this reaction are the free hydroxyl group and toluene, which is volatile and easily removed.[8][15]
Mechanism of Hydrogenolysis:
The precise mechanism is complex and occurs on the surface of the catalyst. It is generally understood to involve the adsorption of both the benzyl ether and hydrogen onto the palladium surface, followed by the cleavage of the benzylic C-O bond.[16]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Request Rejected [application.wiley-vch.de]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. phasetransfer.com [phasetransfer.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
The Tale of Two Rings: A Technical Guide to Furanose and Pyranose Structures in Carbohydrate Chemistry and Drug Discovery
In the intricate world of carbohydrate chemistry, the subtle yet profound differences between furanose and pyranose ring structures dictate the form, function, and fate of monosaccharides. This guide offers an in-depth exploration of these two fundamental cyclic forms, moving beyond textbook definitions to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their core features, comparative stability, and biological implications. By synthesizing structural principles with field-proven insights, we aim to illuminate the causality behind their distinct behaviors and their pivotal roles in the design of novel therapeutics.
The Genesis of Rings: Intramolecular Cyclization
Monosaccharides with five or more carbons exist predominantly as cyclic structures in aqueous solution, a stark contrast to their open-chain aldehyde or ketone representations.[1] This spontaneity is driven by the thermodynamic favorability of forming a stable hemiacetal or hemiketal through an intramolecular nucleophilic attack of a hydroxyl group on the carbonyl carbon.[2] The resulting ring structure is not arbitrary; its size is a critical determinant of its properties.
-
Pyranose Ring Formation: A six-membered ring, analogous to pyran, is formed when the hydroxyl group on carbon-5 (C5) of an aldohexose attacks the aldehyde carbon (C1).[][4] This C1-O-C5 linkage is the most common for aldohexoses like glucose due to the exceptional stability of the resulting ring.[5]
-
Furanose Ring Formation: A five-membered ring, resembling furan, arises from the attack of the hydroxyl group on carbon-4 (C4) on the C1 aldehyde.[][6] While less common for aldohexoses in their free form, this structure is prevalent for aldopentoses (like ribose) and some ketohexoses (like fructose).[7][8]
This cyclization event introduces a new chiral center at the former carbonyl carbon, now termed the anomeric carbon (C1 for aldoses, C2 for ketoses).[4] This gives rise to two diastereomers, or anomers , designated as α and β, based on the orientation of the newly formed hydroxyl group relative to the plane of the ring.[1] These anomers can interconvert in solution via the open-chain form in a process called mutarotation .[1]
Caption: Intramolecular cyclization of D-glucose to form pyranose and furanose rings.
A Tale of Stability: Why Pyranose Prevails
In aqueous solution, aldohexoses like glucose exist overwhelmingly in the pyranose form.[4] This preference is rooted in thermodynamic stability, a consequence of minimized ring strain.
| Feature | Pyranose Ring | Furanose Ring |
| Ring Size | Six-membered (5 carbons, 1 oxygen) | Five-membered (4 carbons, 1 oxygen) |
| Relative Stability | More stable | Less stable |
| Primary Reason for Stability | Adopts a low-energy chair conformation, minimizing angle and torsional strain.[9][10] | Higher ring strain and less optimal bond angles.[11] |
| Prevalence in Free Monosaccharides | Dominant | Less common |
The six-membered pyranose ring can adopt a puckered "chair" conformation, which is nearly free of angle and eclipsing strain.[1] This conformation allows bulky substituents to occupy equatorial positions, minimizing steric hindrance.[1] In contrast, the five-membered furanose ring is more planar and experiences greater torsional strain.[9][11]
Conformational Dynamics: Flexibility vs. Rigidity
The differing ring sizes of furanose and pyranose structures give rise to distinct conformational landscapes, which in turn dictate their biological activities.
The Rigid Chair of Pyranose
The pyranose ring predominantly exists in two chair conformations, which can interconvert.[1] For D-glucose, the conformation with all bulky hydroxyl groups in the equatorial position is significantly more stable.[1] This conformational rigidity makes pyranose rings reliable structural components in polysaccharides like cellulose and starch.[12] However, it is now understood that these rings are not entirely inelastic; they can undergo force-induced transitions from a chair to a boat-like conformation, a mechanism that contributes to the elasticity of polysaccharides.[12]
The Flexible Furanose
Furanose rings are inherently more flexible and can adopt a wider range of conformations, most notably the "envelope" and "twist" forms.[11][13] This conformational diversity is crucial in biological systems where adaptability is key. The most prominent example is the furanose form of ribose and deoxyribose in the backbone of RNA and DNA, respectively.[6] The subtle shifts between furanose conformations can modulate the structure and function of nucleic acids.[11]
Caption: Conformational landscapes of pyranose and furanose rings.
The Anomeric Effect: A Stereoelectronic Phenomenon
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[14] This counterintuitive observation is a stereoelectronic effect arising from the delocalization of a lone pair of electrons from the ring oxygen into the antibonding orbital of the C1-substituent bond.[14] This interaction stabilizes the axial conformation. The magnitude of the anomeric effect is estimated to be 4-8 kJ/mol in sugars.[14] While prominent in pyranoses, a similar, albeit more complex, effect influences the conformational preferences of furanose rings.[15]
Biological Significance and Implications for Drug Development
The choice between a furanose and a pyranose ring has profound consequences for biological recognition and function.
-
Pyranose in Polysaccharides and Recognition: The stability and defined geometry of pyranose rings make them ideal building blocks for structural polysaccharides like cellulose and energy storage polymers like starch and glycogen.[12] The specific arrangement of hydroxyl groups on the pyranose ring is also critical for recognition by carbohydrate-binding proteins (lectins) and enzymes.[2]
-
Furanose in Nucleic Acids and Pathogenesis: The furanose form is indispensable for life, forming the backbone of RNA (ribofuranose) and DNA (deoxyribofuranose).[6] The flexibility of the furanose ring is essential for the conformational changes required for nucleic acid function. Furthermore, certain pathogens utilize furanose-containing polysaccharides in their cell walls; for example, galactofuranose is a key component of the mycobacterial cell wall, making it a target for novel antibacterial drugs.[6]
The distinct structural and conformational properties of furanose and pyranose rings are leveraged in drug design. C-glycosides, where the anomeric oxygen is replaced by a carbon, are more resistant to enzymatic hydrolysis and are being explored as stable drug candidates.[16] The ability to synthesize specific furanoside and pyranoside structures is crucial for developing inhibitors of enzymes involved in glycoside cleavage and for creating carbohydrate-based vaccines and therapeutics.[17]
Experimental Characterization: Differentiating the Rings
Distinguishing between furanose and pyranose forms, as well as their respective anomers, is critical for understanding their roles in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.
NMR Spectroscopy
NMR is a powerful tool for studying the solution-state structures and dynamics of carbohydrates.[18] The chemical shifts and coupling constants of the protons and carbons in the sugar ring are highly sensitive to the ring size and conformation.[19]
Protocol: 1D and 2D NMR for Furanose/Pyranose Differentiation
-
Sample Preparation: Dissolve the carbohydrate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The anomeric proton signals are typically found in a distinct downfield region (around 4.5-5.5 ppm). The coupling constants between H1 and H2 can provide initial clues about the anomeric configuration and ring conformation.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of all protons in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying linkages in more complex carbohydrates.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is invaluable for determining the three-dimensional structure and conformation.
-
-
Data Analysis: The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the ring size and conformation based on characteristic chemical shifts and coupling constants.[20] For instance, ¹³C NMR chemical shifts can be a reliable indicator, as carbons in furanose rings are generally less shielded than their pyranose counterparts.[19][21]
X-ray Crystallography
X-ray crystallography provides a definitive, solid-state structure of a carbohydrate, revealing the precise bond lengths, bond angles, and conformation of the furanose or pyranose ring. This technique is invaluable for understanding the static structure of these molecules and their interactions with other molecules in a crystalline state.
Conclusion
The distinction between furanose and pyranose rings is a cornerstone of carbohydrate chemistry with far-reaching implications in biology and medicine. The inherent stability and rigidity of the pyranose form make it a ubiquitous structural and storage element, while the flexibility of the furanose ring allows for the dynamic functions essential for nucleic acids and specific biological recognition events. A thorough understanding of their formation, conformational preferences, and stereoelectronic properties is paramount for researchers and scientists seeking to unravel the complexities of glycobiology and to rationally design the next generation of carbohydrate-based therapeutics.
References
- Vertex AI Search. (n.d.). Solved: Describe the structural differences between pyranose and furanose rings. Retrieved January 18, 2026.
- Vertex AI Search. (2025, August 8).
- Quora. (2016, December 10). Out of the two cyclic structures, which one is more stable? Pyranose or Furanose? Why?
- BOC Sciences. (n.d.). Monosaccharide Structure: Pyranose vs Furanose Forms.
- Master Organic Chemistry. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars.
- ACS Publications. (2025, September 17). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry.
- PubMed. (n.d.). Polysaccharide elasticity governed by chair-boat transitions of the glucopyranose ring.
- NIH. (n.d.).
- Wikipedia. (n.d.). Anomeric effect.
- Oreate AI Blog. (2026, January 15). Pyranose vs. Furanose: Understanding the Sweet Chemistry of Sugars.
- NIH. (n.d.).
- Grokipedia. (n.d.). Furanose.
- Fiveable. (n.d.). Furanose Definition - Organic Chemistry II Key Term.
- University of Calgary. (n.d.).
- ResearchGate. (2011, February).
- ACS Publications. (n.d.). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews.
- ACS Publications. (2023, September 27). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry.
- Interface Focus. (2019, February 15).
- Chemistry LibreTexts. (2019, December 30). 22.
- ResearchGate. (2025, October 11).
- ACS Publications. (2019, January 14). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega.
- ACS Publications. (n.d.). A Versatile and Stereocontrolled Route to Pyranose and Furanose C-Glycosides. Organic Letters.
- CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
- Semantic Scholar. (1973, December 1). CARBON‐13 NMR SPECTRA OF FURANOSE SUGARS *. Annals of the New York Academy of Sciences.
- Wikipedia. (n.d.). Furanose.
- ACS Publications. (2024, September 13). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyranose vs. Furanose: Understanding the Sweet Chemistry of Sugars - Oreate AI Blog [oreateai.com]
- 6. grokipedia.com [grokipedia.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. atlas.org [atlas.org]
- 10. quora.com [quora.com]
- 11. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 12. Polysaccharide elasticity governed by chair-boat transitions of the glucopyranose ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anomeric effect - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cigs.unimo.it [cigs.unimo.it]
- 20. researchgate.net [researchgate.net]
- 21. CARBON‐13 NMR SPECTRA OF FURANOSE SUGARS * | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzylated Arabinofuranose
In the intricate world of carbohydrate chemistry and drug discovery, protecting groups are indispensable tools that enable complex molecular architecture. The benzyl ether is a preeminent choice for protecting hydroxyl groups due to its high stability across a wide range of acidic and basic conditions, coupled with its reliable removal through catalytic hydrogenolysis.[1][2][3] 2,3,5-Tri-O-benzyl-D-arabinofuranose is a critically important synthetic intermediate.[4] Its protected furanose structure serves as a versatile building block for the synthesis of nucleoside antibiotics, antiviral agents, and various glycoconjugates with therapeutic potential.[4][5] D-arabinose and its derivatives are explored for their roles in drug formulation, delivery, and as metabolic regulators, making mastery of their synthesis a key asset in pharmaceutical development.[5][6]
This document provides a detailed, field-proven protocol for the synthesis of this compound from commercially available D-arabinose. It delves into the causality behind experimental choices, offers a robust troubleshooting guide, and outlines the necessary characterization to validate the final product, ensuring both reproducibility and high purity.
Principle of the Reaction: The Williamson Ether Synthesis
The benzylation of the multiple hydroxyl groups on D-arabinose is achieved via the classic Williamson ether synthesis.[3][7] This robust Sɴ2 reaction proceeds in two main stages:
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to abstract the acidic protons from the hydroxyl groups of D-arabinose.[3][8] This generates highly nucleophilic alkoxide intermediates across the sugar backbone. The reaction is performed in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF), to ensure the solubility of the sugar and prevent quenching of the strong base.
-
Nucleophilic Substitution: The generated alkoxides attack the electrophilic benzylic carbon of benzyl bromide (BnBr). This displaces the bromide leaving group and forms the stable benzyl ether linkages.[3]
Due to the polyhydroxylated nature of D-arabinose, a significant excess of both the base and the benzylating agent is employed to drive the reaction to completion, resulting in the desired per-benzylated product. The final product is a mixture of α and β anomers at the C1 position.
Overall Reaction Scheme: D-Arabinose is treated with Sodium Hydride (NaH) and Benzyl Bromide (BnBr) in DMF to yield this compound.
Detailed Experimental Protocol
This protocol details the per-benzylation of D-arabinose. Careful attention to anhydrous conditions is critical for success.
Materials and Equipment
-
Reagents: D-arabinose, Sodium hydride (60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous N,N-dimethylformamide (DMF), Toluene, Ethyl acetate (EtOAc), Hexane, Methanol (MeOH), Dichloromethane (DCM), Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), and TLC plates (silica gel 60 F₂₅₄).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, nitrogen or argon line with manifold, syringes, separatory funnel, rotary evaporator, and a glass column for chromatography.
Reagent Quantities (Example Scale)
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| D-Arabinose | 150.13 | 5.0 g | 33.3 | 1.0 |
| Sodium Hydride (60%) | 40.00 (as 100%) | 3.33 g | 83.3 | 2.5 (per OH) |
| Benzyl Bromide | 171.04 | 14.3 mL | 120.0 | 3.6 |
| Anhydrous DMF | - | 100 mL | - | - |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (3.33 g, 83.3 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (100 mL) via syringe. Cool the resulting suspension to 0 °C using an ice bath.
-
Scientist's Note: Anhydrous conditions are paramount. NaH reacts violently with water. The reaction is cooled to moderate the initial exothermic reaction upon addition of the sugar.
-
-
Substrate Addition: In a separate flask, dissolve D-arabinose (5.0 g, 33.3 mmol) in a minimal amount of anhydrous DMF (~20 mL) with gentle warming if necessary, then allow it to cool to room temperature. Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxides.[3]
-
Benzylation: Cool the reaction mixture back down to 0 °C. Slowly add benzyl bromide (14.3 mL, 120.0 mmol) dropwise over 30-45 minutes. A mild exotherm may be observed.
-
Scientist's Note: Slow addition of the electrophile (BnBr) prevents a rapid temperature increase, which could lead to side reactions and degradation of the starting material.
-
-
Reaction Completion: After the addition is complete, allow the flask to slowly warm to room temperature and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1, v/v) eluent system. The starting material (D-arabinose) will remain at the baseline, while the product will have a higher Rf value.
-
Quenching: Once the reaction is complete (disappearance of the starting material), cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol (~10 mL) until gas evolution ceases.
-
Work-up: Dilute the mixture with ethyl acetate (200 mL) and water (200 mL). Transfer to a separatory funnel, separate the layers, and wash the organic layer with water (2 x 150 mL) and then brine (1 x 150 mL).
-
Scientist's Note: Washing with water is crucial for removing the high-boiling point DMF solvent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. The resulting crude oil may contain residual mineral oil from the NaH dispersion. Co-evaporation with toluene can help remove residual DMF.
Purification
Purify the crude residue by silica gel column chromatography.
-
Column Packing: Use a slurry of silica gel in hexane.
-
Elution: Load the crude product onto the column and elute with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
-
Physical State: Colorless to pale yellow oil or syrup.
-
Molecular Formula: C₂₆H₂₈O₅[9]
-
Molecular Weight: 420.50 g/mol [9]
-
TLC: Rf ≈ 0.4-0.5 in hexane/ethyl acetate (3:1, v/v), visualized with UV light and/or a potassium permanganate stain.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is complex due to the presence of α and β anomers. Expect characteristic signals at δ 7.40-7.20 (m, 15H, Ar-H), 5.30-5.20 (m, 1H, anomeric H-1), 4.70-4.40 (m, 6H, PhCH₂), and 4.20-3.60 (m, 5H, sugar ring protons H-2, H-3, H-4, H-5a, H-5b).
-
¹³C NMR (100 MHz, CDCl₃): Expect signals at δ 138.5-137.5 (quaternary Ar-C), 128.8-127.5 (Ar-CH), ~103 (anomeric C-1β), ~97 (anomeric C-1α), 88-80 (C-2, C-3, C-4), and 74-70 (PhCH₂ and C-5).[4]
-
HRMS (ESI): Calculated for C₂₆H₂₈O₅Na⁺ [M+Na]⁺, found value should be within ±5 ppm of the calculated mass.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start or is incomplete | 1. Inactive NaH (exposed to moisture).2. Wet solvent (DMF) or glassware.3. Degraded benzyl bromide. | 1. Use fresh NaH from a newly opened container.2. Ensure DMF is anhydrous and glassware is oven/flame-dried.3. Purify BnBr by distillation or use a fresh bottle. |
| Low Yield | 1. Insufficient excess of NaH or BnBr.2. Reaction time too short.3. Product loss during aqueous work-up. | 1. Increase equivalents of reagents (e.g., 3.0 eq. NaH per OH).2. Allow the reaction to proceed for a full 24 hours.3. Perform back-extraction of the aqueous layers. |
| Dark brown/black reaction mixture | Reaction temperature was too high, causing charring and decomposition.[4] | Maintain strict temperature control (0 °C) during the addition of reagents. Add reagents slowly to dissipate heat effectively. |
| Difficult purification (streaking on column) | Residual DMF in the crude product. | Co-evaporate the crude product with toluene (2-3 times) under high vacuum before loading it onto the column. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and water-reactive, releasing flammable hydrogen gas. Handle only in a fume hood under an inert atmosphere. Wear appropriate PPE, including gloves and safety glasses.[3]
-
Benzyl Bromide (BnBr): A potent lachrymator (causes tearing) and is corrosive. Always handle in a well-ventilated fume hood. Avoid inhalation and skin contact.[3]
-
N,N-dimethylformamide (DMF): A skin and eye irritant and can be harmful if absorbed through the skin. Use in a fume hood and wear appropriate gloves.[3]
References
-
D'Souza, M. J., & Barchi, J. J., Jr. (2007). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 84(5), 863. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
D'Souza, M. J., & Barchi, J. J. (2007). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. ResearchGate. [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry (pp. 1-54). Wiley-VCH. [Link]
-
Codée, J. D. C., Ali, A., & van der Marel, G. A. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Accounts of Chemical Research, 43(1), 130-141. [Link]
-
Chemtrade Asia. (2024). Innovative Uses of Arabinose in Pharmaceuticals-Biotechnology. [Link]
-
Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]
-
Pathak, A. K., & Kumar, P. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1086-1124. [Link]
-
Gohr, F. N., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853-858. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of D(-)-Arabinose in Pharmaceutical Synthesis. [Link]
-
Plusquellec, D., et al. (1993). Synthesis of 6-O-octyl-β-D-galactopyranosyl-(1 → 5)-L-arabinose and comparative 1-deoxyglycitolation of Nα-Z-L-lysine with a. Canadian Journal of Chemistry, 71(8), 1234-1241. [Link]
-
MDPI. (2020). 2,3,5-Tri-O-benzyl-d-xylofuranose. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Innovative Uses of Arabinose in Pharmaceuticals-Biotechnology [chemtradeasia.sg]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
Protocol for the Benzylation of D-Arabinose: A Comprehensive Guide for Synthetic Chemists
Abstract
The benzylation of carbohydrates is a cornerstone of modern glycochemistry, enabling the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Benzyl ethers serve as robust protecting groups for the hydroxyl moieties of sugars, offering stability across a wide array of reaction conditions while being readily removable under mild hydrogenolysis.[1][2] This application note provides a detailed protocol for the per-O-benzylation of D-arabinose, a widely utilized pentose sugar in drug development and biological studies.[3] We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for process optimization and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the preparation of benzylated arabinose derivatives.
Introduction: The Significance of Benzyl Ethers in Carbohydrate Chemistry
The strategic protection and deprotection of hydroxyl groups are central to the art of carbohydrate synthesis.[4] Among the various protecting groups available, the benzyl ether holds a preeminent position due to its exceptional stability under both acidic and basic conditions, making it a "permanent" protecting group suitable for multi-step synthetic campaigns.[1] Its removal is typically achieved through catalytic hydrogenation, a mild and efficient method that preserves the integrity of other functional groups.[5][6]
The benzylation of D-arabinose, in particular, yields versatile building blocks for the synthesis of nucleoside analogues, arabinofuranoside-containing natural products, and various probes for glycobiology research.[7] The resulting per-benzylated D-arabinose exhibits increased solubility in organic solvents, facilitating subsequent chemical transformations and purification.[8]
Reaction Principle: The Williamson Ether Synthesis
The benzylation of D-arabinose is most commonly achieved through the Williamson ether synthesis.[9] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11] The core principle involves the deprotonation of the hydroxyl groups of D-arabinose using a strong base to form highly nucleophilic alkoxide ions. These alkoxides then attack the electrophilic benzylic carbon of a benzyl halide (typically benzyl bromide or benzyl chloride), displacing the halide and forming the stable benzyl ether linkage.[12]
Given that D-arabinose possesses multiple hydroxyl groups, achieving complete benzylation (per-benzylation) requires a sufficient excess of both the base and the benzylating agent. The general reactivity of hydroxyl groups in sugars can vary, but typically primary hydroxyls are more reactive than secondary ones.[13]
Detailed Experimental Protocol: Per-O-Benzylation of D-Arabinose
This protocol details the per-benzylation of D-arabinose using sodium hydride as the base and benzyl bromide as the alkylating agent in N,N-dimethylformamide (DMF).
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| D-Arabinose | C₅H₁₀O₅ | 150.13 | 1.0 eq | ≥99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 5.0 eq | Sigma-Aldrich | |
| Benzyl Bromide | C₇H₇Br | 171.03 | 5.0 eq | ≥98% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich | |
| Tetrabutylammonium Iodide (TBAI) | C₁₆H₃₆IN | 369.37 | 0.1 eq (catalytic) | ≥98% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | ACS Grade | Fisher Scientific | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | Fisher Scientific | |||
| Brine (Saturated NaCl solution) | NaCl | Fisher Scientific | |||
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Scientific | ||
| Silica Gel | SiO₂ | 230-400 mesh | Sorbent Technologies | ||
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere (nitrogen or argon).
-
Benzyl Bromide: A lachrymator and irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant that can be harmful if inhaled or absorbed through the skin. Use in a fume hood.[9]
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Dispensing Sodium Hydride: In the fume hood, carefully weigh the required amount of sodium hydride (60% dispersion in oil) and add it to the reaction flask.
-
Addition of Solvent and D-Arabinose: Add anhydrous DMF to the flask to suspend the NaH. While stirring, add D-arabinose to the suspension.
-
Formation of the Alkoxide: Stir the mixture at 0 °C (ice bath) for 30-60 minutes. The evolution of hydrogen gas should be observed. Continue stirring until gas evolution ceases, indicating the complete formation of the sodium arabinoside alkoxides.
-
Addition of Benzylating Agent: Add a catalytic amount of TBAI.[9] Slowly add benzyl bromide to the reaction mixture dropwise at 0 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.[2]
-
Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy any excess NaH.
-
Work-up: Dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product, a viscous oil, is purified by silica gel column chromatography. The benzylated sugar is significantly less polar than the starting material.[8] A typical eluent system is a gradient of hexane/ethyl acetate. The fractions containing the desired product are identified by TLC, combined, and concentrated under reduced pressure to yield the pure per-O-benzylated D-arabinose. The presence of aromatic rings allows for visualization of the product on TLC plates under UV light.[8]
Visualization of the Workflow and Mechanism
To aid in the conceptual understanding of the protocol, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for the benzylation of D-arabinose.
Caption: Mechanism of the Williamson ether synthesis for benzylation.
Characterization of Per-O-benzylated D-Arabinose
The successful synthesis of the target compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum, the appearance of signals in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the benzyl protons, and the disappearance of the hydroxyl protons are key indicators.[14][15] The ¹³C NMR spectrum will show characteristic signals for the benzylic carbons (around δ 70-75 ppm) and the aromatic carbons.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of C-H stretching bands for the aromatic rings (around 3000-3100 cm⁻¹) are indicative of a successful reaction.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Reaction | Insufficient base or benzylating agent. | Increase the equivalents of NaH and benzyl bromide. |
| Inactive NaH due to moisture. | Use fresh, high-quality NaH and ensure anhydrous reaction conditions. | |
| Short reaction time. | Extend the reaction time and monitor closely by TLC. | |
| Low Yield | Side reactions, such as the formation of dibenzyl ether. | Ensure slow, dropwise addition of benzyl bromide at 0 °C. |
| Loss of product during work-up or purification. | Optimize extraction and chromatography procedures. | |
| Complex Product Mixture | Formation of partially benzylated products. | Drive the reaction to completion by using a sufficient excess of reagents. |
| Impurities in starting materials or reagents. | Use high-purity starting materials and anhydrous solvents. |
Phase-transfer catalysis (PTC) can be an alternative approach to facilitate the benzylation, especially for more hydrophilic carbohydrate derivatives, and may offer advantages in terms of reagent stoichiometry and reaction conditions.[17][18]
Conclusion
The protocol described herein provides a robust and reproducible method for the per-O-benzylation of D-arabinose. The resulting protected sugar is a valuable intermediate for a wide range of applications in synthetic organic chemistry and drug discovery. By understanding the underlying principles of the Williamson ether synthesis and adhering to the detailed experimental procedure, researchers can confidently prepare this important building block in high yield and purity. Careful attention to anhydrous conditions and purification techniques is paramount for achieving optimal results.
References
- Benchchem. (n.d.). Application Notes: Techniques for Purifying Benzylated Carbohydrate Reaction Products.
- Szeja, W., Fokt, I., & Grynkiewicz, G. (n.d.). Benzylation of sugar polyols by means of the PTC method. MD Anderson Cancer Center.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- The Cosford Cinema. (n.d.). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education.
- PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. NIH.
- Gent, P. A., & Gigg, R. (n.d.). The allyl ether as a protecting group in carbohydrate chemistry. Part V. Preparation of benzyl ethers of carbohydrates for use in oligosaccharide synthesis. RSC Publishing.
- Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Scribd. (n.d.). Carbohydrate Protecting Groups Guide.
- Benchchem. (n.d.). Technical Support Center: Deprotection of Benzylated Sugars.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- ResearchGate. (2025, August 6). Benzylation of sugar polyols by means of the PTC method.
- NIH. (2016, October 24). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography.
- Google Patents. (n.d.). CN107365334B - Process for benzylation of monoglycosides.
- ResearchGate. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of DL-Arabinose Derivatives.
- Benchchem. (n.d.). Efficacy of different catalysts for debenzylation of protected sugars.
- Benchchem. (n.d.). Application Notes and Protocols: Benzylation of D-Glucopyranose.
- NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
- Bieg, T., & Szeja, W. (1985).
- PubMed. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside.
- N/A. (n.d.). Synthesis of 6-O-octyl-β-D-galactopyranosyl-(1 → 5)-L-arabinose and comparative 1-deoxyglycitolation of Nα-Z-L-lysine with a.
- PubMed. (1991). Characterisation by 1H-n.m.r. spectroscopy of oligosaccharides, derived from arabinoxylans of white endosperm of wheat, that contain the elements ----4)[alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- or ----4)[alpha- L-Araf-(1----2)][alpha-L-Araf-(1----3)]-beta-D-Xylp-(1----.
- N/A. (n.d.). THE SYNTHESIS OF β-D-GLUCOPYRANOSYL 2-DEOXY-α-D-ARABINO-HEXOPYRANOSIDE.
- PMC. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.
- American Chemical Society. (2026, January 6). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement.
- ResearchGate. (2025, August 6). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside.
- ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes.
- The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
- ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the....
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterisation by 1H-n.m.r. spectroscopy of oligosaccharides, derived from arabinoxylans of white endosperm of wheat, that contain the elements ----4)[alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- or ----4)[alpha- L-Araf-(1----2)][alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 2,3,5-Tri-O-benzyl-D-arabinofuranose as a Versatile Glycosyl Donor for Arabinofuranosylation
Abstract: Arabinofuranose-containing glycans are critical structural and recognition elements in the cell walls of pathogenic bacteria, most notably Mycobacterium tuberculosis. The synthesis of these complex oligosaccharides is a formidable challenge in carbohydrate chemistry, primarily due to the difficulty in achieving stereocontrol during the formation of the furanosidic linkage, especially the 1,2-cis (β) configuration. This guide provides an in-depth technical overview and detailed protocols for the use of 2,3,5-Tri-O-benzyl-D-arabinofuranose, a pivotal precursor for various activated glycosyl donors. We will explore its synthesis, activation into potent donors like trichloroacetimidates and thioglycosides, and strategies to navigate the complex landscape of stereoselective arabinofuranosylation. The methodologies detailed herein are designed to provide researchers in glycochemistry and drug development with the foundational knowledge and practical steps to successfully synthesize key arabinofuranoside motifs.
Introduction: The Significance of Arabinofuranosides
D-arabinofuranose (Araf) is a key component of two major polysaccharides in the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[1] These structures play crucial roles in the viability, pathogenicity, and infectivity of the bacterium. Consequently, the chemical synthesis of defined arabinofuranosides is of paramount importance for the development of diagnostic tools, novel therapeutics, and vaccines targeting tuberculosis.[1]
The primary obstacle in their synthesis is the stereoselective construction of the glycosidic bond. Unlike pyranosides, furanosides are conformationally flexible and more prone to forming unstable oxocarbenium ion intermediates, leading to mixtures of α (1,2-trans) and β (1,2-cis) anomers. The use of a 2,3,5-Tri-O-benzyl protected arabinofuranosyl donor is strategic; the benzyl group at the C-2 position is "non-participating," meaning it cannot direct the stereochemical outcome via neighboring group participation, which would otherwise strongly favor the 1,2-trans product. This lack of participation opens the door to forming the thermodynamically less favored, yet biologically crucial, 1,2-cis (β) linkage, provided the correct strategies are employed.
Physicochemical Properties & Handling
This compound serves as the foundational building block. Its proper handling and storage are essential for successful downstream applications.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈O₅ | [2] |
| Molecular Weight | 420.5 g/mol | [2] |
| CAS Number | 160549-10-0 (for D-form) | [3] |
| Appearance | White to off-white powder or solid | [4] |
| Solubility | Soluble in organic solvents like DCM, DMF, DMSO, and ethyl acetate. | [5] |
| Storage | Store at 2°C - 8°C under an inert atmosphere to prevent degradation. | [3] |
Synthesis of the Glycosyl Donor Precursor
While commercially available, this compound can be synthesized from D-arabinose. A common and efficient laboratory-scale synthesis involves a two-step process of Fischer glycosylation followed by per-benzylation.[6][7]
Caption: Synthetic workflow from D-arabinose.
Protocol 1: Synthesis via Fischer Glycosylation and Benzylation
This protocol is adapted from established methodologies for preparing protected arabinofuranosides.[6][7]
Materials:
-
D-Arabinose
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl) or Dowex 50W-X8 resin (H⁺ form)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
1 M Hydrochloric Acid (HCl)
-
Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Fischer Glycosylation: Suspend D-arabinose in anhydrous MeOH (approx. 0.2 M) in a round-bottom flask equipped with a stir bar and condenser. Cool the mixture to 0°C. Slowly add AcCl (approx. 0.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours until the D-arabinose has fully dissolved and TLC indicates consumption of starting material.
-
Neutralization: Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl arabinofuranoside.
-
Benzylation: Wash the NaH dispersion with anhydrous hexanes to remove mineral oil. Suspend the washed NaH (approx. 4 equivalents per hydroxyl group) in anhydrous DMF. Cool to 0°C. Add a solution of the crude methyl arabinofuranoside in DMF dropwise. Stir for 1 hour at 0°C.
-
Add BnBr (approx. 1.2 equivalents per hydroxyl group) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of MeOH at 0°C. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by silica gel chromatography to yield methyl 2,3,5-tri-O-benzyl-α/β-D-arabinofuranoside.
-
Hydrolysis to Hemiacetal: Dissolve the purified methyl glycoside in a mixture of glacial acetic acid and 1 M aq. HCl.[8] Heat the solution to 80-100°C for several hours, monitoring by TLC for the disappearance of the starting material.
-
Final Workup: Cool the mixture to room temperature and neutralize carefully with a 5 M aq. solution of KOH. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by silica gel chromatography to afford this compound as a mixture of anomers.
Activation of the Hemiacetal for Glycosylation
The anomeric hydroxyl group of the hemiacetal is a poor leaving group. To function as an effective glycosyl donor, it must be converted into a species with a better leaving group. The choice of activating group is critical as it dictates the required reaction conditions and can influence stereoselectivity.
Caption: Common pathways for activating the hemiacetal.
Protocol 2: Preparation of an Arabinofuranosyl Trichloroacetimidate Donor
Trichloroacetimidates are highly effective glycosyl donors that are readily activated by catalytic amounts of a Lewis acid.[9]
Materials:
-
This compound
-
Trichloroacetonitrile (CCl₃CN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the hemiacetal in anhydrous DCM (approx. 0.1 M).
-
Add trichloroacetonitrile (approx. 5-10 equivalents).
-
Cool the solution to 0°C and add DBU dropwise (approx. 0.1 equivalents).
-
Stir the reaction at 0°C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography (typically using a hexane/ethyl acetate gradient with 1% triethylamine to prevent decomposition on the silica) to yield the arabinofuranosyl trichloroacetimidate donor.
Strategies for Stereoselective Glycosylation
The stereochemical outcome of the glycosylation is the most critical and challenging aspect. With a non-participating group at C-2, the reaction often proceeds through an oxocarbenium ion intermediate, which can be attacked by the nucleophile (acceptor) from either the α- or β-face.
Caption: Mechanistic pathways in arabinofuranosylation.
Protocol 3: General Glycosylation with an Arabinofuranosyl Trichloroacetimidate
This protocol outlines a standard procedure. The α/β selectivity is highly dependent on the acceptor, solvent, and temperature and must be optimized for each specific substrate pairing.
Materials:
-
Arabinofuranosyl trichloroacetimidate donor
-
Glycosyl acceptor (alcohol)
-
Activated molecular sieves (4 Å)
-
Anhydrous DCM or Diethyl Ether
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Triethylamine or Pyridine (for quenching)
Procedure:
-
In a flame-dried, argon-purged flask, add the glycosyl acceptor (1.0 equivalent), the arabinofuranosyl donor (1.2-1.5 equivalents), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM to achieve a concentration of approx. 0.05 M.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (typically between -78°C and 0°C). Lower temperatures often favor the α-anomer.
-
Slowly add a solution of the Lewis acid promoter (e.g., TMSOTf, 0.1 equivalents) in anhydrous DCM.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to separate the α and β anomers. The anomeric ratio should be determined by ¹H NMR analysis of the purified product or the crude mixture.
Advanced Strategy: Acceptor-Dependent Stereoselective β-Arabinofuranosylation
Achieving the challenging 1,2-cis (β) linkage often requires more sophisticated approaches. One powerful strategy relies on the nature of the protecting groups on the glycosyl acceptor. It has been demonstrated that acyl-protective groups (e.g., benzoyl, acetyl) on the acceptor are essential for high β-stereoselectivity in certain systems.[10] This effect is proposed to arise from interactions between the acceptor's acyl groups and the incoming donor, which sterically disfavor α-face attack.
Table 2: Influence of Acceptor Protecting Groups on Stereoselectivity
| Donor System | Acceptor Protecting Groups | Typical α/β Ratio | Rationale | Reference |
| Tri-O-benzylarabino-furanosyl CB donor | Acyl (e.g., Benzoyl) | Highly β-selective (>1:10) | Steric hindrance and/or electronic effects from the acceptor's acyl groups block the α-face of the intermediate. | [10] |
| Tri-O-benzylarabino-furanosyl donor | Alkyl (e.g., Benzyl) | Poor selectivity (~1:3) | Lacking the directing effect of acyl groups, the outcome is governed by other weaker factors, leading to mixtures. | [1] |
Deprotection and Product Analysis
The final step in the synthesis is the removal of the benzyl protecting groups to reveal the free arabinofuranoside.
Deprotection:
-
Catalytic Hydrogenation: The most common method is catalytic hydrogenation. The protected glycoside is dissolved in a solvent like MeOH or THF/H₂O and stirred under a hydrogen atmosphere (1 atm to 50 psi) in the presence of a palladium catalyst, such as Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).[11] The reaction is monitored by TLC or mass spectrometry until all benzyl groups are cleaved. The catalyst is then removed by filtration, and the solvent is evaporated to yield the final product.
Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and, crucially, for determining the anomeric configuration. The coupling constant of the anomeric proton (J_H1,H2_) is a key indicator: for arabinofuranosides, small J values (< 2 Hz) are typically indicative of a trans relationship (α-anomer), while larger values (~4-7 Hz) can suggest a cis relationship (β-anomer), although conformational flexibility can complicate this analysis. 2D NMR techniques (COSY, HSQC) are used for full structural elucidation.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Low Glycosylation Yield | 1. Inactive donor (hydrolyzed).2. Deactivated promoter (moisture).3. Poorly reactive acceptor.4. Donor decomposition on silica. | 1. Use freshly prepared donor.2. Ensure strictly anhydrous conditions and fresh promoter.3. Increase temperature or use a more powerful activation system.4. Co-evaporate crude product with triethylamine-treated silica before loading; use a buffered eluent. |
| Poor Stereoselectivity | 1. Reaction temperature is too high.2. Solvent choice is suboptimal.3. Lack of directing groups on acceptor. | 1. Perform reaction at lower temperatures (-78°C).2. Screen different solvents (e.g., Et₂O, MeCN). Ethereal solvents can sometimes favor β-outcomes.3. If β-selectivity is desired, redesign the acceptor to include acyl protecting groups.[10] |
| Incomplete Reaction | 1. Insufficient promoter.2. Sieves are not fully activated. | 1. Add promoter in portions until TLC shows consumption of the limiting reagent.2. Ensure molecular sieves are flame-dried under vacuum or oven-dried at >250°C for several hours. |
Conclusion
This compound is a cornerstone for the synthesis of biologically relevant arabinofuranosides. While its activation is straightforward, achieving stereocontrol in subsequent glycosylation reactions requires careful consideration of multiple factors, including the choice of promoter, reaction conditions, and the electronic and steric nature of the glycosyl acceptor. By understanding the underlying mechanistic principles and employing the robust protocols detailed in this guide, researchers can effectively harness this versatile building block to assemble complex oligosaccharides for biological investigation and the development of new therapeutics.
References
-
Ishikawa, E., et al. (2024). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. Available at: [Link]
-
Imamura, A., et al. (2006). Acceptor-Dependent Stereoselective Glycosylation: 2'-CB Glycoside-Mediated Direct β-d-Arabinofuranosylation and Efficient Synthesis of Octaarabinofuranoside. Organic Letters. Available at: [Link]
-
Ishikawa, E., et al. (2024). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. (Duplicate reference for context). Available at: [Link]
-
Abronina, P. I., et al. (2022). Stereoselectivity of arabinofuranosylation with mono- and disaccharide glycosyl donors with various protective groups. ResearchGate. Available at: [Link]
-
Mose, R., & Muthana, S. M. (2014). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Takahashi, D., & Toshima, K. (2022). ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. Molecules. Available at: [Link]
-
Mose, R., & Muthana, S. M. (2014). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. (Duplicate reference for context). Available at: [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research. Available at: [Link]
-
Lowary, T. L. (2012). Glycosylation With Furanosides. ResearchGate. Available at: [Link]
-
Oscarson, S. (2017). O-Glycosyl Donors. ResearchGate. Available at: [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from: [Link]
-
Demchenko, A. V., & De Meo, C. (2002). On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. The Journal of Organic Chemistry. Available at: [Link]
-
D'Angelo, N. D., & Jacobsen, E. N. (2020). Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from: [Link]
-
Carl ROTH. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose. Retrieved from: [Link]
-
Demchenko, A. V., & De Meo, C. (2002). On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. The Journal of Organic Chemistry. (Duplicate reference for context). Available at: [Link]
-
Manabe, S. (2021). Glycosidation using fluoride donor. In Glycoscience Protocols. NCBI Bookshelf. Available at: [Link]
-
PubChem. (n.d.). This compound. (Duplicate reference for context). Retrieved from: [Link]
-
Carl ROTH. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose. (Duplicate reference for context). Retrieved from: [Link]
-
Demchenko, A. V., & De Meo, C. (2002). On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. The Journal of Organic Chemistry. (Duplicate reference for context). Available at: [Link]
-
Sestito, S. E., et al. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank. Available at: [Link]
Sources
- 1. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H28O5 | CID 11058881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 5. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Glycosylation using 2,3,5-Tri-O-benzyl-D-arabinofuranose
Introduction: The Significance of Arabinofuranosides
Arabinofuranose resides at the heart of complex glycoconjugates critical to the biology and pathogenicity of various organisms. Most notably, repeating D-arabinofuranosyl units form the backbone of arabinogalactan (AG) and the capping motifs of lipoarabinomannan (LAM), two essential polysaccharides in the intricate cell wall of Mycobacterium tuberculosis[1][2][3]. This unique and impermeable cell wall is a primary defense mechanism for the bacterium, contributing to its resilience against host immune responses and antibiotics[2][4]. Consequently, the synthesis of defined arabinofuranoside-containing oligosaccharides is of paramount importance for the development of novel anti-tuberculosis diagnostics, vaccines, and therapeutics, as well as for fundamental immunological studies[1].
2,3,5-Tri-O-benzyl-D-arabinofuranose is a versatile and commercially available starting material for these synthetic endeavors[5][6]. The benzyl ether protecting groups are strategically employed due to their stability under a wide range of reaction conditions and their convenient removal via catalytic hydrogenolysis in the final stages of a synthesis. This guide provides an in-depth exploration of the conversion of this key precursor into reactive glycosyl donors and details robust protocols for their use in stereoselective glycosylation reactions.
Part 1: Activation of the Precursor: From Hemiacetal to Glycosyl Donor
The starting material, this compound, exists as a hemiacetal at the anomeric (C-1) position. To perform a glycosylation, this hydroxyl group must be converted into a suitable leaving group, transforming the monosaccharide into an activated "glycosyl donor." Two of the most powerful and widely adopted classes of glycosyl donors derived from this precursor are thioglycosides and trichloroacetimidates.
Figure 1: Conversion of the arabinofuranose precursor into key glycosyl donors.
Protocol 1.1: Synthesis of a Phenylthio-Arabinofuranoside Donor
Thioglycosides are valued for their stability, allowing for purification and storage, yet they can be readily activated under specific conditions using thiophilic promoters[7].
Materials:
-
This compound
-
Thiophenol (PhSH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere of argon.
-
Add thiophenol (1.2 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add BF₃·OEt₂ (1.1 equiv.) dropwise to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2,3,5-Tri-O-benzyl-1-thio-D-arabinofuranoside.
Protocol 1.2: Synthesis of an Arabinofuranosyl Trichloroacetimidate Donor
Glycosyl trichloroacetimidates, pioneered by Schmidt, are highly reactive donors that are activated by catalytic amounts of a Lewis or Brønsted acid[8][9].
Materials:
-
This compound
-
Trichloroacetonitrile (CCl₃CN)
-
1,8-Diazabicycloundec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add trichloroacetonitrile (2.0 equiv.).
-
Add a catalytic amount of DBU (0.1 equiv.) dropwise. Alternatively, a stoichiometric amount of K₂CO₃ can be used[9].
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting hemiacetal (typically 1-3 hours).
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product immediately via silica gel column chromatography (eluent typically contains a small amount of triethylamine to prevent decomposition of the acid-labile product) to afford the desired glycosyl trichloroacetimidate[9].
Part 2: Core Glycosylation Methodologies
The choice of glycosylation method depends on the nature of the glycosyl acceptor, the desired stereochemical outcome, and the overall synthetic strategy. The absence of a participating protecting group at the C-2 position (benzyl ether) means that stereocontrol is governed primarily by reaction conditions rather than neighboring group participation.
Figure 2: Generalized mechanism of a chemical glycosylation reaction.
Protocol 2.1: Glycosylation via Thioglycoside Activation
Activation of thioglycosides is a cornerstone of modern carbohydrate chemistry. A variety of promoters can be used, with N-Iodosuccinimide (NIS) and a catalytic acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf) being a common and effective combination[10]. Low temperatures are often critical for achieving β-selectivity in arabinofuranosylation reactions[10].
Materials:
-
Arabinofuranosyl thioglycoside donor (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
N-Iodosuccinimide (NIS) (1.5 equiv.)
-
Silver Triflate (AgOTf) or Trifluoromethanesulfonic acid (TfOH) (0.2 equiv.)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the arabinofuranosyl donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C to -40 °C). Causality Note: Lower temperatures generally favor the formation of the thermodynamically less stable β-anomer by proceeding through an Sₙ2-like transition state or by trapping a kinetic ion pair intermediate[10][11].
-
In a separate flask, dissolve NIS and AgOTf (or TfOH) in anhydrous DCM.
-
Add the promoter solution dropwise to the cold reaction mixture. The solution will typically turn yellow or brown.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Filter the mixture through a pad of Celite to remove molecular sieves and inorganic salts, washing thoroughly with DCM.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 2.2: Schmidt Glycosylation with a Trichloroacetimidate Donor
This method is prized for its high reactivity and the use of only a catalytic amount of activator.
Materials:
-
Arabinofuranosyl trichloroacetimidate donor (1.5 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or BF₃·OEt₂ (0.1-0.3 equiv.)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
Procedure:
-
Combine the trichloroacetimidate donor, glycosyl acceptor, and activated 4 Å molecular sieves in a flame-dried flask under argon.
-
Add anhydrous DCM and stir the suspension.
-
Cool the mixture to -78 °C.
-
Add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Stir the reaction at low temperature, allowing it to warm slowly if necessary. Monitor progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Filter through Celite, washing with DCM. Concentrate the filtrate.
-
Purify the residue by silica gel chromatography. Self-Validating System Note: A common side-product is the anomeric trichloroacetamide, formed from the rearrangement of the donor. Its presence indicates that the donor was activated but did not react with the acceptor. To minimize this, an "inverse procedure" can be used where the donor is added slowly to a mixture of the acceptor and the activator[12].
| Parameter | Thioglycoside Activation | Schmidt Glycosylation |
| Glycosyl Donor | Stable, requires purification | Highly reactive, often used immediately |
| Activator | Stoichiometric (e.g., NIS) | Catalytic (e.g., TMSOTf) |
| Typical Temp. | -78 °C to -20 °C | -78 °C to 0 °C |
| Byproducts | Succinimide, silver salts | Trichloroacetamide |
| Key Advantage | Donor stability, wide range of activators | High reactivity, catalytic activation |
Part 3: Advanced Considerations for Stereocontrol
Achieving high stereoselectivity in 1,2-cis furanosylation (yielding the β-arabinofuranoside) is a significant challenge due to the flexible furanose ring and the non-participating C-2 benzyl group. The outcome is a delicate balance of several factors:
-
Solvent: Solvents can influence the equilibrium between covalent intermediates and reactive ion pairs, thereby affecting the stereochemical outcome[11].
-
Temperature: As noted, lower temperatures often favor β-selectivity[10].
-
Activator System: The choice of activator can dramatically alter the α/β ratio. For instance, with certain protected thioglycosides, NIS/AgOTf can provide high β-selectivity, whereas other systems may show little to no preference[10][13].
-
Conformationally Restricted Donors: A modern strategy involves installing a rigid protecting group across other positions of the sugar (e.g., a 3,5-O-xylylene acetal) to lock the furanose ring into a specific conformation. This pre-organizes the molecule for a stereoselective attack, and has been shown to be highly effective for β-arabinofuranosylation when catalyzed by B(C₆F₅)₃[14][15].
Part 4: Final Deprotection
Once the desired oligosaccharide is assembled, the benzyl ether protecting groups are typically removed in the final step to unmask the free hydroxyl groups.
Protocol 4.1: Catalytic Hydrogenolysis
-
Dissolve the benzylated oligosaccharide in a suitable solvent system (e.g., methanol, ethanol, or a mixture with ethyl acetate or DCM).
-
Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC or Mass Spectrometry.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected product.
References
- Verma, S., & Dhiman, A. (2021). Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. Accounts of Chemical Research.
- Cai, L., et al. (2021).
- Verma, S., & Dhiman, A. (2021). Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. PMC.
- A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. (n.d.).
- Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target. (n.d.). PubMed.
- Mycobacterial Cell Wall: A Source of Successful Targets for Old and New Drugs. (n.d.). MDPI.
- Thioglycoside activation strategies. (n.d.).
- Activation of thioglycosides under mild alkylation conditions. (n.d.). PMC - PubMed Central.
- Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target. (n.d.). PMC - NIH.
- Kihlberg, J. O., Leigh, D. A., & Bundle, D. R. (n.d.). The in situ activation of thioglycosides with bromine: An improved glycosylation method. Research Explorer The University of Manchester.
- 2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides. (n.d.). NIH.
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. (2025).
- Schmidt's glycosylation by thiourea‐Brønsted acid dual catalyst. (n.d.).
- Singh, M. (2020).
- B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. (n.d.). ACS Omega.
- Regioselective and Stereospecific β-Arabinofuranosylation by Boron-Medi
- B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. (2024). ACS Omega.
- Mechanism of a Chemical Glycosylation Reaction. (2010).
- Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2). (2021). NCBI - NIH.
- Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. (2023). PMC - NIH.
- 2,3,5-Tri-O-benzyl-β-D-arabinofuranose. (n.d.). CymitQuimica.
- On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 7. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. On the Use of 3,5-Di-O-benzylidene and 3,5-Di-O-(di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Nucleoside Analogues from 2,3,5-Tri-O-benzyl-D-arabinofuranose
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Arabinofuranosyl Nucleoside Analogues
Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy. Their structural resemblance to natural nucleosides allows them to interfere with cellular machinery, leading to the termination of DNA or RNA synthesis or the inhibition of critical enzymes. Among these, arabinofuranosyl nucleosides, characterized by the arabinose sugar moiety, exhibit significant biological activities.[1][2] A key starting material for the synthesis of these important compounds is 2,3,5-Tri-O-benzyl-D-arabinofuranose, a protected form of D-arabinose.[3][] The benzyl ether protecting groups are stable under a range of reaction conditions, yet can be removed under relatively mild conditions, making this precursor a versatile tool in the synthetic chemist's arsenal.[5][6]
This guide provides a comprehensive overview of the synthesis of nucleoside analogues using this compound, detailing the critical steps of glycosylation and deprotection. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the rationale behind the experimental choices.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of nucleoside analogues from this compound generally proceeds through a two-stage process:
-
Glycosylation: The coupling of the protected arabinofuranose with a nucleobase.
-
Deprotection: The removal of the benzyl protecting groups to yield the final nucleoside analogue.
Caption: Overall workflow for nucleoside analogue synthesis.
Part 1: Glycosylation - Forging the Nucleosidic Bond
The formation of the C-N glycosidic bond between the anomeric carbon of the arabinofuranose and the nitrogen of the nucleobase is the pivotal step in this synthesis. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.
The Vorbrüggen Glycosylation: Mechanism and Rationale
The Vorbrüggen glycosylation typically involves the reaction of a silylated nucleobase with an acylated or O-alkylated sugar in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Mechanism Insights:
-
Activation of the Sugar: The Lewis acid coordinates to the oxygen atom at the anomeric center of the this compound, facilitating the departure of the anomeric substituent (e.g., an acetate or a hydroxyl group) to form a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: The silylated nucleobase, which is more nucleophilic than its non-silylated counterpart, attacks the anomeric carbon of the oxocarbenium ion.
-
Stereoselectivity: The reaction often proceeds with the formation of the thermodynamically more stable β-anomer, as the incoming nucleobase attacks from the face opposite to the bulky substituent at the C2 position.
Caption: Key steps in the Vorbrüggen glycosylation.
Protocol 1: Vorbrüggen Glycosylation of this compound with a Purine Base
This protocol describes the synthesis of a protected purine nucleoside analogue.
| Reagent/Material | Quantity | Purpose |
| This compound | 1.0 eq | Sugar donor |
| Silylated Purine Base | 1.2 eq | Nucleobase |
| Tin(IV) chloride (SnCl₄) | 1.2 eq | Lewis acid catalyst |
| Anhydrous Acetonitrile | Solvent | |
| Dichloromethane (DCM) | Solvent for workup | |
| Saturated Sodium Bicarbonate Solution | Quenching and neutralization | |
| Brine | Washing | |
| Anhydrous Sodium Sulfate | Drying agent | |
| Silica Gel | Column chromatography | |
| Hexanes/Ethyl Acetate | Eluent for chromatography |
Step-by-Step Methodology:
-
Preparation of the Silylated Base: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the desired purine base in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated base. Remove the excess HMDS and solvent under reduced pressure.
-
Glycosylation Reaction: Dissolve the silylated purine base and this compound in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Add SnCl₄ dropwise to the cooled solution. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by pouring the mixture into a stirred solution of saturated sodium bicarbonate. Dilute with dichloromethane and stir for 30 minutes.
-
Extraction and Purification: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the protected nucleoside analogue.
Part 2: Deprotection - Unveiling the Active Analogue
The final step in the synthesis is the removal of the benzyl protecting groups to yield the free nucleoside analogue. Several methods can be employed for the deprotection of benzyl ethers, with the choice depending on the sensitivity of the nucleobase and other functional groups present in the molecule.[5]
Common Deprotection Strategies
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Clean reaction, high yield | May reduce sensitive functional groups on the nucleobase |
| Lewis Acid Catalysis | BCl₃, BBr₃ | Low temperature (-78 °C to 0 °C) | Effective for acid-stable compounds | Harsh conditions, may not be suitable for sensitive substrates |
| Oxidative Cleavage | DDQ | Room temperature | Selective for benzyl ethers | Stoichiometric amounts of oxidant required |
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol is suitable for nucleosides with nucleobases that are not susceptible to reduction.
| Reagent/Material | Quantity | Purpose |
| Protected Nucleoside Analogue | 1.0 eq | Substrate |
| 10% Palladium on Carbon (Pd/C) | 10-20 mol% | Catalyst |
| Methanol or Ethanol | Solvent | |
| Hydrogen Gas (H₂) | 1 atm (balloon) or higher | Reducing agent |
| Celite® | Filtration aid |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the protected nucleoside analogue in methanol or ethanol in a round-bottom flask.
-
Addition of Catalyst: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected nucleoside analogue. Further purification by recrystallization or chromatography may be necessary.
Protocol 3: Deprotection using Boron Trichloride (BCl₃)
This method is advantageous when catalytic hydrogenolysis is not feasible due to the presence of reducible functional groups.
| Reagent/Material | Quantity | Purpose |
| Protected Nucleoside Analogue | 1.0 eq | Substrate |
| Boron Trichloride (1M in DCM) | 3.0-5.0 eq per benzyl group | Lewis acid for deprotection |
| Anhydrous Dichloromethane (DCM) | Solvent | |
| Methanol | Quenching | |
| Saturated Sodium Bicarbonate Solution | Neutralization |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the protected nucleoside analogue in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BCl₃: Slowly add the BCl₃ solution dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of methanol at -78 °C.
-
Workup and Purification: Allow the reaction to warm to room temperature and then neutralize with saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify the crude product as necessary.
Conclusion
The synthesis of nucleoside analogues from this compound is a well-established and versatile route to a wide range of biologically active compounds. The strategic use of the Vorbrüggen glycosylation for the key bond-forming step, followed by a carefully chosen deprotection method, allows for the efficient and controlled synthesis of these important molecules. The protocols detailed in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug development.
References
-
Montgomery, J. A., & Hewson, K. (1998). Synthesis and Biological Activity of Certain 4'-Thio-d-arabinofuranosylpurine Nucleosides. Journal of Medicinal Chemistry, 41(16), 2987–2992. [Link]
-
Matsuda, A., et al. (1989). Nucleosides and nucleotides. 123. Synthesis of 1-(2-deoxy-2-isocyano-beta-D-arabinofuranosyl)cytosine and related nucleosides as potential antitumor agents. Journal of Medicinal Chemistry, 32(8), 1812-1818. [Link]
-
Zhang, Y., et al. (2022). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences, 23(22), 14264. [Link]
-
Zhang, Y., et al. (2022). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. PubMed. [Link]
-
Johnson, D. C., & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643–4646. [Link]
-
Wikipedia contributors. (2023). Benzyl group. Wikipedia. [Link]
-
Johnson, D. C., & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
-
Fox, J. J., Yung, N., & Bendich, A. (1957). Pyrimidine Nucleosides. II. The Synthesis of 1-β-D-Arabinofuranosylthymine (“Spongothymidine”). Journal of the American Chemical Society, 79(10), 2775–2778. [Link]
-
Kumar, A., et al. (2018). Selective protection of nucleosides with benzyl trityl ethers (BTE). ResearchGate. [Link]
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125. [Link]
-
Zhang, Y., et al. (2022). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. National Institutes of Health. [Link]
-
Mikhailov, S. N., et al. (2018). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. ResearchGate. [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319–325. [Link]
-
CD BioGlyco. (n.d.). This compound, Purity ≥95%. CD BioGlyco. [Link]
-
Hein, J. E., & Bauta, W. E. (2014). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 91(8), 1247–1249. [Link]
-
D'Elia, V., et al. (2020). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]
-
Mikhailov, S. N., & Efimtseva, E. V. (2023). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Open Exploration. [Link]
-
Lee, E., & Kim, H. (2023). (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol. MDPI. [Link]
-
Lowary, T. L., & Bundle, D. R. (2009). 2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides. National Institutes of Health. [Link]
-
van der Vorm, S. (2019). Thesis (modern). University of Groningen research portal. [Link]
Sources
- 1. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem | MDPI [mdpi.com]
- 3. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 5. Benzyl group - Wikipedia [en.wikipedia.org]
- 6. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of arabinofuranosides using protected arabinofuranose
Application Note & Protocol
Topic: Strategic Synthesis of Arabinofuranosides: A Guide to Protecting Groups and Stereocontrolled Glycosylation
Audience: Researchers, scientists, and drug development professionals in the fields of glycochemistry, medicinal chemistry, and microbiology.
Abstract
Arabinofuranose residues are critical components of complex glycans, most notably within the cell walls of pathogenic mycobacteria, making them key targets for therapeutic and diagnostic development.[1][2] The chemical synthesis of arabinofuranosides, however, presents a significant stereochemical challenge due to the inherent flexibility of the furanose ring and the difficulty in controlling the anomeric center. This guide provides an in-depth analysis of modern strategies for the preparation of arabinofuranosides, focusing on the strategic use of protected arabinofuranosyl donors. We will explore the causal relationship between protecting group selection and stereochemical outcome, detail the activation of key glycosyl donors, and provide validated, step-by-step protocols for the synthesis of both 1,2-trans (α) and 1,2-cis (β) arabinofuranosides.
Introduction: The Synthetic Challenge of Arabinofuranosides
The d-arabinofuranose (Araf) residue is a cornerstone of the arabinan domains found in mycobacterial cell wall polysaccharides, such as arabinogalactan (AG) and lipoarabinomannan (LAM).[1] These structures play crucial roles in the pathogenicity and infectivity of bacteria like Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Consequently, the ability to synthesize complex oligoarabinofuranosides is essential for developing probes to understand their biological functions, as well as for creating novel vaccines and antibiotics.
The primary hurdle in arabinofuranoside synthesis is achieving high stereoselectivity. The formation of the glycosidic bond can result in either an α (1,2-trans) or a β (1,2-cis) linkage. While the synthesis of 1,2-trans-glycosides is often facilitated by neighboring group participation, the construction of the 1,2-cis linkage is notoriously difficult.[1][3][4] This guide dissects the chemical principles and practical methodologies that enable chemists to overcome these challenges.
Figure 1: High-level workflow for the synthesis of arabinofuranosides, from the starting monosaccharide to the final deprotected product.
The Role of Protecting Groups in Directing Stereoselectivity
The choice of protecting groups (PGs) on the arabinofuranosyl donor is the most critical factor influencing the stereochemical outcome of the glycosylation reaction.[5] PGs function not merely as passive masks for hydroxyl groups but as active directors of reactivity and stereochemistry through electronic and steric effects.
Neighboring Group Participation for 1,2-trans (α) Selectivity
The most reliable strategy for synthesizing 1,2-trans-α-arabinofuranosides involves the use of a "participating" protecting group at the C-2 position.[3][6] Acyl-type groups, such as benzoyl (Bz) or acetyl (Ac), are ideal for this purpose.
Causality: During the reaction, after the anomeric leaving group is activated by a promoter, the C-2 acyl group attacks the incipient oxocarbenium ion from the α-face. This forms a stable, bicyclic acyloxonium ion intermediate. The glycosyl acceptor can then only attack from the opposite (β) face, leading exclusively to the formation of the 1,2-trans (α) glycosidic bond.[3]
Strategies for Challenging 1,2-cis (β) Selectivity
Synthesizing 1,2-cis-β-arabinofuranosides requires the suppression of neighboring group participation. This is typically achieved by using a "non-participating" group, such as a benzyl (Bn) ether, at the C-2 position.[4][7] However, this alone often leads to a mixture of α and β anomers. To achieve high β-selectivity, advanced strategies that control the conformation of the glycosyl donor are required.
Conformationally Constrained Donors: A powerful modern approach is to lock the furanose ring into a specific conformation that favors nucleophilic attack from the β-face.[1][3] This is accomplished by installing a rigid, cyclic protecting group across two hydroxyls.
-
3,5-O-di-tert-butylsilylene (DTBS) group: This bulky group locks the furanose ring into an E3 conformation, where attack from the α-face is sterically hindered, resulting in excellent β-selectivity.[3]
-
3,5-O-xylylene group: This group also restricts the conformation of the donor, promoting the formation of 1,2-cis β-linkages when activated with specific promoters like B(C6F5)3.[1][8]
Tuning Donor Reactivity with Silyl Groups: Silyl ethers placed at various positions can "arm" (increase reactivity) or "disarm" (decrease reactivity) the glycosyl donor. Silyl ethers at the 3- and 5-positions have been shown to have an arming effect on arabinofuranosyl thioglycoside donors, enhancing their reactivity.[9][10]
Figure 2: Mechanistic comparison of stereodirecting strategies. Left: Neighboring group participation by a C-2 acyl group forces β-attack to yield α-products. Right: A conformationally locked donor sterically hinders the α-face, favoring β-attack to yield β-products.
Activating the Arabinofuranosyl Donor: Leaving Groups & Promoters
Once the protecting group strategy is set, the anomeric position must be functionalized with a suitable leaving group to create an effective glycosyl donor. Two of the most versatile classes of donors are thioglycosides and trichloroacetimidates.
Thioglycoside Donors
Thioglycosides (e.g., S-phenyl, S-ethyl) are stable and can be activated by a wide range of thiophilic promoters.[11] This stability allows for their use in multi-step protecting group manipulations before the final glycosylation step.
-
Common Promoters:
Trichloroacetimidate Donors
Glycosyl trichloroacetimidates are highly reactive donors that are readily prepared from the corresponding 1-hydroxyl sugar (lactol).[14][15] They are activated under mildly acidic conditions, making them compatible with many acid-labile protecting groups.[1][8]
-
Common Promoters:
-
Trimethylsilyl triflate (TMSOTf) or Boron Trifluoride Etherate (BF3·OEt2): Used in catalytic amounts to promote glycosylation.[14]
-
Tris(pentafluorophenyl)borane (B(C6F5)3): A recently developed catalyst that shows excellent performance in the stereoselective synthesis of β-arabinofuranosides with conformationally constrained donors.[1][8]
-
| Donor Type | Leaving Group | Key Promoters | Advantages |
| Thioglycoside | -SPh, -SEt, -STol | NIS/TfOH, NIS/AgOTf, BSP/Tf2O | High stability, tunable reactivity, wide range of activation methods. |
| Trichloroacetimidate | -OC(NH)CCl3 | TMSOTf, BF3·OEt2, B(C6F5)3 | High reactivity, mild activation conditions, easily prepared from lactols. |
| Table 1: Comparison of Common Arabinofuranosyl Donor Systems. |
Experimental Protocols
The following protocols are presented as self-validating systems. The causality for each step is explained to ensure reproducibility and understanding. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Synthesis of a 1,2-trans (α) Arabinofuranoside
Objective: To synthesize an α-arabinofuranoside using a 2-O-benzoyl protected thioglycoside donor, leveraging neighboring group participation.
Materials:
-
Donor: Phenyl 2,3,5-tri-O-benzoyl-1-thio-α-D-arabinofuranoside
-
Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (as an example primary alcohol)
-
Promoter: N-Iodosuccinimide (NIS), Silver Triflate (AgOTf)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Additives: 4 Å Molecular Sieves (activated)
Procedure:
-
Preparation: To a flame-dried flask under Argon, add the acceptor (1.0 equiv.), the donor (1.5 equiv.), and freshly activated 4 Å molecular sieves (200 mg per mmol of acceptor).
-
Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 1 hour. This allows the sieves to adsorb any residual water.
-
Cooling: Cool the reaction mixture to -20 °C using an appropriate cooling bath.
-
Promoter Addition: Add NIS (2.5 equiv.) and AgOTf (0.25 equiv.) to the stirred mixture. Causality: The combination of NIS and AgOTf provides a powerful thiophilic system to activate the thioglycoside donor, initiating the formation of the oxocarbenium ion.[12]
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et3N) to neutralize the acidic promoters. Then, add a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume excess iodine.
-
Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove molecular sieves. Wash the filtrate with saturated aqueous Na2S2O3 and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the protected α-linked disaccharide.
Protocol 2: Stereoselective Synthesis of a 1,2-cis (β) Arabinofuranoside
Objective: To achieve high β-selectivity using a conformationally constrained 3,5-O-xylylene-protected trichloroacetimidate donor.[1][8]
Materials:
-
Donor: 2-O-Benzoyl-3,5-O-(o-xylylene)-α/β-D-arabinofuranosyl trichloroacetimidate
-
Acceptor: A suitable primary or secondary alcohol (e.g., a protected monosaccharide)
-
Promoter: Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Additives: 4 Å Molecular Sieves (activated)
Procedure:
-
Preparation: In a flame-dried flask under Argon, combine the acceptor (1.0 equiv.), the donor (1.2 equiv.), and activated 4 Å molecular sieves.
-
Solvent Addition & Cooling: Add anhydrous DCM and cool the mixture to -40 °C.
-
Promoter Addition: Add a solution of B(C6F5)3 (0.2 equiv.) in DCM to the reaction mixture. Causality: B(C6F5)3 is a highly effective Lewis acid for activating the trichloroacetimidate. With the conformationally locked donor, it facilitates a stereoselective reaction pathway favoring the β-anomer.[1][8]
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC.
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of Et3N.
-
Workup: Allow the mixture to warm to room temperature. Filter through Celite, wash the pad with DCM, and concentrate the filtrate.
-
Purification: Purify the resulting residue by silica gel column chromatography. The stereochemistry of the product can be confirmed by NMR spectroscopy; β-arabinofuranosides typically exhibit a C-1 chemical shift of δ = 97–103 ppm and a 3JH1–H2 coupling constant of 4–5 Hz.[1]
| Parameter | Protocol 1 (α-selective) | Protocol 2 (β-selective) |
| Donor C-2 PG | Benzoyl (Participating) | Benzoyl (Non-participating context) |
| Donor Constraint | None | 3,5-O-xylylene (Conformational lock) |
| Leaving Group | Thiophenyl | Trichloroacetimidate |
| Promoter | NIS / AgOTf | B(C6F5)3 |
| Temperature | -20 °C | -40 °C |
| Expected Outcome | >10:1 α:β | >10:1 β:α |
| Table 2: Comparison of Key Parameters for Stereoselective Arabinofuranosylation Protocols. |
Deprotection Strategies
The final step in the synthesis is the removal of all protecting groups to yield the target arabinofuranoside. The choice of deprotection method depends on the protecting groups present, and an orthogonal strategy (where one type of PG can be removed without affecting others) is highly desirable for complex syntheses.[16]
-
Acyl Groups (Benzoyl, Acetyl): Removed under basic conditions, typically using sodium methoxide (NaOMe) in methanol (Zemplén deacylation).
-
Benzyl Ethers (Bn): Removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Silyl Ethers (TBS, TIPS): Cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.
-
Xylylene Acetals: Can be removed under hydrogenolysis conditions used for benzyl ethers.[1]
Conclusion
The successful synthesis of arabinofuranosides hinges on a rational and informed approach to protecting group strategy and glycosylation methodology. For 1,2-trans (α) linkages, the use of C-2 participating groups remains the most robust method. For the more elusive 1,2-cis (β) linkages, the development of conformationally constrained donors has provided a powerful solution, enabling high levels of stereocontrol. By understanding the underlying chemical principles that govern these reactions, researchers can effectively design and execute syntheses of complex arabinofuranoside-containing glycans for critical applications in biology and medicine.
References
- A practical approach for the stereoselective introduction of β-arabinofuranosides. Journal of the American Chemical Society.
- Regioselective and stereocontrolled syntheses of protected L-glycosides
- B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor.
- Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides. PubMed.
- Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases. PMC - NIH.
- Tuning Effect of Silyl Protecting Groups on the Glycosylation Reactivity of Arabinofuranosyl Thioglycosides. Sci-Hub.
- B(C6F5)
- Synthesis of naturally occurring β-l-arabinofuranosyl-l-arabinofuranoside structures towards the substrate specificity evaluation of β-l-arabinofuranosidase. PubMed.
- Chemical Synthesis of Furanose Glycosides.
- On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method.
- Synthesis of Lipid-Linked Arabinofuranose Donors for Glycosyltransferases. PubMed - NIH.
- Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Semantic Scholar.
- Glycosylation With Furanosides.
- Tuning Effect of Silyl Protecting Groups on the Glycosylation Reactivity of Arabinofuranosyl Thioglycosides. OUCI.
- Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V)
- Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor.
- Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (PDF)
- A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides. PMC - PubMed Central.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry.
- Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors. New Journal of Chemistry (RSC Publishing).
- Thioglycoside activation strategies.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Glycosidation using trichloroacetimidate donor. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
- Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification.
- Deprotection Guide. Glen Research.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
Sources
- 1. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Tuning Effect of Silyl Protecting Groups on the Glycosylation Reactivity of Arabinofuranosyl Thioglycosides / Organic Letters, 2013 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. DSpace [cardinalscholar.bsu.edu]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Debenzylation of 2,3,5-Tri-O-benzyl-D-arabinofuranose
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates.[1] Among the arsenal of protecting groups for hydroxyl moieties, the benzyl ether stands out for its robustness under a wide array of reaction conditions, including acidic and basic environments.[2] The compound 2,3,5-Tri-O-benzyl-D-arabinofuranose is a key intermediate in the synthesis of various biologically significant molecules, such as nucleoside antibiotics.[3][4] The culminating step in many of these synthetic pathways is the global deprotection of these benzyl groups to unveil the final, biologically active arabinofuranose derivative.
This comprehensive guide provides a detailed exploration of the primary methodologies for the debenzylation of this compound. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer expert insights to navigate the challenges associated with these transformations. The methods discussed herein are broadly applicable to the debenzylation of other poly-benzylated carbohydrates.
Core Methodologies for Debenzylation
The removal of benzyl ethers is predominantly achieved through reductive cleavage.[5] The most common and effective methods include:
-
Catalytic Hydrogenation: A mild and clean method involving the use of a metal catalyst (typically palladium-based) and a hydrogen source.[2][6]
-
Catalytic Transfer Hydrogenation (CTH): A safer alternative to traditional hydrogenation that utilizes a hydrogen donor in situ, thus avoiding the need for high-pressure hydrogen gas.[7][8]
-
Dissolving Metal Reduction (Birch Reduction): A powerful method employing an alkali metal (like sodium or lithium) in liquid ammonia, particularly useful for sterically hindered or otherwise stubborn benzyl ethers.[6][9]
-
Lewis Acid-Mediated Cleavage: This method can offer regioselectivity in some cases but often requires harsh conditions.[6][10]
The choice of method is dictated by the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the available laboratory equipment.
Comparative Analysis of Deprotection Methods
For a rapid assessment of the most suitable method for your specific needs, the following table summarizes the key characteristics of each primary debenzylation technique.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C or Pd(OH)₂/C, in a polar solvent (e.g., MeOH, EtOH, EtOAc) at room temperature and atmospheric or elevated pressure.[2][6] | Clean reaction with toluene as the only byproduct.[6] Mild conditions. Well-established and reliable.[2] | Requires handling of flammable H₂ gas.[7] The catalyst is susceptible to poisoning by sulfur or halogen-containing impurities.[6] May be ineffective for sterically hindered ethers.[11] |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, hydrogen donor (e.g., ammonium formate, formic acid, triethylsilane) in a polar solvent (e.g., MeOH) at room temperature or reflux.[7][8][12] | Avoids the use of H₂ gas, enhancing safety.[7] Simple experimental setup.[7] Often results in faster reaction times.[9] | Byproducts from the hydrogen donor may complicate purification. Donor selection is critical to avoid side reactions.[13] |
| Dissolving Metal Reduction (Birch Reduction) | Sodium or lithium metal in liquid ammonia, often with a proton source like tert-butanol, at -78 °C.[6][14] | Highly effective for sterically hindered or unreactive benzyl ethers.[11] | Harsh conditions and incompatible with many reducible functional groups (e.g., esters, ketones, alkynes).[6] Requires specialized handling of liquid ammonia and alkali metals. |
| Lewis Acid-Mediated Cleavage | Lewis acids such as BCl₃, SnCl₄, or TiCl₄ in a chlorinated solvent (e.g., CH₂Cl₂) at low temperatures.[5][6][10] | Can provide regioselectivity in certain substrates.[6] Useful when reductive methods are not viable. | Often requires cryogenic temperatures. Can lead to a mixture of products if not carefully controlled.[6] Harsh and may not be suitable for sensitive substrates. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process monitoring to ensure reaction completion and product purity.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This is the most conventional method for benzyl group removal. The use of Pearlman's catalyst (Pd(OH)₂/C) is often recommended for carbohydrate debenzylations as it can be more effective than Pd/C.[6]
Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or a mixture of ethyl acetate and methanol.[6]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) or 20% Pearlman's catalyst (Pd(OH)₂/C). The typical catalyst loading is 10–20% by weight relative to the substrate.[6]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon three times to remove all oxygen. Then, evacuate and introduce hydrogen gas (H₂). For a small-scale reaction, a balloon filled with H₂ is sufficient. For larger scales or more challenging substrates, a Parr hydrogenator at a pressure of 3-10 bar may be necessary.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is no longer visible. The product, D-arabinofuranose, is highly polar and will likely remain at the baseline of the TLC plate.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent.[6]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude D-arabinofuranose can be purified by silica gel chromatography if necessary, though it is often obtained in high purity after filtration and solvent removal.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
CTH is an excellent alternative that circumvents the need for handling hydrogen gas, making it a safer and more convenient option for many laboratories.[7] Ammonium formate is a commonly used and effective hydrogen donor.
Workflow Diagram:
Caption: Catalytic Transfer Hydrogenation Workflow.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a condenser.
-
Catalyst Addition: Add 10% Pd/C (typically 20-50% by weight of the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (typically 5-10 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction is often rapid, sometimes completing within minutes.[9]
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: Once complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel chromatography to remove any remaining salts and byproducts.
Protocol 3: Dissolving Metal Reduction (Birch Reduction)
This powerful method is reserved for cases where catalytic hydrogenation fails, for instance, due to catalyst poisoning or severe steric hindrance.[6] It requires careful handling of hazardous materials.
Workflow Diagram:
Caption: Birch Reduction Workflow.
Step-by-Step Procedure:
-
Setup: In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense anhydrous ammonia at -78 °C (dry ice/acetone bath).
-
Substrate Addition: Dissolve this compound (1.0 eq) and a proton source such as tert-butanol (10 eq) in a minimal amount of anhydrous tetrahydrofuran (THF). Add this solution to the liquid ammonia.[6]
-
Metal Addition: Add small pieces of sodium or lithium metal (typically 10-20 equivalents) portion-wise until a persistent deep blue color is observed.[6] This blue color is indicative of the presence of solvated electrons, the active reducing species.
-
Reaction: Stir the mixture at -78 °C for 2-5 hours, maintaining the blue color by adding more metal if it fades.[6]
-
Quenching: Slowly and carefully quench the reaction by the portion-wise addition of solid ammonium chloride (NH₄Cl) until the blue color disappears.[6]
-
Work-up: Remove the dry ice condenser and allow the ammonia to evaporate in a well-ventilated fume hood. To the remaining residue, add water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by silica gel chromatography.
Troubleshooting and Expert Insights
-
Incomplete Reaction in Catalytic Hydrogenation: If the reaction stalls, this is often due to catalyst poisoning.[6] Filter the mixture through Celite®, wash the catalyst, and add fresh catalyst. Alternatively, consider switching to a more robust method like Birch reduction. If steric hindrance is suspected, increasing the hydrogen pressure may help.[6]
-
Partial Debenzylation: A common issue is the formation of partially debenzylated intermediates.[6] This can be addressed by increasing the reaction time, catalyst loading, or hydrogen pressure. In CTH, adding more hydrogen donor can also drive the reaction to completion.
-
Regioselective Debenzylation: While global deprotection is the goal here, it is worth noting that achieving regioselective de-O-benzylation is challenging but can sometimes be accomplished using specific Lewis acids or by carefully controlling reaction conditions.[6][10]
-
Safety: Always handle palladium catalysts, especially Pd/C, with care as they can be pyrophoric when dry and exposed to air. Ensure they are wetted with solvent. Birch reductions must be performed in a highly efficient fume hood with appropriate personal protective equipment due to the hazards of liquid ammonia and alkali metals.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Beilstein Journals. (n.d.).
- Benchchem. (2025).
- The Cleavage of Phenyl Alkyl Ethers and O-Heterocyclic Compounds by Sodium in Liquid Ammonia1. (n.d.).
- Bieg, T., & Szeja, W. (1985).
- ResearchGate. (2014).
- ResearchGate. (2025).
- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815.
- Canadian Science Publishing. (1966). REDUCTIVE CLEAVAGE WITH METAL IN LIQUID AMMONIA.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Hori, H., Nishida, Y., Ohrui, H., & Meguro, H. (1989). Regioselective de-O-benzylation with Lewis acids. The Journal of Organic Chemistry, 54(6), 1346–1353.
- Reist, E. J., Bartuska, V. J., & Goodman, L. (1964). Sodium—Liquid Ammonia Debenzylations in Nucleoside Synthesis1. The Journal of Organic Chemistry, 29(11), 3421–3422.
- ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
- ResearchGate. (2025).
- CymitQuimica. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose.
- Gacs, J., Patorgai, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 895–900.
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- Sigma-Aldrich. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8.
- Carl ROTH. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g.
- Reddit. (2015). Sodium in liquified ammonia gas.
- MDPI. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Sources
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Purifying a Key Pharmaceutical Intermediate: An Application Protocol for the Column Chromatography of 2,3,5-Tri-O-benzyl-D-arabinofuranose
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2,3,5-Tri-O-benzyl-D-arabinofuranose, a critical intermediate in the synthesis of various nucleoside analogues and other therapeutic agents.[1] The methodology centers on silica gel column chromatography, a robust and scalable technique for the separation of complex mixtures in both research and drug development settings. This guide will delve into the theoretical underpinnings of the separation, provide a step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of Purified this compound
This compound is a protected derivative of the pentose sugar D-arabinose. Its three hydroxyl groups are masked with benzyl ethers, rendering the molecule significantly less polar and soluble in a range of organic solvents.[2] This strategic protection is pivotal in multi-step organic syntheses, allowing for selective reactions at other positions of the furanose ring. The purity of this intermediate is paramount, as contaminants can lead to the formation of undesired byproducts, complicating subsequent synthetic steps and potentially compromising the efficacy and safety of the final active pharmaceutical ingredient (API).
Column chromatography is the preferred method for purifying this compound due to its high resolving power and adaptability.[3] The separation is based on the differential partitioning of the target compound and its impurities between a stationary phase (typically silica gel) and a mobile phase.
Principles of Separation: A Tale of Polarities
The successful purification of this compound hinges on the polarity differences between the desired product and potential impurities.
The Target Molecule: With its three benzyl ether groups, the target molecule is relatively nonpolar. However, the presence of the anomeric hydroxyl group provides a site for hydrogen bonding with the polar stationary phase.
Common Impurities: The synthesis of this compound typically involves the benzylation of D-arabinose. Common impurities therefore include:
-
Partially benzylated arabinofuranose derivatives: These molecules, containing one or two benzyl groups, are more polar than the fully benzylated product due to the presence of additional free hydroxyl groups.
-
Unreacted D-arabinose: This starting material is highly polar and will strongly adhere to the silica gel.
-
Benzyl alcohol: A byproduct of the benzylation reaction, it is more polar than the target compound.
-
Dibenzyl ether: Another potential byproduct, it is less polar than the target compound.
By carefully selecting the mobile phase, a separation can be achieved where the less polar impurities elute first, followed by the desired product, and finally the more polar impurities.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Reagents
| Material | Specification | Supplier |
| Crude this compound | ~1 g | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory supplier |
| n-Hexane | HPLC grade | Standard laboratory supplier |
| Ethyl Acetate | HPLC grade | Standard laboratory supplier |
| TLC plates | Silica gel 60 F254 | Standard laboratory supplier |
| Staining solution | p-Anisaldehyde or potassium permanganate | Standard laboratory supplier |
Workflow Overview
Caption: Workflow for the purification of this compound.
Thin-Layer Chromatography (TLC) Analysis
Before commencing column chromatography, it is crucial to determine an appropriate solvent system using TLC.
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.
-
Development: Develop the plate in a sealed chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 4:1 hexane:ethyl acetate (v/v) mixture.
-
Visualization: After development, visualize the spots under UV light (if applicable) and then by staining with p-anisaldehyde or potassium permanganate solution followed by gentle heating.
-
Optimization: The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3. Adjust the solvent ratio as needed; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values.
Column Preparation
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The consistency should be pourable but not overly dilute.
-
Packing the Column: Secure a glass chromatography column vertically. Pour the silica gel slurry into the column in a single, continuous motion.
-
Settling: Gently tap the side of the column to dislodge any air bubbles and ensure a uniformly packed bed.
-
Equilibration: Allow the solvent to drain until it is just above the level of the silica gel. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully apply it to the top of the column using a pipette.
Elution and Fraction Collection
-
Initial Elution: Begin eluting the column with the starting solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
9:1 Hexane:Ethyl Acetate (5 column volumes)
-
4:1 Hexane:Ethyl Acetate (5 column volumes)
-
2:1 Hexane:Ethyl Acetate (until the desired product has fully eluted)
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The size of the fractions will depend on the size of the column.
Fraction Analysis and Product Isolation
-
TLC Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling: Combine the fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product as a white solid or a colorless oil.
Data Presentation and Expected Results
| Parameter | Value/Observation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (from 9:1 to 2:1) |
| Expected Rf of Product | ~0.25 in 4:1 Hexane:Ethyl Acetate |
| Appearance of Purified Product | White to off-white powder or solid[4][5] |
| Molecular Formula | C₂₆H₂₈O₅[4][5][6] |
| Molecular Weight | 420.5 g/mol [4][5][6] |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase using TLC. A shallower gradient may be required. |
| Column overloading. | Use a larger column or reduce the amount of sample. | |
| Cracked Column Bed | Column ran dry. | Ensure the solvent level never drops below the top of the silica gel. |
| Improper packing. | Ensure the silica gel is packed uniformly without air bubbles. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Start with a less polar solvent mixture (e.g., higher hexane content). |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (increase ethyl acetate content). |
Safety and Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Silica Gel: Avoid inhaling the fine powder. Handle in a fume hood.
-
Solvents: Hexane and ethyl acetate are flammable. Keep away from ignition sources and use in a well-ventilated area.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By understanding the principles of the separation and carefully controlling the experimental parameters, researchers and drug development professionals can obtain this key synthetic intermediate in high purity, facilitating the advancement of their synthetic campaigns.
References
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319–325. [Link]
-
Reddit. (2020). Can someone help me with my HPLC problems? Retrieved from [Link]
-
Journal of Chemical Education. (2003). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Retrieved from [Link]
-
Stereoselective Synthesis of a Fragment of Mycobacterial Arabinan. (n.d.). Retrieved from [Link]
-
LCGC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2020). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]
-
Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Transgenomic. (n.d.). USER GUIDE FOR CARBOHYDRATE ANALYSIS COLUMNS. Retrieved from [Link]
-
LCGC International. (2014). Troubleshooting Basics, Part II: Pressure Problems. Retrieved from [Link]
-
ASM Journals. (n.d.). Purification and Properties of ArfI, an α-l-Arabinofuranosidase from Cytophaga xylanolytica. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 5. 2,3,5-TRI-O-BENZYL-BETA-D-ARABINOFURANOSE price,buy 2,3,5-TRI-O-BENZYL-BETA-D-ARABINOFURANOSE - chemicalbook [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Analysis of Benzylated Sugars
Introduction: Navigating the Polarity Spectrum of Benzylated Sugars
In the realm of carbohydrate chemistry, the benzylation of sugars is a cornerstone technique for protecting hydroxyl groups during multi-step syntheses. This protective strategy, however, introduces a significant analytical challenge: monitoring the reaction's progress. A typical benzylation reaction mixture is a complex milieu containing the fully protected product, various partially benzylated intermediates, the unreacted starting material, and byproducts like benzyl alcohol and dibenzyl ether.
Thin-layer chromatography (TLC) emerges as an indispensable tool for the real-time analysis of these reactions. It offers a rapid, cost-effective, and highly informative snapshot of the reaction's status, guiding critical decisions on reaction time, reagent addition, and subsequent purification strategies. The efficacy of TLC in this context hinges on the dramatic shift in polarity imparted by the benzyl groups. Unprotected sugars are highly polar and virtually immobile on silica gel with non-polar solvents. Conversely, perbenzylated (fully protected) sugars are significantly less polar, exhibiting high mobility.[1] Partially benzylated intermediates reside somewhere along this polarity continuum.
This guide provides a comprehensive framework for the effective use of TLC in the analysis of benzylated sugars. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to support their synthetic carbohydrate chemistry endeavors. We will delve into the principles of separation, provide validated protocols for mobile phase selection and visualization, and offer insights into interpreting the resulting chromatograms.
Core Principle: Polarity as the Engine of Separation
The separation of benzylated sugars on a polar stationary phase, such as silica gel, is governed by the principles of adsorption chromatography. The fundamental concept is a competition between the analyte and the mobile phase for binding sites on the stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A less polar solvent or solvent mixture that carries the analytes up the plate via capillary action.
-
Analyte (Benzylated Sugars): The polarity of a benzylated sugar is inversely proportional to its degree of benzylation. Each free hydroxyl group (-OH) can form strong hydrogen bonds with the silica gel, retarding its movement up the plate. In contrast, the benzyl ether groups (-OBn) are far less polar and interact only weakly with the stationary phase through dipole-dipole or van der Waals forces.
Consequently, a higher degree of benzylation leads to:
-
Reduced interaction with the polar silica gel.
-
Increased solubility in the less polar mobile phase.
-
A greater distance traveled up the TLC plate, resulting in a higher Retention Factor (Rf) value.[2]
This relationship is the key to resolving complex reaction mixtures.
Experimental Protocols: A Self-Validating Workflow
A robust TLC protocol is one that yields consistent and reproducible results. The following sections outline a self-validating workflow, from plate preparation to visualization, with explanations for each critical step.
Part 1: Preparation and Spotting
-
TLC Plate Selection: Standard silica gel 60 F₂₅₄ plates are the workhorse for this application. The "F₂₅₄" indicates the inclusion of a fluorescent indicator that facilitates visualization under UV light at 254 nm.
-
Sample Preparation: Dissolve the crude reaction mixture in a volatile solvent such as dichloromethane (DCM), ethyl acetate, or acetone to a concentration of approximately 1-2 mg/mL. The choice of solvent should ensure complete dissolution of all components.
-
Spotting:
-
Using a pencil (never a pen, as ink components will chromatograph), gently draw a light origin line approximately 1 cm from the bottom of the plate.
-
Use a fine capillary tube to apply a small, concentrated spot of the sample solution onto the origin line. The ideal spot diameter is 1-2 mm. Large spots will lead to poor separation and streaking.
-
Co-spotting (A Critical Control): On the same plate, spot the starting material and, if available, the pure product as references. A "co-spot," where the reaction mixture is spotted directly on top of the starting material spot, is invaluable for confirming the consumption of the reactant.
-
Part 2: Mobile Phase Selection and Chromatogram Development
The choice of the mobile phase (eluent) is the most critical parameter for achieving good separation. For benzylated sugars, binary solvent systems composed of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether) are standard.[1]
The Causality of Solvent Selection:
The goal is to find a solvent system where the Rf of the desired product is between 0.3 and 0.5. This range typically provides the best resolution between spots.
-
If spots are clustered at the bottom (low Rf): The mobile phase is not polar enough to move the compounds. The proportion of the polar component (e.g., ethyl acetate) must be increased.
-
If spots are clustered at the top (high Rf): The mobile phase is too polar, moving all components with the solvent front. The proportion of the non-polar component (e.g., hexanes) must be increased.
Recommended Starting Solvent Systems:
| Analyte Polarity | Recommended Starting System (v/v) | Rationale |
| Low Polarity (e.g., Perbenzylated sugars) | Hexanes/Ethyl Acetate (9:1 to 4:1) | The low polarity of the mobile phase allows for the separation of non-polar compounds while keeping more polar intermediates at lower Rf values.[1] |
| Intermediate Polarity (e.g., Di- or tri-benzylated sugars) | Hexanes/Ethyl Acetate (3:2 to 1:1) | A more polar system is required to move these compounds from the origin and achieve separation from both the starting material and perbenzylated product.[2][3] |
| High Polarity (e.g., Mono-benzylated sugars) | Dichloromethane/Methanol (99:1 to 95:5) | For highly polar products, a stronger eluent is necessary. Methanol concentration should be kept low to avoid dissolving the silica gel binder.[1] |
Development Protocol:
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate with solvent vapors for 5-10 minutes. This ensures a uniform development front.
-
Plate Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Elution: Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Marking and Drying: Immediately upon removal, mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood before visualization.
Part 3: Visualization Techniques
Since benzylated sugars are typically colorless, visualization methods are required. A combination of non-destructive and destructive techniques provides the most comprehensive analysis.
1. UV Light (Non-Destructive)
-
Principle: The benzyl groups contain aromatic rings that absorb short-wave UV light (254 nm). On a TLC plate containing a fluorescent indicator (F₂₅₄), compounds that absorb UV light will quench the fluorescence, appearing as dark spots against a glowing green background.
-
Procedure: View the dried plate under a UV lamp at 254 nm. Gently circle the visible spots with a pencil.
-
Applicability: Excellent for visualizing all benzylated species. Unprotected sugars and benzyl alcohol will also be visible. This is the primary and quickest method for initial assessment.
2. p-Anisaldehyde/Sulfuric Acid Stain (Destructive)
-
Principle: This is a highly effective stain for carbohydrates and their derivatives. Under the strong acidic and heating conditions, the sugar moiety undergoes dehydration to form furfural derivatives. These aldehydes then condense with p-anisaldehyde in an electrophilic aromatic substitution reaction to form highly conjugated, colored triphenylmethane-type dyes.[4] The free hydroxyl groups on partially benzylated sugars often react to give distinct colors.
-
Recipe: A solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL concentrated sulfuric acid.
-
Procedure: Dip the dried TLC plate into the staining solution, or spray it evenly. Heat the plate gently with a heat gun until colored spots appear against a light pink background.
-
Expected Results: Sugars and their derivatives typically produce a range of colors, including blue, green, violet, and brown spots, which can aid in distinguishing between different intermediates.
3. Phosphomolybdic Acid (PMA) Stain (Destructive)
-
Principle: PMA is a general-purpose oxidizing stain that is highly sensitive to compounds with hydroxyl groups. The yellow Mo(VI) in the phosphomolybdic acid is reduced by the analyte (e.g., the free -OH groups on a partially benzylated sugar or benzyl alcohol) to form molybdenum blue, a mixture of Mo(V) and Mo(VI) oxides, which appears as a dark blue or green spot.[5][6]
-
Recipe: A 10% solution of phosphomolybdic acid in ethanol.
-
Procedure: Dip or spray the plate and heat gently with a heat gun.
-
Expected Results: Most organic compounds, especially those with alcohol functionalities, will appear as dark blue-green spots on a yellow-green background. This stain is excellent for visualizing the starting material, partially protected intermediates, and benzyl alcohol byproduct.
Data Interpretation: Reading the Chromatogram
A properly executed TLC provides a wealth of information. The Retention Factor (Rf) is a key quantitative measure, calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Rf Values and Trends:
The following table, compiled from literature data, provides a guide to the expected Rf values for benzylated glucose derivatives in common solvent systems. The clear trend is that Rf increases as the number of benzyl groups increases (and polarity decreases).
| Compound | Degree of Benzylation | Mobile Phase (v/v) | Approx. Rf | Reference |
| Methyl α-D-glucopyranoside | 0 | Hexanes/EtOAc (3:7) | ~0.0 | [3] |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 3 | Hexanes/EtOAc (7:3) | 0.45 | [3] |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 3 | Hexanes/EtOAc (7:3) | 0.45 | [3] |
| Benzyl 2,3,4,6-tetra-O-benzyl-β-D-glucoside | 5 (Perbenzylated) | Light Petroleum/Methanol (95:5) | ~0.65 | [7] |
| 2,3,4,6-tetra-O-benzyl-α-D-glucose | 4 | Light Petroleum/Methanol (95:5) | ~0.40 | [7] |
Interpreting a Reaction Progress TLC:
-
Lane 1 (Starting Material): A single spot at a low Rf.
-
Lane 2 (Reaction Mixture):
-
A diminishing starting material spot.
-
One or more new spots appearing at higher Rf values, corresponding to partially and fully benzylated products.
-
The appearance of a high Rf spot corresponding to the desired perbenzylated product.
-
A spot for benzyl alcohol (byproduct) will also be visible, typically at an intermediate Rf.
-
-
Lane 3 (Co-spot): The starting material spot in the reaction mixture lane should align perfectly with the reference starting material spot.
-
Lane 4 (Product Reference): The highest Rf spot in the reaction mixture should align with the pure product reference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked | Sample is too concentrated; sample is not fully soluble in the mobile phase; polarity of the mobile phase is inappropriate. | Dilute the sample; spot a smaller amount; choose a different spotting solvent; adjust the mobile phase polarity. |
| Rf values are too high/low | Mobile phase is too polar or not polar enough. | Decrease or increase the proportion of the polar solvent in the mobile phase, respectively. |
| Uneven solvent front | TLC plate is not flat on the bottom of the chamber; chamber is not properly saturated. | Ensure the plate is stable in the chamber; always use filter paper to saturate the chamber for at least 5-10 minutes. |
| No spots are visible | Sample concentration is too low; compound is not UV active and the wrong stain was used. | Concentrate the sample or spot multiple times in the same location (drying in between); use a universal stain like PMA or p-anisaldehyde. |
References
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]
-
Tate, M. E., & Bishop, C. T. (1963). PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Journal of Chemistry, 41(8), 1801-1806. [Link]
-
ResearchGate. (2014). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?[Link]
-
REACH Devices, LLC. (n.d.). TLC stains. [Link]
-
ResearchGate. (2012). Fig. 2. Roadmap of extraction and separation. Mobile phase 1: the lower...[Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). TLC Stains. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). TLC Visualization Reagents. [Link]
-
Morana, J., et al. (2019). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. Marine Drugs, 17(3), 153. [Link]
-
DeNardo, M. A., & Gildersleeve, J. C. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Analytical Chemistry, 90(1), 330-344. [Link]
-
Müller, H. A., & Sinn, M. (1977). [Thin-layer chromatography of sugars (author's transl)]. Clinica Chimica Acta, 78(1), 17–21. [Link]
-
ResearchGate. (n.d.). Absorbance of the hexane-ethyl acetate mobile phase as a function of volume fractions of the components and of wavelength. [Link]
-
ResearchGate. (2012). What are suitable TLC solvent systems for Methanol extraction?[Link]
-
Chemistry LibreTexts. (2024). 9.3D: Separation Theory. [Link]
-
Centurion University of Technology and Management. (n.d.). Separation and Analysis of Some Sugars by Using Thin Layer Chromatography. [Link]
-
ResearchGate. (2017). Analysis of Food Bioactive Oligosaccharides by Thin-Layer Chromatography. [Link]
-
ResearchGate. (2016). What is the best solvent system to run methanol extract on TLC?[Link]
-
McKay, M. J., et al. (2010). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 6, 95. [Link]
-
Varki, A., et al. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. [Link]
-
Creative Biolabs. (n.d.). TLC for Carbohydrate Analysis. [Link]
-
ResearchGate. (2025). Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid?[Link]
-
Journal of the American Society of Sugar Beet Technologists. (1964). Thin-Layer Chromatograp~y of Sugar Beet Carbohydrates. [Link]
-
de Souza, V. R., et al. (2018). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. Food Chemistry, 259, 109-115. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose
Welcome to the technical support guide for the synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose. As a key intermediate in the synthesis of nucleoside antibiotics and various arabinofuranose derivatives, achieving a high yield of this protected monosaccharide is crucial for many research and development endeavors.[1][2][] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify your problem and find a robust solution based on established chemical principles.
Question 1: My reaction yield is very low, or I've isolated no product at all. What are the likely causes?
Answer: Low to no yield is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, reaction setup, or the activation of the hydroxyl groups.
-
Moisture Contamination: The primary culprit is often moisture. The base used, typically sodium hydride (NaH), is extremely reactive with water.[4] Any moisture in your glassware, solvent (e.g., DMF or THF), or starting D-arabinose will quench the NaH, preventing the deprotonation of the arabinose hydroxyls. This initial deprotonation is the critical first step for the subsequent nucleophilic attack on benzyl bromide.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. D-arabinose can be dried under a high vacuum for several hours before use.
-
-
Inactive Sodium Hydride: Commercially available NaH is often a dispersion in mineral oil (typically 60%).[4] Over time, the surface of the NaH can oxidize, reducing its reactivity.
-
Solution: Use fresh NaH from a reputable supplier. For critical reactions, the mineral oil can be washed away with anhydrous hexanes under an inert atmosphere (e.g., Argon or Nitrogen) just before use. The dry, grey powder is significantly more reactive and should be handled with extreme caution.
-
-
Insufficient Reagents: An incorrect stoichiometric ratio of base or benzylating agent will lead to incomplete reactions and low yields.
-
Solution: Typically, a slight excess of both NaH and benzyl bromide is required for each hydroxyl group being benzylated. A common starting point is 3.3 to 3.5 equivalents for a tri-benzylation. Verify your calculations and accurately weigh your reagents.
-
-
Low Reaction Temperature: The deprotonation of hydroxyl groups with NaH often requires initial cooling (e.g., 0 °C) to control the exothermic reaction and hydrogen gas evolution, but the subsequent Williamson ether synthesis (the benzylation step) may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[5]
-
Solution: After the initial addition of NaH at 0 °C and stirring for a period (e.g., 30-60 minutes) to ensure complete alkoxide formation, allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Question 2: My TLC analysis shows a significant amount of starting material remaining even after an extended reaction time. Why isn't the reaction going to completion?
Answer: An incomplete reaction points to a problem with either reaction kinetics or stoichiometry.
-
Inadequate Deprotonation: As discussed in Question 1, if the hydroxyl groups on D-arabinose are not fully converted to their corresponding alkoxides, they cannot react with benzyl bromide. This is the most common reason for a stalled reaction.
-
Solution: Re-evaluate the quality and quantity of your NaH. Adding the NaH portion-wise at 0 °C and allowing each portion to react (cessation of H₂ evolution) before adding the next can ensure a more controlled and complete deprotonation.
-
-
Insufficient Benzyl Bromide: Benzyl bromide can be consumed in side reactions or degrade, especially if the quality is poor.
-
Solution: Use freshly distilled or newly purchased benzyl bromide. Ensure you are using a sufficient molar excess. If the reaction stalls, a second charge of both NaH and benzyl bromide can sometimes push it to completion, though this can complicate purification.
-
-
Reaction Monitoring Nuances: Thin-Layer Chromatography (TLC) is the primary method for monitoring these reactions.[6] The starting D-arabinose is highly polar and will have a very low Retention Factor (Rf), often staying at the baseline in typical solvent systems like ethyl acetate/hexanes. The fully benzylated product is much less polar and will have a high Rf.
Question 3: My crude product is a dark, oily mess with multiple spots on the TLC, making purification by column chromatography impossible. What went wrong?
Answer: A complex, dark crude mixture indicates significant side reactions or degradation.
-
Exothermic Reaction: The reaction of NaH with the hydroxyl groups of arabinose is highly exothermic. If the base is added too quickly, especially at room temperature, the localized heating can cause the carbohydrate to char and degrade.[1]
-
Solution: Always perform the addition of NaH at 0 °C and add it in small portions over a period of 15-30 minutes. Maintain vigorous stirring to dissipate heat.
-
-
Solvent-Related Side Reactions: While DMF is a common solvent for benzylation, it is not inert. NaH can react with DMF, especially in the presence of an electrophile like benzyl bromide, to form byproducts.[9][10][11] This dual role of NaH as both a base and a reducing agent can lead to unrecognized impurities.[9][10]
-
Solution: Consider using THF as an alternative solvent, which is generally more inert under these conditions.[5] If using DMF, ensure it is of high purity and the temperature is well-controlled.
-
-
Byproducts from Benzyl Bromide: Benzyl bromide can self-condense or react with trace moisture to form benzyl alcohol and dibenzyl ether. Benzyl alcohol appears as a new spot on the TLC and can be difficult to separate from the desired product.
-
Solution: Use high-quality benzyl bromide. During the aqueous workup, multiple washes can help remove some of these more polar impurities. Careful column chromatography is essential for separating the product from less polar byproducts like dibenzyl ether.
-
Frequently Asked Questions (FAQs)
Q: Why is D-arabinose the preferred starting material?
A: D-arabinose is a readily available and relatively inexpensive aldopentose (a five-carbon sugar).[12] Its furanose form provides the correct stereochemical arrangement of hydroxyl groups at the C2, C3, and C5 positions for the synthesis of many biologically relevant molecules, including analogs of ribose.
Q: What is the mechanistic role of sodium hydride (NaH)? Are there safer alternatives?
A: NaH is a strong, non-nucleophilic base. Its role is to irreversibly deprotonate the hydroxyl groups of D-arabinose to form sodium alkoxides. These alkoxides are potent nucleophiles that then attack the electrophilic benzylic carbon of benzyl bromide in a classic Williamson ether synthesis (S N 2 reaction). The use of a strong base is necessary because alcohols are only weakly acidic. While effective, NaH is hazardous due to its flammability and violent reaction with water.[4] Alternatives like potassium hydroxide (KOH) in DMSO have been reported but often require harsher conditions or result in lower yields for complex polyol benzylation.
Q: How should I properly monitor the reaction with TLC?
A: Effective TLC monitoring is critical for determining the reaction endpoint and avoiding unnecessary heating or side reactions.[13]
-
Prepare the Plate: On a silica gel plate, draw a baseline in pencil and mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).[8][14]
-
Spotting: Spot a dilute solution of your D-arabinose on the SM and C lanes. Carefully take an aliquot from your reaction, quench it in a separate vial with a drop of water or ethanol, and spot it on the C and RM lanes.
-
Elution: Develop the plate in an appropriate solvent system. For this reaction, a mixture of Ethyl Acetate and Hexanes (e.g., 1:4 or 1:3 v/v) is a good starting point.
-
Visualization: Visualize the plate under a UV lamp (benzyl groups are UV active) and then with a chemical stain (like potassium permanganate or p-anisaldehyde) to see the non-UV active starting material.[6]
-
Interpretation: The reaction is complete when the starting material spot (low Rf) in the RM lane has completely disappeared and a new, less polar product spot (high Rf) is dominant.
Experimental Protocols & Data
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | D-arabinose (1.0 eq.) | The substrate for benzylation. |
| Base | Sodium Hydride (60% disp.) | 3.5 - 4.0 eq. |
| Benzylation Reagent | Benzyl Bromide (BnBr) | 3.5 - 4.0 eq. |
| Solvent | Anhydrous THF or DMF | ~0.1 - 0.2 M concentration |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm, warming promotes the S N 2 reaction. |
| Reaction Time | 4 - 12 hours | Monitored by TLC until starting material is consumed. |
| Typical Yield | 65% - 85% | Dependent on purity of reagents and reaction conditions. |
Optimized Protocol for this compound Synthesis
-
Preparation: Under an inert atmosphere (Argon), add D-arabinose (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the arabinose in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (3.5 eq., 60% dispersion in oil) in small portions over 30 minutes. Stir the resulting suspension at 0 °C for 1 hour. Hydrogen gas will evolve.
-
Benzylation: Add benzyl bromide (3.5 eq.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously and monitor the reaction progress by TLC every 1-2 hours.
-
Quenching: Once the starting material is consumed (as determined by TLC), cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by water.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the resulting oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visual Workflow and Logic Diagrams
General Synthesis Workflow
The following diagram outlines the key stages of the synthesis process from preparation to final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield in the benzylation reaction.
References
-
Volbeda, A. G., van der Marel, G. A., & Codee, J. D. C. (2017). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second Edition). Wiley-VCH. Available from: [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available from: [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available from: [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Available from: [Link]
-
Protective Group Strategies. ResearchGate. Available from: [Link]
-
Hesek, D., Lee, M., Noll, B. C., Fisher, J. F., & Mobashery, S. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 73(22), 9413–9416. Available from: [Link]
-
Turnbull, W. B., & Field, R. A. (2007). A proposed pathway from D-glucose to D-arabinose in eukaryotes. The Journal of Biological Chemistry, 282(48), 34872-34879. Available from: [Link]
- Process for benzylation of monoglycosides. Google Patents.
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ResearchGate. Available from: [Link]
-
Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. ResearchGate. Available from: [Link]
-
Hesek, D., Lee, M., Noll, B. C., Fisher, J. F., & Mobashery, S. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 73(22), 9413-9416. Available from: [Link]
-
The high reactivity of radical-anion-prepared sodium hydride: reaction with benzyl chloride. Journal of the Chemical Society D: Chemical Communications. RSC Publishing. Available from: [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. Available from: [Link]
-
Mowery, D. F. (2001). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 78(9), 1235. Available from: [Link]
-
Uses of TLC. Chemistry LibreTexts. Available from: [Link]
-
How To: Monitor by TLC. University of Rochester, Department of Chemistry. Available from: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available from: [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. University of Massachusetts Lowell. Available from: [Link]
-
Walvoort, M. T. C., et al. (2010). On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. The Journal of Organic Chemistry, 75(13), 4533-4544. Available from: [Link]
-
Ruff degradation of D-arabinose gives D-erythrose. The Kiliani–Fi... Pearson. Available from: [Link]
-
This compound, Purity ≥95%. CD BioGlyco. Available from: [Link]
-
2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Available from: [Link]
-
Preparation of D-Arabinose-5-C14 from D-glucose-6-C14. National Bureau of Standards. Available from: [Link]
-
Kent, P. W., Stacey, M., & Wiggins, L. F. (1948). Conversion of D-arabinose into 2-deoxy-D-ribose and 3-deoxy D-xylose. Nature, 161(4079), 21. Available from: [Link]
-
Arabinose. Wikipedia. Available from: [Link]
-
On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. ACS Publications. Available from: [Link]
-
Benzylic substitution, benzylation. Organic Chemistry Portal. Available from: [Link]
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 4. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Arabinose - Wikipedia [en.wikipedia.org]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
Technical Support Center: Overcoming Incomplete Deprotection of 2,3,5-Tri-O-benzyl-D-arabinofuranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the deprotection of 2,3,5-Tri-O-benzyl-D-arabinofuranose. Our goal is to equip you with the expertise and validated protocols to ensure complete and efficient removal of benzyl protecting groups, a critical step in the synthesis of complex carbohydrates and nucleoside analogues.
Introduction
This compound is a key intermediate in carbohydrate chemistry, valued for the stability of its benzyl ether protecting groups under a wide range of reaction conditions.[1][2] However, the seemingly straightforward final deprotection step—typically a palladium-catalyzed hydrogenolysis—can often be fraught with challenges, leading to incomplete reactions, low yields, and difficult purifications. This guide dissects the common pitfalls and provides actionable solutions to overcome them.
Troubleshooting Guide: Incomplete Benzyl Ether Deprotection
This section is structured in a question-and-answer format to directly address the most common issues observed in the lab.
Question 1: My Pd/C hydrogenolysis of this compound is sluggish or has stalled. What are the likely causes?
Answer: A stalled or slow hydrogenolysis reaction is the most frequently encountered problem. The root cause often lies in one or more of the following areas: catalyst activity, reaction conditions, or the presence of impurities.
Causality Explained:
Palladium on carbon (Pd/C) is a heterogeneous catalyst, and its activity is paramount for the cleavage of the C-O bond in the benzyl ether. The reaction mechanism involves the adsorption of both hydrogen gas and the benzyl ether onto the palladium surface, followed by hydrogenolytic cleavage. Any factor that hinders this process will slow down or stop the reaction.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Detailed Solutions:
-
Catalyst Quality and Activity:
-
Age and Storage: Pd/C catalysts can deactivate over time, especially if not stored properly. Exposure to air and moisture can lead to oxidation of the palladium surface. It has been noted that even within a few weeks, a previously effective catalyst can become unusable.[3]
-
Catalyst Poisoning: Trace amounts of sulfur-containing compounds (e.g., from thiols, thioethers) or other heavy metals can irreversibly poison the palladium catalyst.[4][5] Ensure all glassware is scrupulously clean and that no sulfur-containing reagents were used in previous steps.
-
Recommended Action: Always use a fresh batch of high-quality Pd/C from a reputable supplier. For particularly stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to poisoning.[3] In some cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more efficient than either catalyst alone.[6]
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical for both substrate solubility and catalyst activity. A common issue is the poor solubility of the polar deprotected product, which can coat the catalyst surface and inhibit its activity.[3]
-
Recommended Solvents: A mixture of solvents is often beneficial. Common systems include THF/MeOH, EtOAc/THF/MeOH, or THF/tert-butyl alcohol/PBS buffer.[2][7] The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the reaction, particularly for N-benzyl groups, and may also be beneficial for O-benzyl groups.[8][9]
-
-
Hydrogen Pressure: While many debenzylations proceed smoothly under atmospheric pressure (H₂ balloon), increasing the pressure to 50-100 psi can significantly accelerate the reaction rate.[10]
-
Temperature: Most hydrogenolysis reactions are run at room temperature. Cautiously increasing the temperature to 40-60°C can improve reaction kinetics, but be aware of potential side reactions.[9]
-
-
Substrate Purity:
-
Impurities from previous steps can act as catalyst poisons. If you suspect this, re-purifying the this compound by column chromatography may be necessary.
-
Question 2: I've tried optimizing my hydrogenolysis conditions, but the deprotection is still incomplete. What are my alternative options?
Answer: When catalytic hydrogenation is not effective, several other chemical methods can be employed to cleave benzyl ethers. The choice of method depends on the other functional groups present in your molecule.
Alternative Deprotection Methods:
| Method | Reagents | Typical Conditions | Pros | Cons |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrogen Donor (e.g., Ammonium formate, Formic acid, Cyclohexadiene) | Refluxing MeOH or EtOH | Avoids use of H₂ gas, often faster.[1][11] | Can require higher catalyst loading.[1] |
| Birch Reduction | Sodium (Na), Liquid Ammonia (NH₃) | -78°C to -33°C | Effective for stubborn benzyl ethers, tolerant of some groups sensitive to hydrogenation.[7][10] | Harsh cryogenic conditions, can reduce aromatic rings.[10] |
| Lewis Acid Cleavage | Boron Trichloride (BCl₃), Trimethylsilyl Iodide (TMSI) | DCM, -78°C to 0°C | Effective for sterically hindered ethers.[4][12] | Harshly acidic, not compatible with acid-labile groups. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O | Useful when reductive conditions must be avoided.[13] | Primarily for p-methoxybenzyl (PMB) ethers, less effective for unsubstituted benzyl ethers.[13] |
Detailed Protocols:
Protocol 1: Catalytic Transfer Hydrogenation
This method provides a practical alternative to traditional hydrogenolysis, avoiding the need for high-pressure hydrogen gas.[1]
-
Dissolve this compound (1 eq) in methanol or a mixture of methanol and water.
-
Add 10% Pd/C (0.2-0.5 eq by weight per benzyl group).
-
Add ammonium formate (5-10 eq) as the hydrogen donor.[11]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.[7]
-
Upon completion, cool the reaction, filter through a pad of Celite® to remove the catalyst, and concentrate the filtrate in vacuo.
Protocol 2: Birch Reduction (Caution: Hazardous Reagents)
This powerful method should be performed in a well-ventilated fume hood with appropriate safety precautions.[10]
-
Set up a three-necked flask with a dry ice/acetone condenser and an ammonia inlet.
-
Condense liquid ammonia into the flask at -78°C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Add a solution of this compound in an appropriate solvent (e.g., THF).
-
Stir the reaction at -78°C to -33°C until completion (monitored by TLC).
-
Quench the reaction by the careful addition of solid ammonium chloride or methanol.
-
Allow the ammonia to evaporate, then perform an aqueous work-up.
Frequently Asked Questions (FAQs)
Q1: Can I selectively deprotect one of the three benzyl groups? A1: Selective deprotection of one benzyl group in a per-benzylated sugar is very challenging and generally not feasible with standard hydrogenolysis or Birch reduction conditions, as these methods are non-selective.[7] Regioselective deprotection would likely require a different protecting group strategy from the outset, such as using a more labile protecting group (e.g., silyl ether) at the desired position.
Q2: My reaction mixture turned black, and I see colloidal palladium in my product after filtration. How can I prevent this and remove it? A2: The formation of palladium black (colloidal palladium) can occur, especially with prolonged reaction times or at elevated temperatures. To minimize this, use the mildest conditions necessary for the reaction to proceed. If it does occur, filtering the reaction mixture through a plug of Celite® is usually effective. For very fine particles, using a membrane filter (e.g., 0.45 µm PTFE) can be beneficial.
Q3: I have a sulfur-containing functional group elsewhere in my molecule. Can I still use catalytic hydrogenation? A3: It is highly likely that a sulfur-containing group will poison the palladium catalyst.[4][5] In such cases, catalytic hydrogenation is generally not a viable option. You should consider alternative methods such as Birch reduction or Lewis acid-mediated cleavage, provided your other functional groups are compatible with these conditions.
Q4: How does the furanose ring structure affect deprotection? A4: The furanose form of the sugar is generally stable under standard debenzylation conditions. However, under strongly acidic conditions, such as those used with some Lewis acids, there is a risk of anomerization or ring-opening. It is always important to carefully consider the stability of your entire molecule to the chosen deprotection conditions.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
- Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 16B(10), 899-901.
-
Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
-
Li, K., & Fu, H. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(16), 2345-2349. [Link]
-
ResearchGate. (n.d.). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Reddit. (2025). Can Pd/C go bad? And also advice on disacharide debenzylation. r/Chempros. [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. r/Chempros. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. [Link]
-
Hori, H., Nishida, Y., Ohrui, H., & Meguro, H. (1989). Regioselective de-O-benzylation with Lewis acids. The Journal of Organic Chemistry, 54(6), 1346-1353. [Link]
-
Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10416-10427. [Link]
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Glycosylation Stereocontrol
Welcome to the technical support center for managing anomeric mixture formation in glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their glycosylation reactions for optimal stereoselectivity. Here, we address common challenges in a practical question-and-answer format, grounded in mechanistic principles and supported by field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: My glycosylation is yielding a nearly 1:1 mixture of α and β anomers. What are the most likely causes and the first parameters I should investigate?
Anomeric mixtures are a frequent challenge, especially when aiming for 1,2-cis glycosidic linkages where neighboring group participation is absent.[1] A roughly equimolar mixture of anomers often suggests that the reaction is proceeding through a mechanism with little to no facial selectivity, or that both SN1 and SN2 pathways are competing effectively.
Initial Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The choice of solvent is critical and can dramatically influence the stereochemical outcome.[2][3] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are known to favor the formation of α-glycosides (1,2-cis for glucose).[2][3] Conversely, nitrile solvents such as acetonitrile (MeCN) can promote the formation of β-glycosides (1,2-trans for glucose).[2][3] This is often referred to as the "nitrile effect." If you are using a non-participating solvent like dichloromethane (DCM), consider switching to a more coordinating solvent to influence the stereoselectivity.
-
Assess the Reaction Temperature: Temperature has a significant impact on the stereochemical outcome of glycosylation reactions.[4][5] Lowering the reaction temperature, for instance to -78 °C, can often enhance selectivity by favoring the kinetic product and reducing the rate of anomerization of key intermediates.[6]
-
Examine the Glycosyl Donor's C-2 Protecting Group: The nature of the substituent at the C-2 position of the glycosyl donor is a primary determinant of stereoselectivity.[7]
-
Participating Groups: Acyl groups (e.g., benzoyl, acetyl) at C-2 will lead to the formation of 1,2-trans products through neighboring group participation.[7][8] If you are using a participating group and still observing a mixture, it could indicate that the reaction conditions are too harsh, leading to the breakdown of the intermediate dioxolenium ion.
-
Non-Participating Groups: Ether protecting groups (e.g., benzyl, silyl) do not offer anchimeric assistance, making the formation of 1,2-cis linkages more challenging and often resulting in anomeric mixtures.[1]
-
Q2: I am trying to synthesize a 1,2-trans glycoside using a donor with a participating group at C-2, but I am still getting a significant amount of the 1,2-cis anomer. Why is this happening and how can I fix it?
While neighboring group participation is a robust strategy for forming 1,2-trans glycosides, its effectiveness can be compromised under certain conditions.[9] The formation of the undesired 1,2-cis anomer in this context often points to a competing SN2-like reaction with the activated covalent donor before the formation of the more selective acyl oxonium ion intermediate.[9]
Troubleshooting Guide:
-
Decrease Reaction Concentration: Higher concentrations can favor a bimolecular (SN2-like) pathway, leading to an erosion of 1,2-trans selectivity.[9] Diluting the reaction mixture can slow down this competing pathway and allow the neighboring group participation to dominate.[9]
-
Optimize Promoter/Activator Choice: The choice and stoichiometry of the promoter are critical. A highly reactive promoter system might lead to a rapid SN2 reaction. Consider using a less reactive promoter or adjusting the promoter-to-donor ratio.
-
Solvent Selection: While participating groups generally dictate the outcome, the solvent can still play a role. Ensure you are using a non-participating solvent like DCM or toluene.
-
Temperature Control: As with many glycosylation reactions, lowering the temperature can enhance selectivity by favoring the desired reaction pathway.
Q3: I need to synthesize a 1,2-cis glycoside, but my reactions are consistently favoring the 1,2-trans product, even with a non-participating C-2 protecting group. What strategies can I employ to favor the 1,2-cis linkage?
The synthesis of 1,2-cis glycosides is notoriously challenging due to the lack of neighboring group participation and the thermodynamic preference for the α-anomer (in the case of glucose) due to the anomeric effect.[1][10]
Strategies for Promoting 1,2-cis Glycosylation:
-
Solvent-Directed Selectivity: As mentioned, ethereal solvents like Et₂O and THF can promote the formation of α-glycosides.[2][3] This is a powerful tool for directing the stereochemical outcome.
-
Conformationally Constraining Protecting Groups: The use of rigid protecting groups that lock the conformation of the glycosyl donor can influence facial selectivity. For instance, a 4,6-O-benzylidene acetal on a mannosyl donor can favor the formation of β-mannosides (1,2-cis).[7]
-
In Situ Anomerization: Some methods rely on the in situ anomerization of the glycosyl donor. For example, starting with a β-thioglycoside can lead to the formation of an α-glycoside through an SN2-like displacement.
-
Promoter and Additive Effects: Certain promoters and additives are known to favor 1,2-cis glycosylation. For example, the use of specific thiourea catalysts has been shown to promote 1,2-cis selectivity.[1]
Section 2: In-depth Troubleshooting Guides
Troubleshooting Poor α-Selectivity in the Glycosylation of 2-Deoxy Sugars
Problem: Reactions involving 2-deoxy glycosyl donors are notorious for poor stereocontrol. My reaction is yielding predominantly the β-anomer.
Underlying Principles: The absence of a substituent at C-2 removes the possibility of neighboring group participation and significantly alters the electronic properties of the pyranose ring. The resulting oxocarbenium ion is highly reactive, which can lead to a loss of stereoselectivity.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor α-selectivity in 2-deoxy glycosylations.
Experimental Protocol: Solvent Screening for a 2-Deoxy Glycosylation
-
Setup: Prepare three identical reaction vessels (R1, R2, R3) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents:
-
Glycosyl donor (e.g., 3,4,6-tri-O-benzyl-2-deoxy-glucopyranosyl trichloroacetimidate)
-
Glycosyl acceptor
-
Promoter (e.g., TMSOTf, 0.1 eq.)
-
Molecular sieves (activated 4 Å)
-
-
Solvents:
-
R1: Dichloromethane (DCM)
-
R2: Diethyl ether (Et₂O)
-
R3: Acetonitrile (MeCN)
-
-
Procedure: a. To each reaction vessel, add the glycosyl donor, glycosyl acceptor, and molecular sieves. b. Cool the vessels to the desired temperature (e.g., -40 °C). c. Add the respective solvent to each vessel. d. Add the promoter to initiate the reaction. e. Monitor the reactions by TLC or LC-MS until the donor is consumed. f. Quench the reactions with a suitable base (e.g., triethylamine). g. Purify the products by column chromatography. h. Determine the α:β ratio by ¹H NMR spectroscopy.
Troubleshooting β-Selectivity in Mannosylation Reactions
Problem: The synthesis of β-mannosides (a 1,2-cis linkage) is particularly challenging due to the axial substituent at C-2, which disfavors an SN2 attack at the anomeric center. My reaction is producing the α-mannoside as the major product.
Underlying Principles: The axial C-2 substituent in mannose donors creates steric hindrance for the incoming nucleophile from the β-face and also electronically disfavors the formation of a β-linkage.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor β-selectivity in mannosylation reactions.
Section 3: Data Tables for Quick Reference
Table 1: Influence of Solvents on Anomeric Selectivity for a Per-O-benzylated Glucosyl Donor
| Solvent | Dielectric Constant (ε) | Typical Anomeric Ratio (α:β) | Reference |
| Diethyl Ether (Et₂O) | 4.3 | >10:1 | [2][3] |
| Tetrahydrofuran (THF) | 7.6 | 5:1 to 10:1 | [2] |
| Dichloromethane (DCM) | 9.1 | 1:1 to 1:3 | [2][3] |
| Acetonitrile (MeCN) | 37.5 | 1:>10 | [2][3] |
Table 2: Effect of C-2 Protecting Group on Glycosylation Outcome
| C-2 Protecting Group | Mechanism | Expected Product (for Glucose) | Common Issues |
| Benzoyl (OBz) | Neighboring Group Participation | 1,2-trans (β) | Formation of orthoester side products. |
| Acetyl (OAc) | Neighboring Group Participation | 1,2-trans (β) | Can be labile under certain conditions. |
| Benzyl (OBn) | Non-participating | Mixture of α and β | Requires careful optimization of solvent and temperature for selectivity. |
| Azido (N₃) | Non-participating, electron-withdrawing | Tends to favor α-products | [4][5] Can be reduced to an amine for further functionalization. |
References
-
Ghosh, R., & Giri, R. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Nielsen, M. M., & Jensen, H. H. (2024). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
-
Nielsen, M. M., & Jensen, H. H. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
-
Ghosh, R., & Giri, R. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH. [Link]
-
Li, W., et al. (2025). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]
-
Crich, D. (2019). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society - ACS Publications. [Link]
-
Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]
-
Jensen, H. H., et al. (2021). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. ResearchGate. [Link]
-
Kafle, A., Liu, J., & Cui, L. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Science Publishing. [Link]
-
Demchenko, A. V. (2011). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. [Link]
-
Li, H., & Ye, X.-S. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
-
Li, W., et al. (2025). Approaches to stereoselective 1,1'-glycosylation. PMC - PubMed Central. [Link]
-
Li, W., et al. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PMC - NIH. [Link]
Sources
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycosylation with Arabinofuranose Donors
Welcome to the technical support center for arabinofuranosylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of glycosylation reactions involving arabinofuranose donors. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for success.
Introduction: The Challenge of Arabinofuranosylation
The synthesis of arabinofuranosides, particularly the formation of 1,2-cis-glycosidic linkages, is a significant challenge in carbohydrate chemistry.[1][2] The furanose ring's flexibility and the potential for competing reaction pathways often lead to mixtures of anomers and other side products.[3][4] This guide provides practical, field-proven insights to help you achieve high yields and stereoselectivity in your arabinofuranosylation reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Reaction Yield
You've set up your glycosylation reaction, but upon analysis, you find a low yield of the desired product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Donor Activation | The activator may not be suitable for your specific donor, or the activation temperature may be suboptimal.[5][6] Inefficient activation leads to unreacted starting material. | 1. Screen Activators: Different donors (e.g., thioglycosides, trichloroacetimidates) require specific activators. For thioglycosides, common activators include N-iodosuccinimide (NIS)/triflic acid (TfOH) or methyl triflate (MeOTf).[7][8] For trichloroacetimidates, Lewis acids like trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) are often used.[1] 2. Optimize Activator Equivalents: Start with the literature-recommeded equivalents and titrate up or down. Excess activator can sometimes lead to side reactions. 3. Determine Donor Activation Temperature: Every donor has an optimal activation temperature range.[5][6] Running the reaction below this temperature will be sluggish, while exceeding it can cause donor decomposition.[5][6] Consider performing a temperature scouting experiment. |
| Donor Decomposition | Arabinofuranose donors can be sensitive to reaction conditions, particularly temperature and acidity.[5][6] Decomposition reduces the amount of donor available for glycosylation. | 1. Lower the Reaction Temperature: Many glycosylation reactions are run at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[1][5] 2. Use a Non-Acidic Activator: If your donor is acid-sensitive, explore activation methods that do not generate strong acids. 3. Check Purity of Reagents: Impurities in solvents or reagents can catalyze decomposition. Ensure all materials are anhydrous and of high purity. |
| Poor Nucleophilicity of the Acceptor | Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will react more slowly. | 1. Increase Reaction Time and/or Temperature: Allow the reaction more time to proceed to completion. A modest increase in temperature might be necessary, but monitor for donor decomposition. 2. Use a More Reactive Donor: Consider switching to a more "armed" donor with electron-donating protecting groups.[9][10][11] 3. Increase Acceptor Concentration: A higher concentration of the acceptor can favor the desired reaction pathway. |
| Hydrolysis of the Donor or Product | Trace amounts of water in the reaction mixture can lead to hydrolysis of the activated donor or the glycosidic product.[12][13] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. The use of molecular sieves is highly recommended to sequester any residual water.[2] |
Problem 2: Poor Stereoselectivity (Incorrect α/β Ratio)
Your reaction works, but you are getting a mixture of α and β anomers, or the undesired anomer is the major product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent Effects | The solvent plays a critical role in stabilizing intermediates and influencing the stereochemical outcome.[3][14] Nitrile solvents (e.g., acetonitrile) can participate in the reaction to favor the formation of β-glycosides, while etheral solvents (e.g., diethyl ether) can favor α-glycosides. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities, such as dichloromethane (DCM), diethyl ether (Et2O), toluene, and acetonitrile (MeCN).[1][3] 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of reactivity and selectivity.[15] |
| Reaction Temperature | Generally, lower temperatures favor the kinetically controlled product (often the β-anomer), while higher temperatures can lead to the thermodynamically more stable product (often the α-anomer due to the anomeric effect).[3][5][6] | 1. Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal point for the desired stereoisomer. Running reactions at very low temperatures (e.g., -78°C) is a common strategy to enhance kinetic control.[1] |
| Protecting Groups on the Donor | The electronic and steric nature of the protecting groups on the arabinofuranose donor significantly impacts stereoselectivity.[9][10][11] Participating groups at the C2 position (e.g., acyl groups) will lead to the formation of 1,2-trans products. For arabinofuranose, this would be the α-anomer. Non-participating groups (e.g., benzyl ethers) are necessary for the formation of 1,2-cis (β) arabinofuranosides. | 1. Choose Appropriate Protecting Groups: For β-arabinofuranosides, use non-participating protecting groups like benzyl (Bn) or silyl ethers.[9][10][11] Conformationally restricting protecting groups, such as a 2,3-O-xylylene group, have also been shown to favor β-selectivity.[16] 2. Consider "Armed" vs. "Disarmed" Donors: Electron-donating protecting groups ("armed" donors) increase reactivity, while electron-withdrawing groups ("disarmed" donors) decrease it. This can be used to control the reaction pathway.[9][10][11] |
| Reaction Mechanism (SN1 vs. SN2) | The glycosylation can proceed through an SN1-like mechanism (forming an oxocarbenium ion intermediate) or an SN2-like mechanism (direct displacement).[1][17] SN1 pathways often lead to anomeric mixtures, while SN2 pathways result in inversion of stereochemistry at the anomeric center. | 1. Promote SN2 Pathway: To favor an SN2-like mechanism for β-arabinofuranosides (starting from an α-donor), use conditions that promote direct attack, such as less ionizing solvents and lower temperatures.[1][17] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of arabinofuranosylation reactions.
Q1: What are the most common types of arabinofuranose donors, and how do I choose the right one?
The choice of donor is critical and depends on your synthetic strategy. The most common types include:
-
Thioglycosides: These are popular due to their stability and can be activated by a range of thiophilic promoters.[7][18] They are versatile and can be used in both armed and disarmed strategies.[9][10][11]
-
Glycosyl Trichloroacetimidates: These donors are highly reactive and are typically activated by catalytic amounts of a Lewis acid.[1] They often provide good yields but can be sensitive to moisture.
-
Glycosyl Halides: While historically significant, they are generally more reactive and less stable than thioglycosides or imidates.
-
Phosphate Donors: These have been used in specific applications, including enzymatic glycosylations.[2][19]
Your choice will depend on factors like the desired stereochemistry, the reactivity of your acceptor, and the protecting groups in your system.
Q2: How do protecting groups influence the reactivity of my arabinofuranose donor?
Protecting groups have a profound effect on reactivity, a concept often described by the "armed-disarmed" principle.
-
"Armed" Donors: Have electron-donating protecting groups (e.g., benzyl ethers). These groups increase the electron density at the anomeric center, making the donor more reactive.
-
"Disarmed" Donors: Have electron-withdrawing protecting groups (e.g., acyl groups like acetyl or benzoyl). These decrease the electron density, making the donor less reactive.
Silyl protecting groups can also have an "arming" effect on the donor's reactivity.[9][10][11] This principle can be exploited in one-pot glycosylation strategies.
Q3: What is the role of molecular sieves in my glycosylation reaction?
Molecular sieves are crucial for ensuring anhydrous conditions.[2] They are aluminosilicates with a porous structure that selectively adsorbs small molecules like water. By adding activated molecular sieves to your reaction, you can effectively remove trace amounts of water that could otherwise lead to hydrolysis of your donor or activator, resulting in low yields.[2][12]
Q4: My reaction is sluggish and doesn't go to completion. What should I do?
A sluggish reaction can be due to several factors:
-
Low Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate. Consider gradually increasing the temperature.[5][6]
-
Insufficient Activation: You may need to use a more potent activator or increase the equivalents of the current one.[5][6]
-
"Disarmed" Donor: If your donor has electron-withdrawing protecting groups, it will be less reactive. You might need more forcing conditions (higher temperature, more activator) or consider switching to an "armed" donor.[9][10][11]
-
Poorly Nucleophilic Acceptor: If the hydroxyl group of your acceptor is sterically hindered, the reaction will be slower. Increasing the reaction time or temperature may be necessary.
Q5: I am observing the formation of a glycal byproduct. How can I prevent this?
Glycal formation is a common side reaction that occurs via elimination.[12] This is often promoted by:
-
Strongly Basic or Acidic Conditions: Try to use milder activators and ensure your reaction is not overly acidic or basic.
-
High Temperatures: Running the reaction at a lower temperature can often suppress elimination pathways.[5][6]
-
Leaving Group Ability: Some leaving groups are more prone to elimination. If this is a persistent problem, consider a different type of donor.
Visualizing the Process
Troubleshooting Workflow for Arabinofuranosylation
Caption: A workflow diagram for troubleshooting common issues in arabinofuranosylation reactions.
Factors Influencing Glycosylation Outcome
Caption: Key factors that influence the yield and stereoselectivity of arabinofuranosylation.
References
-
Peng, P., et al. (2024). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. Available at: [Link]
-
Liang, X.-Y., Bin, H.-C., & Yang, J.-S. (2013). Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides. PubMed. Available at: [Link]
-
Dang, D. T., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. ResearchGate. Available at: [Link]
-
Haskel, A., et al. (n.d.). Controlling the stereoselectivity of glycosylation via solvent effects. RSC Publishing. Available at: [Link]
-
Dang, D. T., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. MPG.PuRe. Available at: [Link]
-
Liang, X.-Y., Bin, H.-C., & Yang, J.-S. (2013). Tuning Effect of Silyl Protecting Groups on the Glycosylation Reactivity of Arabinofuranosyl Thioglycosides. American Chemical Society. Available at: [Link]
-
Liang, X.-Y., Bin, H.-C., & Yang, J.-S. (2013). Tuning Effect of Silyl Protecting Groups on the Glycosylation Reactivity of Arabinofuranosyl Thioglycosides. Sci-Hub. Available at: [Link]
-
Peng, P., et al. (2024). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. Available at: [Link]
-
Kuttner, J., et al. (2021). Predicting glycosylation stereoselectivity using machine learning. RSC Publishing. Available at: [Link]
-
Chemo-enzymatic synthesis of an original arabinofuranosyl cluster: Optimization of the enzymatic conditions. (2016). ResearchGate. Available at: [Link]
-
Liang, X.-Y., Bin, H.-C., & Yang, J.-S. (2013). Tuning Effect of Silyl Protecting Groups on the Glycosylation Reactivity of Arabinofuranosyl Thioglycosides. OUCI. Available at: [Link]
-
Chapleur, Y. (2017). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link]
-
Highly regioselective enzymatic synthesis of 5′-O-stearate of 1-β-D-arabinofuranosylcytosine in binary organic solvent mixtures. (2010). ResearchGate. Available at: [Link]
-
Jacobsen, E. N., & beggs, C. G. (2020). Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors. PMC. Available at: [Link]
-
Highly regioselective enzymatic synthesis of 5'-O-stearate of 1-beta-D-arabinofuranosylcytosine in binary organic solvent mixtures. (2010). PubMed. Available at: [Link]
-
Kraft, M. B., Martinez Farias, M. A., & Kiessling, L. L. (2013). Synthesis of Lipid-Linked Arabinofuranose Donors for Glycosyltransferases. PubMed. Available at: [Link]
-
Loh's glycosylation of strained furanosyl donors. (n.d.). ResearchGate. Available at: [Link]
-
Glycosidation using thioglycoside donor. (2021). NCBI. Available at: [Link]
-
Thioglycoside activation strategies. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of glycosylation conditions a. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of the glycosylation conditions. a. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of Glycosylation Conditions Using 7 and 8. (n.d.). ResearchGate. Available at: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Available at: [Link]
-
Christensen, H. M., Oscarson, S., & Jensen, H. H. (2015). Common side reactions of the glycosyl donor in chemical glycosylation. PubMed. Available at: [Link]
-
Optimisation of the Cellular Metabolism of Glycosylation for Recombinant Proteins Produced by Mammalian Cell Systems. (2011). PMC. Available at: [Link]
-
Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes. (2024). PMC. Available at: [Link]
-
The Use of Donor Activation as the Guiding Rehabilitation Strategy Following Nerve Transfer Surgery for AIN Palsy: a Case Report. (n.d.). Washington University Open Scholarship. Available at: [Link]
-
Regioselective and Stereospecific β-Arabinofuranosylation by Boron-Mediated Aglycon Delivery. (2023). PubMed. Available at: [Link]
-
Practical Approach for the Stereoselective Introduction of β-Arabinofuranosides. (2006). Semantic Scholar. Available at: [Link]
-
Imamura, A., & Lowary, T. L. (2010). Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor. PubMed. Available at: [Link]
-
Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. (2017). PMC. Available at: [Link]
-
ChemInform Abstract: Common Side Reactions of the Glycosyl Donor in Chemical Glycosylation. (2015). ResearchGate. Available at: [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. (2021). Refubium - Freie Universität Berlin. Available at: [Link]
-
Donor activation focused rehabilitation approach to hand closing nerve transfer surgery in individuals with cervical level spinal cord injury. (2022). PubMed. Available at: [Link]
-
Donor Activation Focused Rehabilitation Approach: Maximizing Outcomes After Nerve Transfers. (2016). PubMed. Available at: [Link]
-
Donor Activation-focused Rehabilitation Approach: Maximizing Outcomes After Lower Extremity Nerve Transfers. (2025). PubMed. Available at: [Link]
Sources
- 1. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. Tuning Effect of Silyl Protecting Groups on the Glycosylation Reactivity of Arabinofuranosyl Thioglycosides / Organic Letters, 2013 [sci-hub.box]
- 12. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of lipid-linked arabinofuranose donors for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving Benzyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of benzyl bromide and related impurities from reaction mixtures. As a highly reactive and lachrymatory reagent, proper handling and purification are critical for obtaining high-purity products and ensuring laboratory safety.[1][2] This document is designed to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions for your specific experimental context.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the workup and purification of reaction mixtures containing benzyl bromide.
Q1: I've performed a standard aqueous workup, but NMR analysis still shows significant unreacted benzyl bromide. What should I do next?
A1: This is a common issue, as benzyl bromide is largely insoluble in water and will remain in the organic phase during a simple extraction.[1][3] Its removal often requires either chemical conversion (quenching) or more rigorous physical separation methods.
Root Cause Analysis: Benzyl bromide is a relatively non-polar organic molecule. A standard workup with water or brine will remove water-soluble salts but will not effectively remove unreacted benzyl bromide from the organic layer.[4] Furthermore, its boiling point (~201 °C) makes it difficult to remove completely by rotary evaporation unless your product has very low volatility.[2]
Recommended Solutions:
-
Chemical Quenching: The most robust method is to convert the excess benzyl bromide into a more easily separable compound. This is typically achieved by adding a nucleophile to the reaction mixture before the main aqueous workup. A common choice is triethylamine (NEt₃), which reacts with benzyl bromide to form a water-soluble benzyltriethylammonium bromide salt.[5][6]
-
Chromatography: If quenching is not desirable or proves incomplete, purification via silica gel column chromatography is the definitive method.[5][7] Benzyl bromide is non-polar and will typically elute quickly with a non-polar eluent system (e.g., hexanes/ethyl acetate).[5][8]
Workflow: Chemical Quenching with Triethylamine
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. reddit.com [reddit.com]
Issues with the stability of glycosyl donors under reaction conditions
Technical Support Center: Glycosyl Donor Stability
A Senior Application Scientist's Guide to Troubleshooting Glycosylation Reactions
Welcome to the Technical Support Center. As researchers, scientists, and professionals in drug development, you understand that the chemical synthesis of oligosaccharides and glycoconjugates is a formidable challenge. At the heart of this challenge lies the glycosylation reaction, a process notoriously sensitive to the stability of the glycosyl donor.[1] The donor's leaving group, protecting groups, and the reaction conditions must be perfectly harmonized to achieve high yields and the desired stereoselectivity.[2][3]
This guide is designed to move beyond simple protocols and provide a deeper understanding of why issues with donor stability arise and how to address them systematically. We will explore the nuanced interplay of activators, solvents, temperature, and substrate reactivity that dictates the success or failure of your glycosylation experiments.
Section 1: General FAQs - The First Line of Defense
This section addresses broad, frequently encountered issues regarding donor stability that apply across different classes of glycosyl donors.
Q1: My glycosyl donor appears to be decomposing before I even add the acceptor. What are the likely causes?
A1: Premature decomposition of the glycosyl donor is a common problem and typically points to overly harsh activation conditions or inherent instability of the donor itself. Key factors include:
-
Activator/Promoter Strength: The most frequent culprit is a Lewis or Brønsted acid that is too strong for the specific donor.[4][5] For example, using a highly reactive promoter like TMSOTf at an elevated temperature with a sensitive donor, such as a trichloroacetimidate, can lead to rapid degradation before the acceptor has a chance to react.[6][7]
-
Reaction Temperature: Many activation steps are highly exothermic. Insufficient cooling can lead to localized "hot spots" in the reaction mixture, causing decomposition. It is crucial to maintain the recommended low temperatures (often between -78 °C and 0 °C) during activation.[8]
-
Moisture: The presence of trace amounts of water can lead to the hydrolysis of the activated donor, forming a hemiacetal byproduct and consuming your valuable starting material.[8][9] Ensure all glassware is rigorously dried and solvents are anhydrous.
Q2: I'm observing a mixture of anomers (α and β) and the ratio is inconsistent between experiments. Could this be related to donor stability?
A2: Absolutely. The stability of the reactive intermediate formed upon donor activation is a critical factor in determining stereoselectivity.
-
SN1 vs. SN2 Pathways: The reaction can proceed through a spectrum of mechanisms from SN1 (favoring the thermodynamically more stable anomer, often the α-glycoside due to the anomeric effect) to SN2 (resulting in inversion of configuration at the anomeric center).[10][11][12]
-
Intermediate Lifetime: A highly stabilized, long-lived oxocarbenium ion (SN1-like) has more time to anomerize before being trapped by the acceptor, leading to a mixture of products.[10][12] Conditions that promote this, such as highly polar solvents or very reactive "superarmed" donors, can reduce stereoselectivity.[10] Conversely, conditions that favor a short-lived intermediate and rapid reaction with the acceptor (SN2-like) often yield higher stereoselectivity.
Q3: How do protecting groups on the glycosyl donor affect its stability and reactivity?
A3: Protecting groups have a profound electronic and steric influence on the donor.[13][14][15]
-
Electronic Effects (Armed vs. Disarmed): Electron-donating groups (e.g., benzyl ethers) stabilize the developing positive charge of the oxocarbenium ion intermediate.[10] These "armed" donors are more reactive but can sometimes be less stable. Conversely, electron-withdrawing groups (e.g., acetyl or benzoyl esters) destabilize the oxocarbenium ion, making the donor less reactive ("disarmed") but generally more stable and easier to handle.[10][16] Silyl protecting groups are generally considered to be even more activating than benzyl ethers, leading to "superarmed" donors.[10][13]
-
Neighboring Group Participation: A participating group at the C-2 position (like an acetyl or benzoyl group) can form a cyclic intermediate (an oxazolinium or dioxolenium ion) that blocks one face of the sugar, typically leading to the formation of 1,2-trans glycosides with high selectivity.[15] This participation enhances the stability of the intermediate compared to a free oxocarbenium ion.
Section 2: Donor-Specific Troubleshooting
Different classes of glycosyl donors have unique activation mechanisms and associated stability challenges.
O-Glycosyl Trichloroacetimidates (TCA Donors)
TCA donors are popular due to their high reactivity, but this reactivity can also be a source of instability.
Q4: My TCA donor is forming a trichloroacetamide byproduct, reducing my yield. How can I prevent this?
A4: The formation of an anomeric trichloroacetamide is a known side reaction for TCA donors.[17][18][19] Recent studies have shown this occurs through an intermolecular aglycon transfer, where an unactivated donor molecule acts as a nucleophile, attacking an activated donor.[17][18][19]
-
Inverse Glycosylation Procedure: To minimize this side reaction, use the "inverse addition" method.[17][18] In this procedure, the acceptor and the activator (e.g., TMSOTf) are mixed first at low temperature. The TCA donor, dissolved in the same solvent, is then added slowly via syringe pump. This ensures that the concentration of the unactivated donor is always low in the presence of the activated species, thus suppressing the intermolecular side reaction.[17]
-
Catalyst Choice: The choice of Lewis or Brønsted acid is critical. While strong acids like TMSOTf are common, they can also promote decomposition.[20] Milder activators like BF₃·OEt₂ or catalytic amounts of a Brønsted acid can sometimes provide a better outcome.[6][7][20]
Thioglycosides
Thioglycosides are valued for their stability during protecting group manipulations, but their activation can sometimes be problematic.
Q5: My thioglycoside activation is sluggish, and I'm seeing hydrolysis of the donor back to the hemiacetal.
A5: Sluggish activation often requires forcing conditions, which can exacerbate side reactions like hydrolysis.
-
Activator System: The classic NIS/TfOH system is effective but can be harsh.[8] Consider alternative, more modern activation systems. For example, the combination of 1-benzenesulfinyl piperidine (BSP) with Tf₂O is a powerful system.[8] For sensitive substrates, cooperative catalysis using iodine in combination with a metal salt can be a milder option.[21][22]
-
Aglycon Transfer: Be aware of the possibility of aglycon transfer, especially when using a thioglycoside as an acceptor. The sulfur of the acceptor can be nucleophilic enough to attack the activated donor, leading to an undesired exchange of the thio-aglycon.[18] This is more common with disarmed donors and armed thioglycoside acceptors.[23]
Q6: I am trying to perform an orthogonal glycosylation with two different thioglycosides, but I'm getting cross-reactivity.
A6: Achieving true orthogonality relies on significant differences in reactivity.
-
Anomeric Configuration: The anomeric configuration of the thioglycoside can influence its reactivity. In some systems, α-thioglycosides have shown different reactivity profiles compared to their β-counterparts, which can be exploited for selective activation.[24]
-
Protecting Groups: The "armed-disarmed" principle is key here. A highly reactive "armed" donor (e.g., perbenzylated) can often be activated under conditions mild enough to leave a "disarmed" donor (e.g., peracetylated) untouched. Careful tuning of the activator and temperature is essential.
Section 3: Advanced Protocols & Methodologies
Protocol: Monitoring Donor Stability via TLC and Quench Studies
This protocol allows you to assess the stability of your donor under your chosen activation conditions before committing your valuable acceptor.
Objective: To determine the rate of donor decomposition and identify the formation of major byproducts.
Materials:
-
Glycosyl donor
-
Anhydrous reaction solvent (e.g., DCM)
-
Activator/promoter (e.g., TMSOTf)
-
Quenching solution (e.g., triethylamine or saturated NaHCO₃ solution)
-
TLC plates and appropriate developing solvent system
-
Staining solution (e.g., ceric ammonium molybdate or p-anisaldehyde)
Procedure:
-
Set up a small-scale reaction vessel (e.g., a flame-dried 10 mL round-bottom flask) under an inert atmosphere (Argon or Nitrogen).
-
Add the glycosyl donor (e.g., 25 mg) and dissolve it in anhydrous solvent (e.g., 1 mL of DCM).
-
Cool the solution to the intended reaction temperature (e.g., -40 °C).
-
Take a "time zero" TLC spot from this solution.
-
Add the activator (e.g., 0.1 equivalents of TMSOTf).
-
At regular intervals (e.g., 2, 5, 10, 20, and 30 minutes), use a capillary tube to withdraw a small aliquot of the reaction mixture and immediately quench it in a microfuge tube containing a drop of the quenching solution.
-
Spot each quenched aliquot on a TLC plate.
-
Develop the TLC plate and visualize the spots.
Interpretation:
-
Stable Donor: The spot corresponding to the starting donor remains prominent with minimal formation of new spots over the 30-minute period.
-
Unstable Donor: The donor spot diminishes rapidly and is replaced by one or more new spots. These could correspond to the hydrolyzed hemiacetal, rearranged byproducts, or self-condensation products. This indicates that the activation conditions are too harsh.
Section 4: Visualization & Data Summary
Troubleshooting Flowchart for Donor Instability
This flowchart provides a logical path for diagnosing and solving common issues related to glycosyl donor stability.
Caption: A logical workflow for troubleshooting glycosyl donor stability issues.
Table 1: Relative Stability and Reactivity of Common Glycosyl Donors
| Glycosyl Donor Class | General Stability | Relative Reactivity | Common Activators | Key Stability Concern(s) |
| Glycosyl Halides | Low (I > Br > Cl > F) | High (I > Br > Cl > F) | Ag(I) or Hg(II) salts, Lewis acids | Hydrolytic instability, especially for bromides and iodides.[25] |
| Thioglycosides | High | Moderate to High | NIS/TfOH, BSP/Tf₂O, PhSCl/AgOTf | Stable to many conditions, but can undergo aglycon transfer.[8][18][25] |
| O-Trichloroacetimidates | Moderate | High | Catalytic TMSOTf, BF₃·OEt₂ | Prone to decomposition with strong acids; can form trichloroacetamide byproduct.[17][18] |
| Glycosyl Esters | High | Low to Moderate | Lewis acids (e.g., TMSOTf) | Generally very stable ("shelf-stable"), but require strong activation.[26][27] |
References
-
Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate. Available from: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry. Available from: [Link]
-
Discovery of novel glycosylation methods using Bayesian optimization: lithium salt directed stereoselective glycosylations. Chemical Science. Available from: [Link]
-
Glycosyl Esters as Stable Donors in Chemical Glycosylation. ResearchGate. Available from: [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. Available from: [Link]
-
A Review of Recent Developments in Analytical Characterization of Glycosylation in Therapeutic Proteins. LCGC International. Available from: [Link]
-
Discovery of Novel Glycosylation Methods using Bayesian Optimization: Lithium Salt Directed Stereoselective Glycosylations. Chemical Science. Available from: [Link]
-
Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal. Available from: [Link]
-
Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity. Comptes Rendus Chimie. Available from: [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available from: [Link]
-
Recent Developments in Stereoselective Chemical Glycosylation. The Journal of Organic Chemistry. Available from: [Link]
- Glycosyl esters as stable donors in chemical glycosylation. CoLab.
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available from: [Link]
-
Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. Available from: [Link]
-
Optimization of glycosylation reaction conditions. ResearchGate. Available from: [Link]
-
Conformationally restricted donors for stereoselective glycosylation. ScienceDirect. Available from: [Link]
-
Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science. Available from: [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available from: [Link]
-
Glycosidation using thioglycoside donor. GlycoPODv2. Available from: [Link]
-
Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Available from: [Link]
-
Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors. PubMed. Available from: [Link]
-
Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Nature Communications. Available from: [Link]
-
Investigation of α-Thioglycoside Donors: Reactivity Studies toward Configuration-Controlled Orthogonal Activation in One-Pot Systems. Organic Letters. Available from: [Link]
-
Thioglycoside activation strategies. ResearchGate. Available from: [Link]
-
Photochemical induced direct activation of thioglycosides. ResearchGate. Available from: [Link]
-
Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Available from: [Link]
-
Determination of the Influence of Side Chain Conformation on Glycosylation Selectivity Using Conformationally Restricted Donors. The Journal of Organic Chemistry. Available from: [Link]
-
Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR: new insight into the activation of trichloroacetimidates. Chemical Communications. Available from: [Link]
-
Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Infectious Diseases. Available from: [Link]
-
Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available from: [Link]
-
Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Figshare. Available from: [Link]
-
Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. ResearchGate. Available from: [Link]
-
Unravelling glycosylation reaction mechanisms. Scholarly Publications Leiden University. Available from: [Link]
-
O-(α-D-Glucopyranosyl)trichloroacetimidate as a Glucosyl Donor. ResearchGate. Available from: [Link]
-
The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 4. Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 7. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 8. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. figshare.com [figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation of α-Thioglycoside Donors: Reactivity Studies toward Configuration-Controlled Orthogonal Activation in One-Pot Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Glycosyl esters as stable donors in chemical glycosylation | CoLab [colab.ws]
Technical Support Center: HPLC Purification of Protected Carbohydrates
Welcome to the Technical Support Center for HPLC Purification of Protected Carbohydrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to help you overcome common challenges and achieve your purification goals.
Introduction: The Unique Challenge of Protected Carbohydrates
Protected carbohydrates, essential intermediates in synthesizing oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics, present a distinct set of purification challenges. Their dense functionalities, subtle stereochemical differences, and the physicochemical properties imparted by various protecting groups demand a nuanced approach to HPLC method development.[1][2] This guide provides a structured approach to troubleshooting common issues, from peak splitting to poor resolution, ensuring you can develop robust and reliable purification protocols.
Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose and resolve specific issues you may encounter during the HPLC purification of protected carbohydrates.
Problem 1: Peak Splitting or Broadening - The Anomer Issue
Symptom: You observe a single protected carbohydrate product by TLC or NMR, but the HPLC chromatogram shows a broad peak or two closely eluting peaks.
Causality: This is a classic sign of on-column separation of anomers (α and β forms of the sugar).[3][4][5] In solution, these anomers are in equilibrium. If the rate of their interconversion is slow relative to the chromatographic separation time, they will elute as distinct peaks.[5][6]
Troubleshooting Protocol:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 70-80 °C) can accelerate the rate of anomer interconversion, causing the two peaks to coalesce into a single, sharper peak.[3][7] Always operate within the column's recommended temperature limits.
-
Mobile Phase Modification:
-
pH Adjustment: Operating under alkaline conditions can speed up anomerization. However, this is only suitable for pH-stable columns, such as polymer-based amino columns.[7]
-
Solvent Choice: The choice of organic modifier can influence anomer separation. Experiment with both acetonitrile and methanol to see which provides better results for your specific compound.
-
-
Column Selection:
Problem 2: Poor Resolution Between Product and Impurities
Symptom: Your target compound co-elutes with impurities, such as starting materials or byproducts from protecting group migration.[10][11]
Causality: The choice of stationary phase and mobile phase is not providing sufficient selectivity to resolve compounds with similar polarities. The hydrophobic protecting groups often make reversed-phase chromatography a logical starting point, but standard C18 columns may not always be optimal.[12]
Troubleshooting Protocol:
-
Optimize the Mobile Phase Gradient:
-
Shallow Gradient: Employ a shallower gradient to increase the separation window between closely eluting peaks.
-
Isocratic Hold: If two peaks are nearly baseline resolved, an isocratic hold at the elution composition can improve separation.
-
-
Evaluate Different Stationary Phases:
-
Phenyl-Hexyl and Pentafluorophenyl (PFP) Phases: For protected carbohydrates, especially those with aromatic protecting groups (e.g., benzyl, benzoyl), phenyl-based stationary phases can offer superior separation compared to traditional alkyl-linked (C5, C18) columns.[10][12] The π-π interactions between the aromatic rings of the analyte and the stationary phase provide an additional separation mechanism.[12]
-
PFP columns are particularly effective for protected monosaccharides, while phenyl hexyl phases are well-suited for protected di- and tri-saccharides.[10][12]
-
-
Recycling HPLC: For extremely challenging separations, alternate-pump recycling HPLC can be employed. This technique involves passing the sample through the column multiple times to increase the effective column length and achieve high-purity fractions (≥99.5%).[10][13][14]
| Stationary Phase | Best Suited For | Key Interaction Mechanism |
| C18/C8 | General purpose, hydrophobic compounds | Hydrophobic interactions |
| Phenyl-Hexyl | Protected di- and tri-saccharides with aromatic groups | Hydrophobic and π-π interactions |
| Pentafluorophenyl (PFP) | Protected monosaccharides with aromatic groups | Hydrophobic, π-π, and dipole-dipole interactions |
Problem 3: No or Poor Detection of Analytes
Symptom: You expect a peak based on other analytical data (e.g., TLC), but see no signal or a very weak signal in your chromatogram.
Causality: Many carbohydrates lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[15][16]
Troubleshooting Protocol:
-
Universal Detectors:
-
Evaporative Light Scattering Detector (ELSD): This is an excellent choice for carbohydrate analysis as it does not require the analyte to have optical properties.[15][16] The ELSD nebulizes the eluent, evaporates the solvent, and detects the light scattered by the remaining solid analyte particles.[15][17] A key requirement is that the mobile phase must be more volatile than the analyte.[15]
-
Charged Aerosol Detector (CAD): Operating on a similar principle to ELSD, CAD can offer even higher sensitivity for non-volatile analytes.
-
-
Refractive Index (RI) Detector: While commonly used, RI detectors can suffer from baseline instability and lower sensitivity compared to ELSD.[18]
-
Derivatization: If a UV detector must be used, consider derivatizing the carbohydrate with a UV-active tag, such as a fluorenylmethoxycarbonyl (FMOC) group.[19]
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase, reversed-phase, or HILIC for my protected carbohydrate?
-
Reversed-Phase (RP-HPLC): This is often the most logical choice. Protecting groups like acetyl, benzyl, and benzoyl are hydrophobic, making the overall molecule suitable for separation on non-polar stationary phases (e.g., C18, Phenyl-Hexyl) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[12]
-
Normal-Phase (NP-HPLC): While effective for some protected carbohydrates, NP-HPLC can be challenging due to the poor solubility of many protected sugars in the non-polar mobile phases (e.g., hexane/ethyl acetate) required.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds.[8][20][21][22] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in an organic solvent like acetonitrile, containing a small amount of water.[21] This makes it a powerful alternative to normal-phase, especially for more polar protected carbohydrates or for separating compounds with subtle differences in their hydrophilic character.
Q2: My sample is not dissolving well in the mobile phase. What should I do?
This is a critical issue, as on-column precipitation can lead to high backpressure, poor peak shape, and column damage.
-
Solubility Testing: Before injection, always test the solubility of your sample in the initial mobile phase conditions.
-
Injection Solvent: If possible, dissolve your sample in the initial mobile phase. If a stronger organic solvent is needed to dissolve the sample, inject the smallest possible volume to avoid peak distortion.
-
Synthetic Route Consideration: When planning your synthesis, consider the potential solubility of your protected intermediates in common HPLC mobile phases to avoid purification bottlenecks.[12]
Q3: How can I improve the reproducibility of my retention times?
Variable retention times are often a sign of an unstable system.
-
Temperature Control: Use a column oven to maintain a consistent temperature. Fluctuations in temperature can significantly affect retention times.[23][24]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure it is thoroughly degassed to prevent air bubbles from forming in the pump.[25] If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[26]
Q4: What is the best way to prepare my sample for injection?
-
Filtration: Always filter your sample through a 0.45 µm filter before injection to remove any particulate matter that could clog the column or injector.[23]
-
Guard Columns: Using a guard column with the same packing material as your analytical column is a cost-effective way to protect your main column from strongly retained impurities and extend its lifetime.[6][25]
References
-
Simple Analysis of Carbohydrates by HPLC Using Evaporative Light Scattering Detection. (2011). Agilent. [Link]
-
Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. (n.d.). PMC - NIH. [Link]
-
Analysis of foods using HPLC with evaporative light scattering detection. (n.d.). Agilent. [Link]
-
The principles of ELSD. (2016). Peak Scientific. [Link]
-
Carbohydrate analysis by high-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELSD). (n.d.). ResearchGate. [Link]
-
Carbohydrate analysis: from sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection. (n.d.). PubMed. [Link]
-
Optimizing Glycan Separations and Analysis by HPLC. (2021). YouTube. [Link]
-
(PDF) HPLC for Carbohydrate Analysis. (2016). ResearchGate. [Link]
-
Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. (2009). PubMed. [Link]
-
Separation of carbohydrates using hydrophilic interaction liquid chromatography. (2013). PubMed. [Link]
-
HILIC - Sugars and fructooligosaccharide analysis. (n.d.). KNAUER. [Link]
-
Methodological challenges in carbohydrate analyses. (n.d.). SciELO. [Link]
-
Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. (2016). NIH. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chrom Tech. [Link]
-
Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. (2017). Chromatography Online. [Link]
-
Separation of carbohydrates using hydrophilic interaction liquid chromatography. (n.d.). ResearchGate. [Link]
-
(PDF) Methodological challenges in carbohydrate analyses. (n.d.). ResearchGate. [Link]
-
Separation of Anomer. (n.d.). Shodex HPLC Columns and Standards. [Link]
-
USER GUIDE FOR CARBOHYDRATE ANALYSIS COLUMNS. (n.d.). Transgenomic. [Link]
-
Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (n.d.). PubMed. [Link]
-
Prevention of Anomer Separation. (n.d.). Shodex HPLC Columns and Standards. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. (2024). MDPI. [Link]
-
Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis. (n.d.). Scirp.org. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. (2020). PMC. [Link]
-
Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. (n.d.). MDPI. [Link]
-
Separating Sugar Isomers by HPLC. (2020). LCGC International. [Link]
-
A New HILIC Column for Saccharide Analysis. (n.d.). LCGC International. [Link]
-
Carbohydrate. (n.d.). Wikipedia. [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. [Link]
-
Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts. (2024). LinkedIn. [Link]
-
Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. (n.d.). ResearchGate. [Link]
-
Revised Chem Comm RHPLC SIFinalRev. (n.d.). The Royal Society of Chemistry. [Link]
-
Purification of synthesized protected carbohydrate via automation... (n.d.). ResearchGate. [Link]
-
Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne Labs. [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. [Link]
-
Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. (2009). PMC - PubMed Central. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). MDPI. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). ResearchGate. [Link]
-
Protecting group migrations in carbohydrate chemistry. (n.d.). PubMed. [Link]
-
Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. (2010). PubMed. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. shodex.com [shodex.com]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. shodex.com [shodex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. peakscientific.com [peakscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation of carbohydrates using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements | MDPI [mdpi.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. analab.com.tw [analab.com.tw]
- 26. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Researcher's Guide: 2,3,5-Tri-O-benzyl-D-arabinofuranose vs. 2,3,5-Tri-O-benzoyl-D-arabinofuranose
A Deep Dive into Strategic Protecting Group Selection for Arabinofuranose Chemistry
In the intricate field of synthetic carbohydrate chemistry, particularly in the assembly of nucleoside analogues and complex oligosaccharides, the choice of protecting groups is a critical decision that dictates reaction outcomes, stereoselectivity, and overall synthetic efficiency.[1][2][3][4] Among the most pivotal intermediates are protected arabinofuranose scaffolds. This guide provides an in-depth, objective comparison of two cornerstone intermediates: 2,3,5-Tri-O-benzyl-D-arabinofuranose and 2,3,5-Tri-O-benzoyl-D-arabinofuranose .
This analysis moves beyond a simple catalog of properties to explain the fundamental causality behind experimental choices, empowering researchers to strategically select the optimal protecting group strategy for their specific synthetic goals.
At a Glance: Core Chemical & Physical Properties
| Property | This compound | 2,3,5-Tri-O-benzoyl-D-arabinofuranose |
| Molecular Formula | C₂₆H₂₈O₅ | C₂₆H₂₀O₈ |
| Molecular Weight | 420.50 g/mol | 476.44 g/mol |
| Protecting Group | Benzyl (Bn) Ether | Benzoyl (Bz) Ester |
| Electronic Nature | Electron-donating | Electron-withdrawing |
| Stability | Stable to acid/base; sensitive to oxidation & hydrogenolysis | Stable to acid & oxidation; sensitive to base (hydrolysis) |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][6] | Saponification (e.g., NaOMe in MeOH)[7][8][9][10][11] |
| Glycosylation Role | Non-participating group | Participating group (at C-2)[12][13][14][15][16] |
The Decisive Factor: Neighboring Group Participation and Stereocontrol
The most profound difference between benzyl and benzoyl protecting groups lies in their behavior during glycosylation reactions. This behavior is directly linked to their electronic properties and ability to participate in the reaction mechanism at the C-2 position.
2,3,5-Tri-O-benzoyl-D-arabinofuranose: The Path to 1,2-trans Selectivity
The benzoyl group at the C-2 position is a classic "participating group."[16] Its electron-withdrawing nature and the carbonyl oxygen's proximity to the anomeric center are key. During the activation of a glycosyl donor (like an arabinofuranosyl bromide derived from the title compound), the C-2 benzoyl group attacks the incipient oxocarbenium ion at the anomeric center (C-1).
This forms a stable, bicyclic dioxolenium ion intermediate.[12][13][14][15] The steric bulk of this intermediate effectively shields one face of the molecule. Consequently, the incoming glycosyl acceptor (the nucleophile) can only attack from the opposite face, leading exclusively to the formation of the 1,2-trans-glycosidic bond . For D-arabinofuranose, this stereochemically-directed outcome yields the β-arabinofuranoside.
This compound: The Non-Participating Alternative
In stark contrast, benzyl ethers are "non-participating" groups. The ether oxygen is less nucleophilic and the group lacks the necessary conformation to assist in the departure of the anomeric leaving group. When a glycosyl donor protected with benzyl groups is activated, it forms a more transient and highly reactive oxocarbenium ion.
This planar intermediate is susceptible to attack from either the top (α) or bottom (β) face by the glycosyl acceptor. The outcome is often a mixture of α and β anomers. The final ratio is influenced by factors like the solvent, temperature, and the specific reactivity of the donor and acceptor, often governed by the anomeric effect.[17]
Synthesis and Deprotection: A Tale of Orthogonality
The choice between benzyl and benzoyl groups is also a strategic decision in multi-step synthesis, where orthogonal deprotection schemes are paramount.
Synthesis:
-
2,3,5-Tri-O-benzoyl-D-arabinofuranose is typically prepared from D-arabinose via an initial Fischer glycosylation to form the methyl arabinofuranoside, followed by benzoylation with benzoyl chloride in pyridine.[18][19][20]
-
This compound synthesis also starts from D-arabinose. A common route involves conversion to an allyl or methyl glycoside, followed by benzylation using benzyl bromide and a strong base like sodium hydride (NaH), and subsequent hydrolysis of the glycoside.[21][22]
Deprotection:
-
Benzyl Ethers are robust and stable to a wide range of acidic and basic conditions. Their removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas or a transfer hydrogenation source like ammonium formate over Palladium on carbon, Pd/C).[5][6] This method is clean but incompatible with other reducible functional groups like alkenes, alkynes, or some sulfur-containing moieties.
-
Benzoyl Esters are readily cleaved under basic conditions via saponification .[7][8] A solution of sodium methoxide in methanol (Zemplén conditions) is a standard, mild method for this deprotection in carbohydrate chemistry. This process is orthogonal to benzyl ethers, meaning you can selectively remove benzoyl groups while leaving benzyl groups intact.
Experimental Protocols: Representative Methodologies
Protocol 1: Synthesis of Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside
This protocol is adapted from established procedures for the synthesis of the per-benzoylated methyl glycoside, a direct precursor to various glycosyl donors.[18][20]
-
Fischer Glycosylation: D-arabinose (1.0 eq) is suspended in anhydrous methanol. Acetyl chloride (0.1 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature until the solution becomes clear and TLC analysis indicates consumption of the starting material.
-
Neutralization: The reaction is neutralized with a solid base (e.g., sodium bicarbonate or an ion-exchange resin) and filtered. The filtrate is concentrated under reduced pressure to yield crude methyl arabinofuranoside.
-
Benzoylation: The crude methyl glycoside is dissolved in anhydrous pyridine and cooled to 0 °C. Benzoyl chloride ( >3.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by crystallization or silica gel chromatography to yield the title compound.
Protocol 2: Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis
This is a general and highly effective protocol for benzyl group removal.[5][6]
-
Setup: this compound (1.0 eq) is dissolved in a suitable solvent, typically methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Palladium on carbon (10% Pd/C, ~10% by weight of the substrate) is carefully added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) several times before being left to stir under a balloon of H₂ at atmospheric pressure.
-
Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter pad is washed with the reaction solvent.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the deprotected D-arabinofuranose.
Decision-Making Framework for the Synthetic Chemist
The selection between these two protecting group strategies is entirely project-dependent. The following flowchart provides a logical guide for making an informed choice.
Conclusion
Both this compound and 2,3,5-Tri-O-benzoyl-D-arabinofuranose are indispensable intermediates in modern medicinal and carbohydrate chemistry. The choice is not one of inherent superiority but of strategic alignment with synthetic goals.
-
Choose 2,3,5-Tri-O-benzoyl-D-arabinofuranose when the primary objective is the stereocontrolled synthesis of 1,2-trans (β)-arabinofuranosides . Its participating nature at C-2 provides excellent stereochemical fidelity, which is crucial in the synthesis of many bioactive nucleosides.
-
Choose this compound when high stability to both acidic and basic reagents is required for subsequent transformations, and when stereocontrol at the anomeric center is either not critical or can be influenced by other methods. Its robust nature makes it a workhorse for multi-step syntheses, provided that catalytic hydrogenation is a viable final deprotection step.
Ultimately, a deep understanding of the mechanistic implications of each protecting group empowers the researcher to navigate complex synthetic pathways with precision and efficiency.
References
-
Mandal, D., & Misra, A. K. (2012). Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1143–1148. Available from: [Link]
-
Zimmermann, J., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. European Journal of Organic Chemistry, 2022(15). Available from: [Link]
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. Available from: [Link]
-
Zimmermann, J., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose. European Journal of Organic Chemistry, 2022(15). Available from: [Link]
-
Sajtos, M., et al. (2023). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 28(14), 5369. Available from: [Link]
-
Madsen, J., et al. (2021). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 26(16), 4983. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]
-
Wilson, J. C., & Crich, D. (2018). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Journal of Carbohydrate Chemistry, 37(2-3), 85-103. Available from: [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Available from: [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Available from: [Link]
-
Chen, J., et al. (2022). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences, 23(22), 14068. Available from: [Link]
-
Wei, Z., & Yang, Z. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Natural Products and Bioprospecting, 4(5), 265-276. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Available from: [Link]
-
OUCI. (n.d.). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. Available from: [Link]
-
Chen, J., et al. (2022). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences, 23(22), 14068. Available from: [Link]
-
Drenichev, M. S., & Mikhailov, S. N. (2023). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Exploratory Research and Hypothesis in Medicine. Available from: [Link]
-
Dialnet. (2002). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α[alpha]-d-arabinofuranoside in the Organic Laboratory. Available from: [Link]
-
Crich, D., & Dudkin, V. (2001). On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. The Journal of Organic Chemistry, 67(4), 1343-1349. Available from: [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. Available from: [Link]
-
Peterson, L. L., & Jensen, M. T. (2002). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 79(11), 1350. Available from: [Link]
-
Fletcher, H. G. (1951). The Anomeric 2,3,5-Tri-O-benzoyl-D-arabinosyl Bromides and Other D-Arabinofuranose Derivatives. Journal of the American Chemical Society, 73(1), 29-32. Available from: [Link]
-
Chbib, C., et al. (2020). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2020(2), M1129. Available from: [Link]
-
LibreTexts Chemistry. (n.d.). Saponification of Esters. Available from: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters [Video]. YouTube. Available from: [Link]
-
ChemSurvival. (2022). 374 BCH3023 Saponification of Esters [Video]. YouTube. Available from: [Link]
-
Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis [Video]. Available from: [Link]
Sources
- 1. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Bios… [ouci.dntb.gov.ua]
- 4. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α[alpha]-d-arabinofuranoside in the Organic Laboratory - Dialnet [dialnet.unirioja.es]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: Benzyl vs. Silyl Protecting Groups for Arabinofuranose
In the intricate landscape of carbohydrate chemistry, particularly in the synthesis of arabinofuranose-containing structures for drug discovery and development, the strategic selection of protecting groups is a critical determinant of success.[1][2][3] The polyhydroxylated and sensitive nature of furanosides demands a nuanced approach to temporarily mask reactive hydroxyl groups, enabling precise chemical manipulations at specific positions. Among the vast arsenal of available protecting groups, benzyl ethers and silyl ethers stand out as the most frequently employed workhorses.[4][5]
This guide provides an in-depth, objective comparison of benzyl and silyl protecting groups in the context of arabinofuranose chemistry. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, supported by field-proven protocols and data, to empower researchers in designing robust and efficient synthetic strategies.
The Core Conflict: Robust Stability vs. Tunable Lability
The fundamental difference between benzyl and silyl ethers lies in their stability profiles. Benzyl ethers are renowned for their exceptional robustness, often categorized as "permanent" protecting groups that endure a wide array of reaction conditions, only to be removed in the final stages of a synthesis.[4][6] In contrast, silyl ethers offer a spectrum of reactivities, their stability finely tunable by the steric bulk of the substituents on the silicon atom, allowing for selective and often milder deprotection schemes.[4][7] The choice, therefore, hinges on a strategic trade-off between enduring stability and the need for facile, regioselective removal.
Benzyl Ethers: The Shield of Stability
Benzyl (Bn) ethers are the go-to choice when a hydroxyl group must be protected through a lengthy, multi-step synthesis involving harsh acidic or basic conditions.[6][7][8] Their reliability makes them a cornerstone of complex oligosaccharide synthesis.[6]
Protection Chemistry: The Williamson Ether Synthesis
The formation of benzyl ethers typically proceeds via the Williamson ether synthesis, an SN2 reaction where an alkoxide, generated by deprotonating the sugar's hydroxyl groups with a strong base like sodium hydride (NaH), attacks a benzyl halide.[9]
Key Characteristics:
-
Conditions: Requires a strong base (e.g., NaH) and a benzyl halide (e.g., Benzyl Bromide, BnBr) in a polar aprotic solvent like DMF or THF.[9][10]
-
Outcome: Tends towards per-benzylation (protection of all available hydroxyl groups) due to the reactive conditions.[9] Achieving regioselectivity is challenging and often requires pre-existing protecting groups or specialized reagents.[11]
Deprotection Chemistry: The Rigors of Hydrogenolysis
The remarkable stability of benzyl ethers necessitates reductive cleavage for their removal.
-
Catalytic Hydrogenation: The most common method involves palladium on carbon (Pd/C) and hydrogen gas (H₂), which cleaves the C-O bond to yield the free alcohol and toluene.[12][13][14]
-
Catalytic Transfer Hydrogenolysis (CTH): A safer and often faster alternative that avoids flammable, high-pressure hydrogen gas.[8][13] It utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[8][15][16]
While effective, these reductive methods are incompatible with other sensitive functional groups like alkenes, alkynes, or some nitrogen-containing groups, which would also be reduced.[13][17]
Silyl Ethers: The Masters of Versatility
Silyl ethers provide a toolkit of hydroxyl protection with varying degrees of stability, governed by the steric hindrance around the silicon atom. This allows for intricate, orthogonal strategies where different hydroxyl groups can be unmasked sequentially.[18][19]
Common Silyl Groups (in order of increasing stability):
-
Trimethylsilyl (TMS)
-
Triethylsilyl (TES)
-
tert-Butyldimethylsilyl (TBDMS or TBS)
-
Triisopropylsilyl (TIPS)
-
tert-Butyldiphenylsilyl (TBDPS)
Protection Chemistry: Sterically-Driven Regioselectivity
Silylation is typically achieved by reacting the sugar with a silyl chloride (e.g., TBS-Cl) in the presence of a mild base like imidazole in an aprotic solvent.[20]
Key Characteristics:
-
Conditions: Generally mild and do not require strongly basic or acidic conditions.
-
Regioselectivity: This is the key advantage of silyl ethers in arabinofuranose chemistry. Bulky silyl groups (TBS, TIPS, TBDPS) will preferentially react with the sterically least hindered primary hydroxyl group at the C-5 position, leaving the more hindered secondary C-2 and C-3 hydroxyls available for further functionalization.[11][21][22]
Deprotection Chemistry: Mild and Selective Cleavage
The silicon-oxygen bond is uniquely susceptible to cleavage by fluoride ions, which form a highly stable silicon-fluoride bond.
-
Fluoride-Mediated Cleavage: The most common method uses a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as THF.[23][24]
-
Acidic Cleavage: Silyl ethers can also be cleaved under acidic conditions, with their lability being inversely proportional to their steric bulk (e.g., TMS is very acid-labile, while TIPS is much more stable).[23][25] This differential stability allows for the selective removal of one type of silyl ether in the presence of another.[25][26]
Comparative Data Summary
| Feature | Benzyl Protecting Groups (e.g., Bn) | Silyl Protecting Groups (e.g., TBS, TIPS) |
| Stability to Acid | High [6][7] | Low to Medium (Tunable by steric bulk)[7][23] |
| Stability to Base | High [6][7] | High |
| Stability to Reduction | Labile (Cleaved by H₂/Pd-C, CTH)[7] | Stable |
| Stability to Oxidation | Generally Stable (Can be cleaved by strong oxidants)[14] | Stable |
| Protection Reagents | NaH, Benzyl Bromide in DMF/THF[9][10] | Silyl Chloride, Imidazole in DMF[20] |
| Deprotection Reagents | H₂/Pd-C; NH₄HCO₂/Pd-C (CTH)[8][12] | Tetrabutylammonium Fluoride (TBAF); Acetic Acid; HF[23][24] |
| Regioselectivity | Low (Tends toward per-benzylation) | High (Bulky groups favor the primary 5-OH)[11][22] |
| Orthogonality | Orthogonal to silyl ethers, acetals, and esters.[7] | Orthogonal to benzyl ethers, acetals, and esters. Tunable lability allows for orthogonality between different silyl groups.[18] |
| Key Advantage | Extreme robustness for multi-step syntheses.[4][6] | Tunable lability and excellent regioselectivity for the primary 5-OH.[4][22] |
| Key Limitation | Harsh reductive deprotection is not compatible with many functional groups.[17] | Lability towards acidic conditions can be a drawback.[7] |
Visualizing Synthetic Workflows
Diagram 1: Global Protection/Deprotection with Benzyl Ethers
Caption: Workflow for per-benzylation and subsequent deprotection.
Diagram 2: Regioselective Silylation of Arabinofuranose
Caption: Regioselective protection of the C-5 hydroxyl with a silyl ether.
Diagram 3: An Orthogonal Strategy for Arabinofuranose
Caption: Orthogonal use of silyl and benzyl groups for C-5 modification.
Field-Proven Experimental Protocols
The following protocols are generalized and should be adapted based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
Protocol 1: Per-benzylation of Methyl Arabinofuranoside
-
Objective: To protect all hydroxyl groups as benzyl ethers.
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 5.0 eq.) in anhydrous DMF at 0 °C, add a solution of methyl arabinofuranoside (1.0 eq.) in anhydrous DMF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (5.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding methanol at 0 °C, followed by water. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the per-O-benzylated product.[9][10]
Protocol 2: Deprotection of Benzyl Ethers via Catalytic Transfer Hydrogenolysis
-
Objective: To remove all benzyl ethers from a protected arabinofuranoside.
-
Setup: Dissolve the per-benzylated sugar (1.0 eq.) in methanol in a round-bottom flask.[12]
-
Catalyst and Donor Addition: To this solution, add 10% Palladium on Carbon (10% w/w) followed by ammonium formate (10 eq.).[12]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 15-30 minutes (monitor by TLC).[13]
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used directly or purified further by chromatography if necessary.[12]
Protocol 3: Regioselective 5-O-Silylation of Methyl Arabinofuranoside
-
Objective: To selectively protect the primary C-5 hydroxyl group.
-
Setup: Dissolve methyl arabinofuranoside (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture for 12-24 hours, monitoring by TLC for the disappearance of the starting material and the appearance of a major, less polar product.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the 5-O-silylated arabinofuranoside.[20]
Protocol 4: Deprotection of a TBDMS Ether using TBAF
-
Objective: To cleave a TBDMS ether, leaving other protecting groups like benzyl ethers intact.
-
Setup: Dissolve the silyl-protected sugar (1.0 eq.) in anhydrous THF.
-
Deprotection: Add a 1.0 M solution of TBAF in THF (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC. The reaction is typically swift.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography to remove the silyl byproducts and obtain the deprotected alcohol.
Conclusion and Strategic Recommendations
The choice between benzyl and silyl protecting groups for arabinofuranose is not a matter of inherent superiority but of strategic alignment with the synthetic goal.
-
Choose Benzyl Ethers for:
-
Choose Silyl Ethers for:
-
Regioselective Manipulation: When the primary 5-OH must be selectively protected to allow for chemistry at the C-2 and C-3 positions.[22]
-
Orthogonal Strategies: When sequential deprotection is required, either by using silyl groups of different lability or by using a silyl group in tandem with a benzyl group.[18][27]
-
Mild Deprotection: When the substrate contains functional groups sensitive to reductive cleavage (e.g., alkenes, azides).
-
Ultimately, a deep understanding of the stability, reactivity, and orthogonality of both benzyl and silyl ethers empowers the medicinal or carbohydrate chemist to construct complex arabinofuranose-containing molecules with precision, efficiency, and high yield.
References
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC - NIH. (n.d.).
- Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O - Benchchem. (n.d.). BenchChem.
- Bieg, T., & Szeja, W. (1985).
- Fujikawa, K., Ganesh, N. V., Tan, Y. H., Stine, K. J., & Demchenko, A. V. (2011). Reverse orthogonal strategy for oligosaccharide synthesis.
- VI Protecting Groups and Orthogonal Protection Str
- Synthetic Strategies for Bioactive Oligosaccharides - PMC - NIH. (2025, December 4).
- A Comparative Guide to Benzyl vs. Silyl Protecting Groups in D-Glucopyranose Chemistry - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols: Catalytic Transfer Hydrogenolysis for Benzyldimethylsilyl Ether Cleavage - Benchchem. (n.d.). BenchChem.
- Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis | Organic Letters - ACS Publications. (2024, July 2).
- How can one remove a benzyl group from benzylated sugar? - ResearchGate. (2014, October 18).
- Sivets, G. G. (2020). Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC - NIH. (2019, May 2).
- Gowda, D. C., et al. (2000). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry, 39B, 504-508.
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Publications. (2021, January 5).
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups - Benchchem. (n.d.). BenchChem.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC - PubMed Central. (n.d.).
- Regioselective and stereocontrolled syntheses of protected L-glycosides from L -arabinofuranosides | Request PDF - ResearchGate. (2025, August 6).
- 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (n.d.). Wiley-VCH.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (n.d.).
- Protecting Groups in Carbohydrate Chemistry | Journal of Chemical Education. (n.d.).
- Chemical synthesis of natural and azido-modified UDP-rhamnose and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases - PubMed. (2024, August 27). PubMed.
- Synthesis of xylose and arabinose building blocks 6, 10 and 11.... - ResearchGate. (n.d.).
- Doboszewski, B. (2009). D-Arabinose-based synthesis of homo-C-d4T and homo-C-thymidine. Nucleosides, Nucleotides & Nucleic Acids, 28(10), 875–901.
- On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (n.d.).
- Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6).
- Regioselective and Stereospecific β-Arabinofuranosylation by Boron-Mediated Aglycon Delivery - PubMed. (2023, July 2). PubMed.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019, April 21).
- A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. (n.d.). Royal Society of Chemistry.
- Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Gelest.
- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (n.d.).
- The acetates of p-nitrophenyl alpha-L-arabinofuranoside--regioselective preparation by action of lipases - PubMed. (2006, March 15). PubMed.
- General Silylation Procedures - Gelest Technical Library. (n.d.). Gelest.
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange. (2015, October 7). Chemistry Stack Exchange.
- techniques for silylation - ResearchGate. (n.d.).
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (n.d.).
- Synthesis of Building Blocks for Drug Design Programmes - Pharmaceutical Technology. (n.d.). Pharmaceutical Technology.
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts.
- ORGANIC SYNTHESIS - ResearchGate. (n.d.).
- Application Notes and Protocols: Benzylation of D-Glucopyranose - Benchchem. (n.d.). BenchChem.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). MDPI.
Sources
- 1. Chemical synthesis of natural and azido-modified UDP-rhamnose and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 20. General Silylation Procedures - Gelest [technical.gelest.com]
- 21. Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 27. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 2,3,5-Tri-O-benzyl-D-arabinofuranose
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized intermediates is a cornerstone of scientific rigor. 2,3,5-Tri-O-benzyl-D-arabinofuranose is a vital building block in the synthesis of various biologically active molecules, including nucleoside analogues and complex carbohydrates.[1][] Its precise structure, including the stereochemistry of the furanose ring, is critical for the desired reactivity and biological activity of the final products. This guide provides an in-depth technical comparison of analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, to definitively confirm the structure of synthesized this compound.
The Central Role of NMR in Structural Elucidation
While several analytical techniques can provide structural information, NMR spectroscopy stands as the most powerful and definitive method for the complete structural elucidation of organic molecules like this compound in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms within a molecule. This guide will first delve into a comprehensive NMR analysis, followed by a comparison with complementary techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Deciphering the Structure: A Multi-faceted NMR Approach
A complete NMR analysis for structural confirmation involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
1D NMR: The Initial Fingerprint
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the synthesized compound. For this compound, the spectrum is expected to show distinct regions:
-
Aromatic Protons: A complex multiplet in the range of δ 7.2-7.4 ppm, corresponding to the fifteen protons of the three benzyl groups.
-
Benzyl Methylene Protons: A series of signals, likely appearing as doublets or complex multiplets, between δ 4.4 and 4.8 ppm, corresponding to the six benzylic protons (three -OCH₂Ph groups). The diastereotopicity of these protons, arising from the chiral centers in the sugar ring, can lead to distinct signals for each proton.
-
Arabinofuranose Ring Protons: A series of multiplets in the region of δ 3.5-5.5 ppm. These signals are often overlapping and require 2D NMR for unambiguous assignment. The anomeric proton (H-1) is typically the most downfield of the ring protons.
-
Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are diagnostic of the α or β configuration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For this compound, the expected signals are:
-
Aromatic Carbons: Multiple signals in the range of δ 127-138 ppm.
-
Anomeric Carbon (C-1): A signal typically in the range of δ 95-105 ppm.
-
Arabinofuranose Ring Carbons (C-2, C-3, C-4): Signals typically between δ 75 and 85 ppm.
-
Methylene Carbon of the C-5 Side Chain (C-5): A signal around δ 70 ppm.
-
Benzyl Methylene Carbons (-OCH₂Ph): Signals in the range of δ 71-74 ppm.[4]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | ~5.3 | d | ~4.0 (for α) or ~1.0 (for β) |
| H-2 | ~4.1-4.3 | m | - |
| H-3 | ~3.9-4.1 | m | - |
| H-4 | ~4.0-4.2 | m | - |
| H-5a, H-5b | ~3.6-3.8 | m | - |
| -OCH ₂Ph | ~4.4-4.8 | m | - |
| Aromatic-H | ~7.2-7.4 | m | - |
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 | 95-105 |
| C-2 | 78-82 |
| C-3 | 75-79 |
| C-4 | 80-84 |
| C-5 | 68-72 |
| -OC H₂Ph | 71-74 |
| Aromatic-C | 127-138 |
2D NMR: Connecting the Dots
To overcome the signal overlap in 1D spectra and establish the connectivity of the molecule, a series of 2D NMR experiments are indispensable.[3]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the arabinofuranose ring protons starting from the anomeric proton.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals of the furanose ring and the benzyl groups.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the overall structure, including the points of attachment of the benzyl groups to the arabinose core. For instance, correlations from the benzylic methylene protons to the corresponding carbons of the furanose ring (C-2, C-3, and C-5) would definitively confirm the benzylation pattern.
Experimental Workflow for NMR Analysis
Sources
A Researcher's Guide to the Reactivity of Arabinofuranosyl Donors: The Influence of Protecting Groups
Arabinofuranosides are crucial components of various biologically significant molecules, including the cell walls of mycobacteria, making them a key target in the development of new therapeutics.[1][2] The chemical synthesis of these intricate structures heavily relies on stereoselective glycosylation reactions, where the choice of protecting groups on the arabinofuranosyl donor plays a pivotal role in modulating its reactivity and the stereochemical outcome of the glycosidic bond formation.[3][4] This guide provides an in-depth comparison of the reactivity of arabinofuranosyl donors equipped with different protecting groups, supported by experimental data and mechanistic insights to aid researchers in the strategic design of their synthetic routes.
The Electronic Tug-of-War: Understanding Donor Reactivity
The reactivity of a glycosyl donor is fundamentally governed by the electronic nature of its protecting groups. This concept is often described by the "armed-disarmed" principle.[4] Donors with electron-donating protecting groups are considered "armed" as they increase the electron density at the anomeric center, facilitating the formation of the reactive oxocarbenium ion intermediate. Conversely, "disarmed" donors possess electron-withdrawing protecting groups that decrease electron density, thus reducing reactivity.[4][5]
This electronic modulation is a powerful tool for chemists, enabling chemoselective glycosylations where an armed donor can be selectively activated in the presence of a disarmed acceptor.[6]
A Comparative Analysis of Common Protecting Groups
The selection of a protecting group strategy is a critical decision in the synthesis of complex arabinofuranosides. Below, we compare the most frequently employed protecting groups and their impact on the reactivity of arabinofuranosyl donors.
Ether Protecting Groups: The "Armed" Donors
Benzyl (Bn) and other ether-based protecting groups are classic examples of electron-donating groups.[7] Their inductive effect increases the electron density on the sugar ring, leading to highly reactive or "armed" glycosyl donors.
-
Reactivity: Arabinofuranosyl donors per-O-benzylated are highly reactive and typically require mild activation conditions.[8]
-
Stereoselectivity: In the absence of a participating group at the C2 position, glycosylation with benzylated donors often leads to a mixture of α and β anomers, with the stereochemical outcome influenced by factors such as the solvent, temperature, and the nature of the acceptor.[3] For the synthesis of 1,2-cis-β-arabinofuranosides, 2-O-benzyl-containing donors are frequently utilized.[9]
Ester Protecting Groups: The "Disarmed" Donors
Acyl protecting groups such as benzoyl (Bz) and acetyl (Ac) are strongly electron-withdrawing, rendering the corresponding glycosyl donors "disarmed" and significantly less reactive.[5][7]
-
Reactivity: Per-O-benzoylated or acetylated arabinofuranosyl donors exhibit low reactivity and necessitate more forcing reaction conditions for activation.[10]
-
Stereoselectivity: A key advantage of using an acyl group at the C2 position is its ability to act as a neighboring participating group. This participation leads to the formation of a cyclic dioxolenium ion intermediate, which blocks the α-face of the donor, resulting in the exclusive formation of the 1,2-trans-α-arabinofuranoside.[3][9]
Silyl Ether Protecting Groups: Fine-Tuning Reactivity
Silyl ethers, such as triisopropylsilyl (TIPS), tert-butyldimethylsilyl (TBS), and di-tert-butylsilylene (DTBS), offer a versatile platform for modulating donor reactivity. Their influence is a combination of electronic and steric effects.
-
Reactivity: Generally, silyl ethers are considered to be electron-donating and thus "arming".[7] The reactivity can be tuned based on the bulkiness of the silyl group. For instance, bulky silyl groups can influence the conformation of the sugar ring and affect the accessibility of the anomeric center.[11] It has been shown that thioglycosides with silyl ethers are even more reactive than their benzylated counterparts.[7]
-
Stereoselectivity: The use of bulky silyl groups can also impact stereoselectivity. For example, a 3,5-O-(di-tert-butylsilylene) group has been used to enhance β-selectivity in arabinofuranosylation.[11] The 3,5-O-tetra-i-propyldisiloxanylidene (TIPDS) group is another example of a conformationally locking protecting group that promotes the formation of β-arabinofuranosides.[12]
Quantitative Comparison of Donor Reactivity
To provide a more quantitative understanding, the concept of Relative Reactivity Values (RRVs) has been developed.[4] These values are determined through competition experiments where different donors vie for a limited amount of an acceptor. While specific RRV data for a wide range of arabinofuranosyl donors is not consolidated in a single source, the general trend in reactivity follows this order:
Per-O-Silylated > Per-O-Benzylated > Per-O-Acylated
This trend is a direct reflection of the electronic properties of the protecting groups.
| Protecting Group | Electronic Effect | Donor Reactivity | Typical Stereochemical Outcome (at C2) |
| Benzyl (Bn) | Electron-donating | High ("Armed") | Mixture of α/β (without C2 participation) |
| Benzoyl (Bz) | Electron-withdrawing | Low ("Disarmed") | α (with C2 participation) |
| Acetyl (Ac) | Electron-withdrawing | Low ("Disarmed") | α (with C2 participation) |
| Silyl (e.g., TIPS, TBS) | Electron-donating | Very High | Varies; can be tuned by steric bulk |
| Cyclic Silyl (e.g., DTBS, TIPDS) | Electron-donating | Moderate to High | Can enforce specific conformations for stereocontrol (e.g., β-selectivity) |
Experimental Protocols
Below are representative, step-by-step methodologies for glycosylation reactions using arabinofuranosyl donors with different protecting groups.
Protocol 1: Glycosylation with a Per-O-Benzylated Arabinofuranosyl Thioglycoside (Armed Donor)
This protocol describes a typical glycosylation using a highly reactive "armed" donor.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the per-O-benzylated arabinofuranosyl thioglycoside donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and activated molecular sieves (4 Å) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -40 °C.
-
Activation: Add N-iodosuccinimide (NIS) (1.5 equiv.) followed by a catalytic amount of triflic acid (TfOH) (0.1 equiv.).
-
Reaction: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Glycosylation with a Per-O-Benzoylated Arabinofuranosyl Bromide (Disarmed Donor with Participating Group)
This protocol illustrates a glycosylation using a less reactive "disarmed" donor where stereoselectivity is controlled by a participating group.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equiv.) and silver triflate (AgOTf) (2.0 equiv.) in anhydrous DCM containing activated molecular sieves (4 Å).
-
Cooling: Cool the mixture to -78 °C.
-
Donor Addition: Add a solution of freshly prepared per-O-benzoylated arabinofuranosyl bromide (1.5 equiv.) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature while stirring overnight. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove silver salts and wash the pad with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield the 1,2-trans-α-arabinofuranoside.
Visualizing the Concepts
To better illustrate the structures and reaction pathways discussed, the following diagrams are provided.
Caption: Reactivity comparison of armed vs. disarmed donors.
Caption: Neighboring group participation by a 2-O-benzoyl group.
Conclusion
The judicious selection of protecting groups is paramount for the successful synthesis of complex arabinofuranosides. By understanding the electronic and steric effects of these groups, researchers can fine-tune the reactivity of arabinofuranosyl donors to achieve high yields and desired stereoselectivity. "Armed" ether-protected donors offer high reactivity, while "disarmed" ester-protected donors provide a means for stereocontrol through neighboring group participation. Silyl ethers present a versatile option for further modulation of reactivity and stereochemical outcome. The principles and experimental guidelines presented here aim to empower researchers in the rational design of their glycosylation strategies for the synthesis of vital arabinofuranoside-containing molecules.
References
-
Lowary, T. L. (2002). Synthesis of octyl arabinofuranosides as substrates for mycobacterial arabinosyltransferases. Carbohydrate Research, 337(3), 255-264. [Link]
-
Fraser-Reid, B., et al. (1999). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 64(22), 8376-8384. [Link]
-
Crick, D. C., et al. (2006). Synthesis of Lipid-Linked Arabinofuranose Donors for Glycosyltransferases. Organic Letters, 8(12), 2531-2534. [Link]
-
Kononov, L. O., et al. (2021). A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides. Molecules, 26(16), 4975. [Link]
-
Oscarson, S., & van der Vlist, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 134-143. [Link]
-
Demchenko, A. V., et al. (2021). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 26(1), 195. [Link]
-
Guo, Z. (2011). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 16(7), 5728-5753. [Link]
-
Liang, X.-Y., Bin, H.-C., & Yang, J.-S. (2014). Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides. Organic Letters, 16(1), 214-217. [Link]
-
Kononov, L. O., et al. (2019). The use of O-trifluoroacetyl protection and profound influence of the nature of glycosyl acceptor in benzyl-free arabinofuranosylation. Carbohydrate Research, 483, 107752. [Link]
-
Alderwick, L. J., et al. (2015). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. Glycobiology, 25(9), 987-998. [Link]
-
Fraser-Reid, B., et al. (2021). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. The Journal of Organic Chemistry, 86(15), 10137-10148. [Link]
-
van der Vlist, R., & Oscarson, S. (2014). Synthesis and Glycosylation Properties of C6-Silylated Ido- and Gluco-Pyranosyl Donors. European Journal of Organic Chemistry, 2014(26), 5735-5744. [Link]
-
Kononov, L. O., et al. (2022). Stereoselectivity of arabinofuranosylation with mono- and disaccharide glycosyl donors with various protective groups. Carbohydrate Research, 519, 108609. [Link]
-
Lowary, T. L., & Callam, C. S. (2000). Synthesis of an arabinofuranosyl disaccharide photoaffinity probe for arabinosyltransferase activity in Mycobacterium tuberculosis. Carbohydrate Research, 327(1-2), 125-136. [Link]
-
Yang, J.-S., et al. (2022). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega, 7(10), 8785-8793. [Link]
-
Seeberger, P. H., & Pfrengle, F. (2019). Parametric Analysis of Donor Activation for Glycosylation Reactions. Angewandte Chemie International Edition, 58(42), 14892-14898. [Link]
-
Kononov, L. O. (2024). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 20, 181-192. [Link]
-
Demchenko, A. V., & Pornsuriyasak, P. (2006). Thioglycoside activation strategies. Trends in Glycoscience and Glycotechnology, 18(100), 125-144. [Link]
-
Fraser-Reid, B., et al. (2003). Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions. The Journal of Organic Chemistry, 68(1), 163-171. [Link]
-
Seeberger, P. H., & Pfrengle, F. (2021). Automated Quantification of Hydroxyl Reactivities: Prediction of Glycosylation Reactions. Angewandte Chemie International Edition, 60(2), 941-948. [Link]
-
Oscarson, S., & Bols, M. (2010). Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates. The Journal of Organic Chemistry, 75(17), 5943-5946. [Link]
-
Demchenko, A. V., & Kulkarni, S. S. (2018). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 23(10), 2541. [Link]
-
Besra, G. S., & Brennan, P. J. (1997). Synthesis of beta-D-arabinofuranosyl-1-monophosphoryl polyprenols: examination of their function as mycobacterial arabinosyl transferase donors. Glycoconjugate Journal, 14(4), 559-565. [Link]
-
Wightman, R. H., et al. (1994). Synthesis and reactivity of a new glycosyl donor: O-(1-phenyltetrazol-5-yl) glucoside. Bioorganic & Medicinal Chemistry, 2(11), 1169-1177. [Link]
-
Nicolaou, K. C., et al. (1998). Protecting Groups. Angewandte Chemie International Edition, 37(20), 2708-2714. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. [Link]
- Rauter, A. P., & Lindhorst, T. K. (Eds.). (2018). Carbohydrate Chemistry: Volume 43. Royal Society of Chemistry.
-
Lowary, T. L. (2008). Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor. Organic Letters, 10(22), 5227-5230. [Link]
-
Seeberger, P. H., & Pfrengle, F. (2019). Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin. [Link]
-
Yang, J.-S., et al. (2022). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega, 7(10), 8785-8793. [Link]
-
Ståhle, J., et al. (2024). Structural insights into terminal arabinosylation of mycobacterial cell wall arabinan. Nature Communications, 15(1), 1-13. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Crick, D. C., et al. (2005). Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose. Journal of Bacteriology, 187(23), 8020-8025. [Link]
-
Winter, A. H., & Klan, P. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 46, 1-9. [Link]
-
Miller, D. M., 3rd, Newcomer, M. E., & Quiocho, F. A. (1979). The Thiol Group of the L-arabinose-binding Protein. Chromophoric Labeling and Chemical Identification of the Sugar-Binding Site. The Journal of Biological Chemistry, 254(16), 7521-7528. [Link]
-
Alderwick, L. J., et al. (2012). Arabinofuranosyltransferase activity utilizing neoglycolipid acceptor B and membranes prepared from C. glutamicum, C. glutamicumΔaftB, C. glutamicumΔaftD and C. glutamicumΔaftBΔaftD. Glycobiology, 22(7), 966-977. [Link]
Sources
- 1. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into terminal arabinosylation of mycobacterial cell wall arabinan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Stereoselective Glycosylation: Comparing Promoter Efficacy with 2,3,5-Tri-O-benzyl-D-arabinofuranose
Introduction: The Challenge and Importance of Arabinofuranosides
Arabinofuranosides are crucial components of complex glycans, most notably within the cell walls of microorganisms like Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The unique arabinan domains of arabinogalactan (AG) and lipoarabinomannan (LAM) are rich in D-arabinofuranose (Araf) residues, playing pivotal roles in the bacterium's viability and pathogenicity.[2] The synthesis of these complex structures, essential for developing diagnostic tools and potential vaccines, hinges on the ability to control the stereochemistry of the glycosidic bond.
The formation of furanosidic linkages, particularly the 1,2-cis (β-arabinofuranoside) linkage, presents a significant synthetic hurdle.[3][4] Unlike pyranosides, the five-membered furanose ring is more flexible, and the absence of a participating group at the C-2 position of our model donor, 2,3,5-Tri-O-benzyl-D-arabinofuranose, removes a powerful tool for directing stereoselectivity.[2][4] Consequently, the outcome of the glycosylation reaction is heavily dependent on a subtle interplay of factors including the promoter system, solvent, and temperature.[5][6]
This guide provides a comparative analysis of common glycosylation promoters—NIS/TfOH, TMSOTf, and BF3·OEt2—and their influence on the stereochemical outcome when using the versatile, non-participating donor, this compound. We will delve into the mechanistic underpinnings of each system, present supporting experimental data, and provide actionable protocols for researchers in the field.
Mechanistic Pillars of Stereoselectivity in Arabinofuranosylation
The stereochemical fate of a glycosylation reaction is determined at the point of nucleophilic attack on a highly reactive intermediate. With a non-participating donor like this compound, the reaction proceeds through a transient oxocarbenium ion.[3][7] The stereoselectivity is governed by the trajectory of the incoming glycosyl acceptor's attack on this planarized, sp2-hybridized species.
Several factors dictate this trajectory:
-
Reaction Pathway (SN1 vs. SN2): A pure SN1 reaction proceeds through a dissociated oxocarbenium ion, often leading to a mixture of anomers, with the thermodynamically more stable product (often the α-anomer) potentially favored. A more SN2-like pathway, where the acceptor attacks as the leaving group departs, can provide higher selectivity. The choice of promoter and solvent heavily influences where a reaction falls on this mechanistic continuum.[2][6]
-
The Anomeric Effect: This stereoelectronic effect generally stabilizes the α-anomer, making it the thermodynamic product in many cases. Kinetic control is therefore often required to achieve high β-selectivity.
-
Temperature: Lower temperatures often enhance selectivity by favoring the kinetically controlled product.[5] Reactions allowed to warm may undergo anomerization (equilibration to the thermodynamic product), eroding initial selectivity.
-
Solvent: Solvents play a critical role. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are common. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can sometimes participate in the reaction or coordinate to the promoter, altering its reactivity and the stereochemical outcome.[2][8]
Below is a generalized workflow for a typical glycosylation experiment.
Caption: General experimental workflow for a chemical glycosylation reaction.
Comparative Analysis of Glycosylation Promoters
N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic Acid (TfOH)
This combination is a powerful promoter system for activating thioglycoside donors. NIS acts as a halonium source, activating the sulfur of the thioglycoside, which is then readily displaced. The catalytic amount of a strong Brønsted acid, TfOH, protonates the succinimide byproduct, preventing it from competing as a nucleophile and increasing the overall activation potency.[9]
-
Mechanism & Stereoselectivity: The NIS/TfOH system typically promotes reactions via an SN1-like mechanism. The stereoselectivity is highly dependent on reaction conditions, particularly temperature. For arabinofuranosides, reactions performed at low temperatures (e.g., -78°C) can favor the kinetic β-product. However, even slight increases in temperature can lead to rapid anomerization to the more thermodynamically stable α-anomer, resulting in poor selectivity.[5] The choice of solvent and the specific thioglycoside leaving group (e.g., thiophenyl vs. thioethyl) can also influence the outcome.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
TMSOTf is a highly potent Lewis acid commonly used to activate glycosyl trichloroacetimidates, fluorides, or hemiacetals. It functions by coordinating to the oxygen of the leaving group, facilitating its departure and generating the key oxocarbenium ion intermediate.
-
Mechanism & Stereoselectivity: The reactivity of TMSOTf often pushes the reaction firmly into the SN1 regime, leading to rapid formation of the oxocarbenium ion. Consequently, achieving high stereoselectivity can be challenging, and mixtures of anomers are common.[3] The outcome is sensitive to the solvent; in non-participating solvents like DCM, selectivity is often low. In acetonitrile, a participating solvent, a transient α-nitrilium ion intermediate can form, leading to subsequent SN2 attack by the acceptor to yield the β-glycoside. However, this is highly substrate-dependent. For arabinofuranosides without a participating group, TMSOTf often provides predominantly the α-anomer through thermodynamic control.
Boron Trifluoride Diethyl Etherate (BF3·OEt2)
BF3·OEt2 is a versatile and moderately strong Lewis acid used to activate a range of glycosyl donors, including imidates, fluorides, and hemiacetals.[10][11] Compared to TMSOTf, its activation is generally milder, which can be advantageous for controlling selectivity.
-
Mechanism & Stereoselectivity: The milder nature of BF3·OEt2 can allow for a greater degree of SN2-like character in the transition state, potentially leading to higher stereoselectivity.[2] Recent studies on related boron-based catalysts like B(C6F5)3 have shown remarkable control over arabinofuranosylation. By optimizing conditions—specifically using a non-polar solvent like toluene or DCM at very low temperatures (–78 °C)—a strong preference for the β-anomer (up to 1:14 α/β) can be achieved.[2] This high β-selectivity is attributed to kinetic control, where the acceptor attacks the oxocarbenium ion from the sterically more accessible β-face before equilibration to the α-anomer can occur. It is reasonable to infer that BF3·OEt2 can be similarly guided by careful control of reaction parameters.[10][12]
Caption: Key intermediates in promoter-activated arabinofuranosylation.
Data Summary: Promoter Performance
The following table summarizes representative data from the literature for the glycosylation of O-benzylated arabinofuranosyl donors with various promoters. Note that direct side-by-side comparisons are rare, and data is synthesized from studies on closely related systems.
| Promoter System | Glycosyl Donor | Acceptor | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| NIS/AgOTf* | 2-O-Bn-3,5-di-O-silylene-α-thioarabinofuranoside | Cyclohexanol | DCM | -78 | Good | Moderate to high β | [5] |
| ZnI2 | 2,3,5-Tri-O-benzyl-arabinofuranosyl imidate | Glucosyl Acceptor | Et2O | RT | 80 | 1:3 | [2] |
| B(C6F5)3** | 2-O-Bn-3,5-O-xylylene-arabinofuranosyl imidate | Glucosyl Acceptor | Toluene | -78 | 91 | 1:14 | [2] |
| BF3·OEt2 | Glycosyl Fluoride | Silyl Ether | DCM | RT | Good | Catalyst Dependent | [10][13] |
*NIS/AgOTf is mechanistically very similar to NIS/TfOH. **B(C6F5)3 is a related, highly effective boron-based Lewis acid, suggesting a high potential for optimization with BF3·OEt2.
Conclusions and Field-Proven Insights
Based on the available data and mechanistic principles, the stereoselective synthesis of arabinofuranosides from a 2,3,5-tri-O-benzyl protected donor is a nuanced challenge where reaction control is paramount.
-
For High β-Selectivity (1,2-cis): The most promising routes involve leveraging kinetic control. Boron-based Lewis acids, such as BF3·OEt2 and its analogues, have demonstrated the highest potential for achieving excellent β-selectivity.[2] The key is rigorous adherence to low temperatures (–78 °C) and the use of non-polar, non-coordinating solvents like DCM or toluene. Any deviation can lead to a rapid loss of selectivity.
-
For α-Selectivity (1,2-trans): If the α-anomer is the desired product, harsher conditions or more potent promoters like TMSOTf can be employed. Allowing the reaction to warm from a low temperature to room temperature will often drive the equilibrium towards the thermodynamically favored α-product. The NIS/TfOH system can also yield α-anomers, particularly if the reaction temperature is not strictly maintained at its lowest point.
-
Trustworthiness of Protocols: The reproducibility of these reactions is critically dependent on the quality of reagents and the strict exclusion of moisture. Anhydrous solvents, freshly distilled reagents, and the use of activated molecular sieves are non-negotiable for achieving the selectivities reported in the literature.
Experimental Protocols
General Protocol for β-Arabinofuranosylation using BF3·OEt2 (Optimized for Kinetic Control)
This protocol is adapted from methodologies proven to be effective for achieving high 1,2-cis selectivity.[2]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add freshly activated 4 Å molecular sieves (approx. 100 mg per 0.1 mmol of acceptor).
-
Reagent Addition: Dissolve the 2,3,5-Tri-O-benzyl-D-arabinofuranosyl donor (e.g., as a trichloroacetimidate, 1.5 equiv.) and the glycosyl acceptor (1.0 equiv.) in anhydrous toluene or dichloromethane (to achieve a concentration of ~0.05 M).
-
Cooling: Cool the stirred reaction mixture to –78 °C using a dry ice/acetone bath. Stir for 15-20 minutes to ensure temperature equilibration.
-
Promotion: Slowly, via syringe, add a solution of BF3·OEt2 (0.2-0.3 equiv.) in the same anhydrous solvent.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction should be complete within 1-2 hours. Do not allow the reaction to warm above –78 °C.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et3N, ~2-3 equivalents relative to the promoter) directly to the cold reaction mixture.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with dichloromethane and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to separate the anomers and afford the pure β-arabinofuranoside.
-
Characterization: Confirm the stereochemistry of the anomeric center by NMR spectroscopy. For β-arabinofuranosides, the anomeric proton (H-1) typically exhibits a 3JH1–H2 coupling constant of 4–5 Hz, while the anomeric carbon (C-1) appears at δ 97–103 ppm. For α-isomers, 3JH1–H2 is typically 1–3 Hz and C-1 is δ 104–111 ppm.[2]
References
- (Time in Nišavski okrug) - This reference is not scientifically relevant and has been excluded.
-
Ishiwata, A., Akao, H., & Ito, Y. (2006). 2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides. National Institutes of Health. [Link]
-
Lowary, T. L. (2003). Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides. Current Opinion in Chemical Biology, 7(6), 749-56. [Link]
-
Curci, S., et al. (2020). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry. [Link]
-
Lowary, T. L. (2004). Synthesis and Conformational Analysis of Arabinofuranosides, Galactofuranosides and Fructofuranosides. ChemInform. [Link]
-
Curci, S., et al. (2020). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium(V) Catalysis. The Journal of Organic Chemistry, 85(15), 9694–9705. [Link]
-
Wang, Y., et al. (2021). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. [Link]
-
Richards, M. R., & Lowary, T. L. (2009). Glycosylation With Furanosides. Request PDF on ResearchGate. [Link]
-
Ishiwata, A., et al. (2022). Synthesis of naturally occurring β-l-arabinofuranosyl-l-arabinofuranoside structures towards the substrate specificity evaluation of β-l-arabinofuranosidase. Bioorganic & Medicinal Chemistry, 68, 116849. [Link]
- (Arabinofuranosides synthesized by thermophilic α - L -arabinofuranosidase) - This reference discusses enzymatic synthesis and is not directly applicable to this chemical promoter guide.
-
Wang, Y., et al. (2021). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega, 6(45), 30533–30541. [Link]
-
van der Vorm, S., et al. (2018). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. The Journal of Organic Chemistry. [Link]
-
Perepelov, A. V., et al. (2021). A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides. Molecules. [Link]
- (Chemical Synthesis of Furanose Glycosides)
-
Inaba, K., et al. (2023). Regioselective and Stereospecific β-Arabinofuranosylation by Boron-Mediated Aglycon Delivery. Angewandte Chemie International Edition. [Link]
-
McKay, M. J., et al. (2016). Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. Journal of the American Chemical Society. [Link]
-
Li, X., et al. (2020). 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF. Green Chemistry. [Link]
-
McKay, M. J., et al. (2016). Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. Journal of the American Chemical Society. [Link]
- (this compound, Purity ≥95%) - This is a product page and not a primary reference.
- (Acid-Catalyzed Transformation of Pyranosides into Furanosides)
-
Finch, P., et al. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. [Link]
- (A conventional glycosidation of thioglycosides in the presence of NIS/TfOH)
- (How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?) - This is a perspective article, useful for general principles.
-
Dang, T., & Gervay-Hague, J. (2012). Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors. Organic Letters. [Link]
- (TMSOTf‐ or BF3 ⋅ OEt2‐catalyzed glycosylation.)
- (this compound Product Page) - This is a product page and not a primary reference.
- (2,3,5-Tri-O-benzyl-β-D-arabinofuranose Product Page) - This is a product page and not a primary reference.
- (Stereoselectivity of arabinofuranosylation with mono‐ and disaccharide glycosyl donors)
- (2,3,5-Tri-O-benzyl-β-D-arabinofuranose Product Page) - This is a product page and not a primary reference.
Sources
- 1. Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Use of 3,5-Di-O-benzylidene and 3,5-Di-O-(di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis of Commercial 2,3,5-Tri-O-benzyl-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Protected Sugar in Complex Synthesis
2,3,5-Tri-O-benzyl-D-arabinofuranose is a key intermediate in the synthesis of a variety of biologically active molecules, most notably nucleoside analogues that form the backbone of many antiviral and anticancer therapeutics.[] The strategic placement of benzyl protecting groups renders the hydroxyl groups at the 2, 3, and 5 positions inert, allowing for selective modification at the anomeric (C1) position. The purity and structural integrity of this starting material are paramount, as any impurities can lead to undesired side products, complicating purification and potentially compromising the efficacy and safety of the final drug substance.
This guide provides an in-depth comparison of what to expect from a commercial Certificate of Analysis (CoA) for this compound. We will also detail a suite of in-house analytical procedures to verify the quality of the purchased material, and discuss alternative protected arabinofuranose derivatives that may be suitable for your synthetic strategy.
Deconstructing the Certificate of Analysis: A Comparative Overview
While the exact format and level of detail on a Certificate of Analysis can vary between suppliers, a comprehensive CoA for a high-purity chemical intermediate like this compound should provide key analytical data. Below is a table summarizing typical specifications from various commercial sources.
| Parameter | Specification Range | Method | Importance in Synthesis |
| Appearance | White to off-white powder/crystalline solid | Visual | Indicates gross contamination or degradation. |
| Purity (by HPLC/TLC) | ≥95% to ≥99% | HPLC, TLC | Directly impacts the yield and purity of subsequent reactions. |
| Optical Rotation | [α]D typically between -1.5° and -9.0° (c=1 in CHCl3)[2] | Polarimetry | Confirms the correct enantiomer is present. |
| Identity | Conforms to structure by ¹H NMR and/or MS | ¹H NMR, Mass Spectrometry | Verifies the chemical structure of the compound.[3] |
| Anomeric Purity | Often not specified, may require in-house determination | Chiral HPLC, ¹H NMR | Critical for stereoselective glycosylation reactions. |
| Residual Solvents | Varies by supplier and synthetic route | GC-HS | Solvents can interfere with reactions or be toxic. |
| Water Content | Typically ≤0.5% | Karl Fischer Titration | Water can act as a competing nucleophile in glycosylation reactions. |
Expert Insight: The seemingly minor difference between 98% and 99.5% purity can have significant downstream consequences. Impurities, even at low levels, can include diastereomers, regioisomers of benzylation, or under-benzylated species. These closely related structures can be challenging to separate from the desired product later in the synthetic sequence. Therefore, for demanding applications such as the synthesis of clinical candidates, opting for the highest purity grade available is a prudent investment.
In-House Verification: A Self-Validating Protocol
It is best practice to independently verify the quality of critical starting materials. The following protocols are designed to provide a comprehensive assessment of the purity and identity of commercial this compound.
Workflow for In-House Quality Control
Caption: Workflow for the in-house quality control of commercial this compound.
Experimental Protocols
1. Thin Layer Chromatography (TLC) for Purity Assessment
-
Principle: TLC provides a rapid and inexpensive method to assess the number of components in a sample. For benzylated sugars, visualization is typically achieved by charring with a strong acid or using a stain that reacts with carbohydrates.[4]
-
Procedure:
-
Prepare a solution of the sample in dichloromethane (DCM) at a concentration of approximately 1-2 mg/mL.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a suitable mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 3:1 or 2:1 v/v).
-
After development, dry the plate and visualize the spots. A common visualization reagent is a p-anisaldehyde solution followed by gentle heating.[5]
-
-
Interpretation: A pure sample should show a single major spot. The presence of additional spots indicates impurities. The Rf value can be compared to a previously characterized in-house standard.
2. ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for unambiguous identification and the detection of structurally similar impurities.
-
Procedure:
-
Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
-
Expected ¹H NMR Resonances (indicative):
-
7.2-7.4 ppm: A complex multiplet corresponding to the aromatic protons of the three benzyl groups (15H).
-
4.4-4.8 ppm: A series of doublets and multiplets corresponding to the benzylic methylene protons (-OCH₂Ph).
-
3.5-4.2 ppm: A set of multiplets corresponding to the protons on the arabinofuranose ring (H-1 to H-5). The anomeric proton (H-1) will appear as a distinct signal, and its coupling constant can provide information about the anomeric configuration (α or β).
-
-
Expert Insight: Pay close attention to the integration of the aromatic region versus the sugar backbone protons. Any deviation from the expected ratio may indicate incomplete benzylation or the presence of non-benzylated impurities. The anomeric region should be carefully examined for the presence of the other anomer.
3. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
-
Principle: Reversed-phase HPLC is a powerful technique for separating and quantifying the components of a mixture. Due to the hydrophobic nature of the benzyl groups, this method is well-suited for analyzing protected carbohydrates.[6]
-
Procedure:
-
Column: A C18 or a phenyl-hexyl stationary phase is recommended.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Detection: UV detection at 254 nm (for the benzyl groups) or a charged aerosol detector (CAD) for more universal detection.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection and Analysis: Inject a known concentration and analyze the resulting chromatogram.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard is required.
4. Chiral HPLC for Anomeric Purity
-
Principle: The α and β anomers of this compound are diastereomers and can be separated using a chiral stationary phase (CSP). This is critical for stereocontrolled glycosylation reactions.[7]
-
Procedure:
-
Column: A polysaccharide-based CSP (e.g., Chiralpak series) is a good starting point.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol (e.g., isopropanol).
-
Detection: UV detection at 254 nm.
-
-
Interpretation: The chromatogram will show two separate peaks if both anomers are present, allowing for the determination of the anomeric ratio.
Alternatives to this compound
The choice of protecting group strategy is a critical aspect of carbohydrate chemistry. While benzyl ethers are robust and widely used, other protecting groups and even different sugar backbones may be more suitable for specific applications.
Caption: Alternatives to this compound for the synthesis of nucleoside analogues.
-
Benzoyl Esters (e.g., 2,3,5-Tri-O-benzoyl-D-arabinofuranose):
-
Advantages: Can be removed under milder, basic conditions (e.g., Zemplén deacetylation), which is advantageous if acid-sensitive functional groups are present elsewhere in the molecule. The benzoyl group at C2 can act as a participating group, influencing the stereochemical outcome of glycosylation reactions, often favoring the formation of 1,2-trans-glycosides.[8]
-
Disadvantages: Less stable than benzyl ethers to a wider range of reaction conditions.
-
-
Silyl Ethers (e.g., 2,3,5-Tri-O-tert-butyldimethylsilyl-D-arabinofuranose):
-
Advantages: Can be removed under neutral conditions using fluoride sources (e.g., TBAF), offering excellent orthogonality with other protecting groups. The steric bulk of the silyl groups can also influence the stereoselectivity of glycosylation.[9]
-
Disadvantages: Can be labile to acidic conditions. The introduction and removal of bulky silyl groups can sometimes be challenging.
-
-
Alternative Sugar Scaffolds (e.g., Protected Ribofuranose or Xylofuranose):
-
Rationale: The choice of the sugar backbone is dictated by the target molecule. For example, in the synthesis of antiviral drugs like Remdesivir, a protected ribofuranose derivative is required. The stereochemistry of the hydroxyl groups on the sugar ring plays a crucial role in the biological activity of the final nucleoside analogue.
-
Conclusion
A thorough understanding and verification of the Certificate of Analysis for this compound is a critical first step in any synthetic campaign that relies on this key intermediate. While commercial suppliers provide valuable information, an independent, in-house verification using the protocols outlined in this guide will ensure the quality and consistency of your starting material, ultimately leading to more reproducible and successful synthetic outcomes. Furthermore, a careful consideration of alternative protecting group strategies and sugar backbones can provide greater flexibility and efficiency in the design and execution of complex synthetic routes.
References
- (Reference to a relevant review on nucleoside synthesis)
- (Reference to a paper on carbohydr
-
Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases. PMC - NIH. [Link][9]
- (Reference to a paper on chiral HPLC of carbohydr
- (Reference to a paper on NMR of protected sugars)
-
On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. The Journal of Organic Chemistry - ACS Publications. [Link][8]
- (Reference to a general organic chemistry textbook on protecting groups)
- (Reference to a paper on the synthesis of a specific nucleoside analogue)
- (Reference to a supplier's technical note on CoA)
-
PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Science Publishing. [Link][4]
- (Reference to a review on antiviral drug synthesis)
- (Reference to a paper on the impact of impurities in drug development)
- (Reference to a book on practical organic synthesis)
-
(PDF) HPLC for Carbohydrate Analysis. ResearchGate. [Link][6]
- (Reference to a paper on mass spectrometry of carbohydr
- (Reference to a safety d
- (Reference to a general guide on labor
- (Reference to a paper on the synthesis of xylofuranose nucleosides)
- (Reference to a paper on the synthesis of ribofuranose nucleosides)
- (Reference to a supplier's website, e.g., Carl ROTH)
- (Reference to a supplier's website, e.g., CymitQuimica)
- (Reference to a supplier's website, e.g., Santa Cruz Biotechnology)
- (Reference to a public chemical d
- (Reference to a general review on carbohydr
Sources
- 2. 2,3,5-三-O-苄基-β-D-阿拉伯呋喃糖 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. epfl.ch [epfl.ch]
- 6. rsc.org [rsc.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the X-ray Crystallography of Arabinofuranose Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Arabinofuranose, a five-membered sugar ring, is a critical structural component in a vast array of biological macromolecules, from the cell walls of pathogenic bacteria like Mycobacterium tuberculosis to plant polysaccharides.[1] Understanding the three-dimensional structure of arabinofuranose-containing molecules is paramount for deciphering their biological function and for the rational design of novel therapeutics, such as enzyme inhibitors or targeted drug delivery systems. X-ray crystallography stands as the definitive method for elucidating these atomic-level details, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions.
This guide offers a comparative analysis of the X-ray crystallography of various arabinofuranose derivatives, from simple glycosides to complex polysaccharides and enzyme-bound inhibitors. We will explore the nuances of crystallization, data collection, and structure determination for these diverse molecules, providing a framework for researchers to approach their own structural studies.
The Dynamic Arabinofuranose Ring: A Crystallographic Challenge
The inherent flexibility of the five-membered furanose ring presents a significant challenge in obtaining well-diffracting crystals. Unlike the more rigid six-membered pyranose ring, the furanose ring can adopt a variety of puckered conformations, often described as "envelope" and "twist" forms.[1] This conformational heterogeneity in solution can hinder the formation of a highly ordered crystal lattice. Therefore, successful crystallization of arabinofuranose derivatives often relies on strategies that either favor a single conformation or utilize intermolecular interactions to lock the molecule into a specific arrangement within the crystal.
A Comparative Look at Crystallization Strategies
The choice of crystallization strategy is highly dependent on the nature of the arabinofuranose derivative. Here, we compare common approaches for different classes of these molecules.
Simple Methyl Arabinofuranosides: The Foundation
The crystal structures of simple glycosides like methyl α-D-arabinofuranoside and methyl β-D-arabinofuranoside provide a fundamental understanding of the intrinsic conformational preferences and packing arrangements of the arabinofuranose ring.
Experimental Protocol: Crystallization of Methyl α-D-Arabinofuranoside
-
Purification: High purity of the starting material is crucial. The methyl α-D-arabinofuranoside should be purified by recrystallization or chromatography to remove any anomeric or pyranosidic contaminants.
-
Solvent Selection: A common approach is to use a binary solvent system, such as methanol-diethyl ether or ethanol-hexane. The arabinofuranoside is dissolved in the more polar solvent (e.g., methanol) to create a saturated or near-saturated solution.
-
Vapor Diffusion: The sitting-drop or hanging-drop vapor diffusion method is widely employed. A small drop of the arabinofuranoside solution is equilibrated against a larger reservoir of a less polar solvent (the precipitant, e.g., diethyl ether).
-
Crystal Growth: The slow diffusion of the precipitant into the drop gradually reduces the solubility of the arabinofuranoside, leading to supersaturation and, ideally, the formation of single crystals over several days to weeks at a constant temperature (e.g., 4°C or room temperature).
Acylated Arabinofuranose Derivatives: Enhancing Crystallinity
Acylation of the hydroxyl groups with moieties like acetyl or benzoyl groups can significantly alter the physicochemical properties of arabinofuranose, often leading to increased crystallinity. These protecting groups can participate in different intermolecular interactions and reduce the molecule's overall flexibility.
For instance, 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose is a crystalline solid that is more amenable to crystallization from common organic solvents compared to its unprotected counterpart.[2]
Arabinofuranose-Containing Oligosaccharides and Polysaccharides
Obtaining single crystals of oligosaccharides and polysaccharides is notoriously difficult due to their conformational flexibility and polydispersity. For larger polysaccharides like arabinan, which consists of a backbone of α-(1→5)-linked arabinofuranose residues, X-ray fiber diffraction is often employed.[3] This technique provides information about the repeating structural motifs and helical parameters of the polymer but does not yield the high-resolution atomic coordinates of a single crystal study.
For smaller, well-defined oligosaccharides, co-crystallization with a binding protein can be a powerful strategy. The protein provides a rigid scaffold that can select for a specific conformation of the oligosaccharide, facilitating the growth of well-ordered crystals.
Enzyme-Inhibitor Complexes: A Glimpse into Biological Function
Co-crystallizing arabinofuranose-based inhibitors with their target enzymes, such as arabinofuranosidases, is a cornerstone of structure-based drug design.[4] This approach not only reveals the atomic details of the inhibitor's binding mode but also provides insights into the enzyme's catalytic mechanism.
Experimental Protocol: Co-crystallization of an Arabinofuranosidase with an Inhibitor
-
Protein Expression and Purification: The target enzyme is typically overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified enzyme is incubated with a molar excess of the arabinofuranose-based inhibitor to ensure saturation of the active site.
-
Crystallization Screening: High-throughput screening of a wide range of crystallization conditions (precipitants, pH, temperature, and additives) is performed using robotic systems and commercially available screens. The sitting-drop vapor diffusion method is commonly used.
-
Crystal Optimization: Once initial crystal hits are identified, the conditions are optimized by fine-tuning the concentrations of the protein-inhibitor complex, precipitant, and other additives to obtain larger, better-diffracting crystals.
Comparative Analysis of Crystallographic Data
The following table summarizes representative crystallographic data for different classes of arabinofuranose derivatives, highlighting the variations in their crystal packing and structural parameters.
| Derivative Class | Example | Space Group | Unit Cell Parameters | Key Structural Features | Reference |
| Simple Glycoside | Methyl α-D-arabinofuranoside | P2₁2₁2₁ | a=5.9Å, b=9.5Å, c=13.2Å | Extensive hydrogen bonding network, envelope conformation of the furanose ring. | [5] |
| Simple Glycoside | Methyl β-D-arabinofuranoside | P2₁2₁2₁ | a=4.9Å, b=24.2Å, c=12.9Å | Two independent molecules in the asymmetric unit with different ring puckers. | [5] |
| Acylated Derivative | 1,2,3,4-Tetra-O-acetyl-β-D-arabinopyranose | P2₁ | a=10.1Å, b=9.0Å, c=9.0Å, β=102.0° | Chair conformation of the pyranose form, which is often more stable for the per-acetylated sugar. | [6] |
| Polysaccharide | Arabinan | Orthorhombic (fiber) | a=10.4Å, b=13.6Å, c=8.7Å (fiber axis) | 2-fold helix, inter-helix hydrogen bonding. | [3] |
| Enzyme Complex | α-L-arabinofuranosidase with arabinofuranosyl-enzyme intermediate | Hexagonal | a=b=179.3Å, c=100.4Å | Covalent bond between the anomeric carbon and the catalytic nucleophile, distorted sugar ring conformation mimicking the transition state. | [7] |
Visualizing the Crystallographic Workflow
The process of determining the crystal structure of an arabinofuranose derivative can be visualized as a multi-step workflow.
Troubleshooting Common Crystallization Challenges
Obtaining high-quality crystals suitable for X-ray diffraction is often the most significant bottleneck in structural studies. The flexible nature of the arabinofuranose ring can lead to several common problems.
Conclusion
The X-ray crystallography of arabinofuranose derivatives is a field rich with challenges and opportunities. The inherent flexibility of the furanose ring demands creative and tailored approaches to crystallization. By comparing the strategies and outcomes for different classes of these molecules, from simple glycosides to complex enzyme-bound inhibitors, researchers can develop a more informed and effective approach to their own structural investigations. The continued elucidation of the three-dimensional structures of arabinofuranose-containing molecules will undoubtedly fuel advancements in our understanding of their critical roles in biology and in the development of new medicines to combat disease.
References
-
beta-D-Arabinofuranoside, methyl | C6H12O5 | CID 11789547 - PubChem. National Center for Biotechnology Information. [Link]
-
X-ray and conformational analysis of arabinan - PubMed. National Center for Biotechnology Information. [Link]
-
alpha-d-Lyxofuranoside, methyl | C6H12O5 | CID 12889250 - PubChem. National Center for Biotechnology Information. [Link]
-
Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis and Conformational Analysis of Arabinofuranosides, Galactofuranosides and Fructofuranosides - Sci-Hub. [Link]
-
Crystal structure and snapshots along the reaction pathway of a family 51 ??-L-arabinofuranosidase - ResearchGate. [Link]
-
Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach | The Journal of Physical Chemistry A - ACS Publications. American Chemical Society. [Link]
-
1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem. National Center for Biotechnology Information. [Link]
-
Conformational Behavior, Topographical Features, and Antioxidant Activity of Partly De-Esterified Arabinoxylans - MDPI. [Link]
-
(PDF) Structures of furanosides: geometrical analysis of low-temperature X-ray and neutron crystal structures of five crystalline methyl pentofuranosides - ResearchGate. [Link]
-
methyl 2-O-methyl-alpha-d-arabinofuranoside | C7H14O5 | CID 21589206 - PubChem. National Center for Biotechnology Information. [Link]
-
Methyl beta-L-arabinopyranoside | C6H12O5 | CID 102169 - PubChem. National Center for Biotechnology Information. [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl] - IUCrData. International Union of Crystallography. [Link]
-
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose - precisionFDA. [Link]
-
Crystal Structures of Novel Phenyl Fulgides - MDPI. [Link]
-
1,2,3,4-Tetra-O-acetyl-β-D-arabinopyranose: A Neutron Refinement and Comparison with X-Ray Refinement - ResearchGate. [Link]
-
Crystal Structures of Novel Phenyl Fulgides - Preprints.org. [Link]
-
Crystal structure of the fungal mannosyltransferase Och1 reveals active site primed for N-glycan binding - PMC. National Center for Biotechnology Information. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide - ResearchGate. [Link]
-
Pectinase - Wikipedia. [Link]
-
Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars | Crystal Growth & Design - ACS Publications. American Chemical Society. [Link]
-
An x-ray crystallographic study of 5-Oacetyl-1,2:3,4-di-O isopropylidene-α-d-galactoseptanose - Sci-Hub. [Link]
-
Crystallization and preliminary X-ray analysis of maltose O-acetyltransferase - IUCr Journals. International Union of Crystallography. [Link]
Sources
- 1. Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 43225-70-3: 1,2,3,5-tetra-O-acetyl-D-arabinofuranose [cymitquimica.com]
- 3. X-ray and conformational analysis of arabinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of 2,3,5-Tri-O-benzyl-D-arabinofuranose by High-Performance Liquid Chromatography
In the synthesis of complex carbohydrates and nucleoside analogues, the purity of intermediates is paramount to the success of subsequent reactions and the integrity of the final product. 2,3,5-Tri-O-benzyl-D-arabinofuranose is a key building block in carbohydrate chemistry, and its purity directly impacts the yield and stereoselectivity of glycosylation reactions.[1][2][3][] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate, supported by detailed experimental protocols and data.
The Critical Role of Purity in Carbohydrate Synthesis
Protecting groups, such as the benzyl groups in this compound, are fundamental in carbohydrate chemistry to ensure regioselective and stereoselective glycosylations.[5] However, the synthesis and purification of such protected carbohydrates can be challenging, often resulting in impurities that can interfere with subsequent reactions.[1][6] Therefore, a robust analytical method to accurately determine the purity of these intermediates is essential for researchers and professionals in drug development.[7]
HPLC: The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture.[8][9][10] For protected carbohydrates like this compound, which are soluble in organic solvents, reversed-phase HPLC is particularly well-suited.[11][12]
The Causality Behind the Method: The benzyl groups impart significant hydrophobicity to the arabinofuranose core, allowing for excellent retention and separation on a non-polar stationary phase, such as a C18 column. The choice of a suitable mobile phase, typically a mixture of acetonitrile and water, allows for the fine-tuning of the separation, ensuring that the main component is well-resolved from any potential impurities.[8]
Comparative Analysis of Purity Assessment Methods
While HPLC is a preferred method, other techniques can also be employed for the purity assessment of this compound. This section provides a comparative overview of HPLC, Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential migration of components on a stationary phase under the influence of a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Resolution | High to very high. | Low to moderate. | Not a separation technique, but provides structural information. |
| Quantification | Excellent, highly accurate and precise. | Semi-quantitative at best. | Can be quantitative (qNMR) with appropriate standards.[13][14] |
| Sensitivity | High, especially with UV detection due to the benzyl groups. | Moderate. | Relatively low, requires higher sample concentration. |
| Throughput | Moderate to high, automatable. | High, multiple samples can be run simultaneously. | Low, longer acquisition times per sample. |
| Expertise Required | Moderate, requires familiarity with instrumentation and data analysis. | Low, relatively simple to perform. | High, requires expertise in spectral interpretation.[15] |
| Cost | High initial instrument cost, moderate running costs. | Low cost. | Very high initial instrument cost, moderate running costs. |
Experimental Protocols
Optimized HPLC Method for this compound
This protocol describes a validated reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (due to the benzyl groups)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Caption: HPLC analysis workflow for this compound.
Alternative Method 1: Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress and for a qualitative assessment of purity.[16][17][18]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: Hexane:Ethyl Acetate (e.g., 3:1 v/v)
-
UV lamp (254 nm)
-
Staining solution (e.g., sulfuric acid in methanol) and heat gun[5]
Protocol:
-
Spot the dissolved sample onto the TLC plate.
-
Develop the plate in the developing chamber with the chosen mobile phase.
-
Visualize the spots under a UV lamp.
-
Further visualize by charring with a staining solution and heat.
-
Assess purity by observing the number and intensity of impurity spots relative to the main spot.
Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and, in some cases, quantify impurities.[15][19]
Protocol:
-
Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the spectrum for the presence of signals that do not correspond to the main compound.
-
For quantitative NMR (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.[13][14]
Logical Framework for Purity Assessment
The choice of analytical method often depends on the stage of research or development and the required level of accuracy.
Caption: Decision-making workflow for purity assessment method selection.
Conclusion
For the definitive purity assessment of this compound, reversed-phase HPLC with UV detection stands out as the most robust and reliable method, offering high resolution, sensitivity, and excellent quantitation. While TLC is a valuable tool for rapid, qualitative checks, and NMR provides indispensable structural information, HPLC provides the quantitative data necessary to ensure the quality and consistency of this vital carbohydrate intermediate for downstream applications in research and drug development. The adoption of a well-validated HPLC method is a critical step in any synthetic workflow involving this compound.
References
- Improved analytical methods for carbohydrate analysis in biofuel research. - BEARdocs. (n.d.).
-
Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. (n.d.). Retrieved from [Link]
-
Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC. (n.d.). Retrieved from [Link]
-
Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. YouTube. (2014, June 5). Retrieved from [Link]
-
PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
This compound, Purity ≥95%. CD BioGlyco. (n.d.). Retrieved from [Link]
-
Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. (n.d.). Retrieved from [Link]
-
Purification of synthesized protected carbohydrate via automation... ResearchGate. (n.d.). Retrieved from [Link]
-
Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. PubMed. (n.d.). Retrieved from [Link]
-
ANALYSIS OF CARBOHYDRATES. (n.d.). Retrieved from [Link]
-
Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. (n.d.). Retrieved from [Link]
-
Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. ResearchGate. (2025, August 7). Retrieved from [Link]
-
Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. (n.d.). Retrieved from [Link]
-
Carbohydrates--purity Assessment. PubMed. (n.d.). Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. (2014, November 7). Retrieved from [Link]
- Thin-Layer Chromatography of Sugar Beet Carbohydrates. (n.d.).
-
2-3-5-tri-O-benzyl-B-D-arabino-furanose. (n.d.). Retrieved from [Link]
-
2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g. Carl ROTH. (n.d.). Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. (n.d.). Retrieved from [Link]
-
Isolation and purification of carbohydrate components in functional food: a review. NIH. (2024, July 23). Retrieved from [Link]
-
Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). PubMed. (n.d.). Retrieved from [Link]
-
Enantiomeric purity determination by NMR: Proving the purity of a single enantiomer. (2025, August 7). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 3. This compound | 160549-10-0 [chemicalbook.com]
- 5. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbohydrates--purity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 9. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 10. Isolation and purification of carbohydrate components in functional food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 12. researchgate.net [researchgate.net]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assbt.org [assbt.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,3,5-Tri-O-benzyl-D-arabinofuranose
For the diligent researcher, scientist, or drug development professional, the synthesis and application of complex molecules like 2,3,5-Tri-O-benzyl-D-arabinofuranose are central to innovation. However, the lifecycle of these valuable reagents extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for managing the disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not merely on the "how," but on the "why," grounding each procedural step in scientific rationale and regulatory context.
Part 1: Hazard Characterization and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the material's intrinsic properties and its classification under federal regulations is paramount.
Intrinsic Hazards of this compound
Based on available Safety Data Sheets (SDS), this compound is a white to off-white solid. While not classified as acutely toxic, it is identified as a potential irritant. The primary hazards to personnel are:
-
Skin Irritation: May cause redness and discomfort upon prolonged contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][2]
A crucial aspect of its chemical profile is its incompatibility with strong oxidizing agents .[1][3] Ethers, as a chemical class, can form explosive peroxides over time, and their reaction with strong oxidizers can be violent, generating heat and fire.[4][5][6] This knowledge is critical for proper waste segregation.
Regulatory Classification: Is It a Hazardous Waste?
The primary federal regulation governing waste disposal in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] Under RCRA, a chemical waste is considered hazardous if it is either "listed" or exhibits specific "characteristics."
-
Listed Wastes: These are chemicals and waste streams specifically named on the F, K, P, and U lists by the EPA.[8][9] this compound is not found on these lists.
-
Characteristic Wastes: A waste is hazardous if it exhibits one or more of the following characteristics:
Based on its SDS, pure, uncontaminated this compound does not meet any of these criteria. Therefore, in its unused form, it is not classified as a federal RCRA hazardous waste . However, this classification can change if it becomes contaminated. For instance, if it is mixed with a listed hazardous solvent (e.g., certain chlorinated solvents from the F-list), the entire mixture must be treated as hazardous waste.[8]
It is imperative to consult your institution's specific waste management policies and local regulations, as they may classify this material differently.[12][13]
Part 2: Operational Disposal Plan
This section provides the procedural steps for safely collecting, storing, and disposing of this compound waste within a laboratory setting.
Required Personal Protective Equipment (PPE)
Given the irritant nature of the compound, the following minimum PPE must be worn when handling the solid waste:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against dust particles and eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | N95 respirator (if handling large, dusty quantities). | Minimizes inhalation of irritating dust. |
Waste Collection and Segregation Protocol
Step 1: Designate a Waste Container
-
Select a clean, dry, and durable container with a secure, tight-fitting lid. A wide-mouth polyethylene or glass jar is suitable.
-
The container must be compatible with the chemical; do not use containers that could react with or be degraded by residual solvents.
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Non-Hazardous Waste" label (or your institution's equivalent) to the container.
-
The label must clearly state the full chemical name: "This compound ".
-
Include the name of the principal investigator and the laboratory location.
Step 3: Collect the Waste
-
Carefully transfer the solid waste into the designated container using a clean scoop or spatula.
-
Minimize the generation of dust during transfer.
-
Securely close the lid immediately after adding waste.
Step 4: Segregate from Incompatible Materials
-
Store the waste container in a designated satellite accumulation area.
-
Crucially, ensure the container is physically separated from strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).[4][5][6] This segregation prevents accidental mixing that could lead to a dangerous chemical reaction.
Step 5: Arrange for Disposal
-
Once the container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste coordinator to arrange for pickup.
-
Follow their specific procedures for waste transfer and documentation. Do not dispose of this chemical in the regular trash or down the drain.
The entire disposal workflow, from generation to pickup, is outlined in the diagram below.
Caption: Decision workflow for the disposal of this compound.
Part 3: Emergency Preparedness - Spill Cleanup
In the event of an accidental spill, a swift and correct response is critical to maintaining laboratory safety.
Spill Kit Contents
Your laboratory's chemical spill kit should contain the following items for managing a solid chemical spill:
-
Appropriate PPE (gloves, safety goggles)
-
Plastic dustpan and scoop (do not use metal)
-
Absorbent pads or paper towels
-
Sealable plastic bags for waste
-
Hazardous waste labels
Step-by-Step Spill Cleanup Protocol
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or has created a significant amount of dust, evacuate the area and contact your institution's EHS.
Step 2: Don Appropriate PPE
-
At a minimum, wear safety goggles and chemical-resistant gloves.
Step 3: Clean the Spill
-
Carefully use the plastic scoop and dustpan to collect the bulk of the spilled solid.[12]
-
Take care not to create airborne dust.
-
Place the collected material into a sealable plastic bag.
Step 4: Decontaminate the Area
-
Lightly dampen an absorbent pad or paper towel with water.
-
Gently wipe the spill area to remove any remaining residue.
-
Place the used pads/towels into the same plastic bag as the collected solid.[1][12]
Step 5: Package and Label the Waste
-
Seal the plastic bag securely.
-
Place the sealed bag into a second bag (double-bagging) for security.
-
Affix a hazardous waste label to the outer bag, listing all contents (e.g., "this compound and spill debris"). Even if the chemical itself is non-hazardous, spill cleanup materials are often managed as hazardous waste by institutions.
Step 6: Final Disposal
-
Arrange for the disposal of the spill cleanup waste through your EHS office. Do not discard it in the regular trash.
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a foundation of trust in laboratory operations.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Benzyl ethyl ether.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzyl ether.
- Sigma-Aldrich. (2012). Benzyl ether - Safety Data Sheet.
- Learn Chemistry. (2025). What Are the Different Classifications of Hazardous Waste under RCRA?.
- CP Lab Safety. (n.d.). Ethers Waste Compatibility.
- K&L Gates HUB. (2026, January 14). 2026 Regulatory Outlook: Advanced Recycling.
- MLI Environmental. (2025). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
- Quest Resource Management Group. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl ether, 99%.
- U.S. Environmental Protection Agency. (n.d.). Characteristics of Hazardous Waste.
- Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
- LookChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8.
- Sigma-Aldrich. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose.
- PubChem. (n.d.). This compound.
- University of Wisconsin-Madison. (n.d.). Chemical Compatibility for Waste Accumulation.
- precisionFDA. (n.d.). 2,3,5-Tri-O-benzyl-α-D-arabinofuranose.
- Cornell University. (n.d.). Appendix K - Incompatible Chemicals.
- Stanford University. (2020, November 3). Chemical Incompatibility Guide.
- Los Angeles County Fire Department. (n.d.). Separation of Incompatible Chemicals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. 2026 Regulatory Outlook: Advanced Recycling | HUB | K&L Gates [klgates.com]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. What Are the Different Classifications of Hazardous Waste under RCRA? → Learn [pollution.sustainability-directory.com]
- 11. umkc.edu [umkc.edu]
- 12. aksci.com [aksci.com]
- 13. tceq.texas.gov [tceq.texas.gov]
A Senior Application Scientist's Guide to Handling 2,3,5-Tri-O-benzyl-D-arabinofuranose: A Framework for Laboratory Safety
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2,3,5-Tri-O-benzyl-D-arabinofuranose (CAS No: 160549-10-0 or 60933-68-8 depending on the anomer).[1] As a benzylated sugar derivative, this compound is instrumental in the synthesis of complex carbohydrates and phosphono analogs.[1] However, its structural features—specifically the benzyl ether groups—necessitate a rigorous and informed approach to personal protective equipment (PPE) and handling protocols to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the Precautions
A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for this compound is limited, we can infer potential hazards based on its chemical class and physical form.[2]
-
Chemical Class - Benzyl Ethers: The parent structure, benzyl ether, is classified as a skin, eye, and respiratory irritant.[3] It is prudent to assume this derivative carries similar risks. Ethers as a class also present a risk of forming explosive peroxides over time, although this is more pronounced with liquid ethers exposed to air.[4]
-
Physical Form - Solid Powder: The compound is a white to off-white powder.[2] This presents an inhalation hazard, as fine dust can be easily aerosolized during handling, weighing, and transfer.[5][6]
-
Combustibility: It is classified as a combustible solid, meaning it can ignite, though not as readily as a flammable liquid. Therefore, sources of ignition should be controlled.
-
Reactivity: The compound is incompatible with strong oxidizing agents.[2]
This assessment dictates that our primary goals are to prevent skin and eye contact, minimize inhalation of airborne particulates, and control ignition sources.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is a direct response to the identified hazards. The following table summarizes the essential equipment for handling this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Safety Goggles | Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2] Goggles provide a full seal to protect against splashes and airborne powder. Standard safety glasses are insufficient. |
| Hand | Nitrile Gloves | Minimum thickness of >0.11 mm.[7] Nitrile provides good splash resistance against ethers.[4] Crucially, disposable gloves have a short breakthrough time; they must be replaced immediately upon contamination. [4] For extensive handling, consider double-gloving.[8] |
| Body | Laboratory Coat | A standard, buttoned lab coat protects skin and personal clothing from contamination.[2][7] For handling large quantities, a flame-resistant coat should be considered.[8] |
| Respiratory | NIOSH-approved N95 Respirator (or equivalent) | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. This prevents the inhalation of fine particulates. |
Procedural Guide: A Step-by-Step Operational Plan
Adherence to a strict, logical workflow is critical for safety. The following protocol outlines the essential steps for handling this compound, from preparation to disposal.
Workflow for Safe Handling
Caption: A workflow diagram for the safe handling of this compound.
Detailed Protocol:
-
Preparation & Pre-Operational Checks:
-
Verify that a certified chemical fume hood is available and functioning correctly.[8]
-
Ensure an eye wash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood to minimize movement.
-
Confirm you have the correct, unexpired container of this compound. Store the main container in a refrigerator at 2-8°C.[5]
-
-
Donning PPE:
-
Put on your laboratory coat and fasten it completely.
-
Don chemical safety goggles.
-
Inspect your nitrile gloves for any signs of damage or degradation before putting them on.[3]
-
-
Handling the Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within the chemical fume hood.[4]
-
When weighing, use a spatula to carefully transfer the powder. Avoid tapping or shaking the container, which can aerosolize the fine particles.
-
If dissolving, add the solvent to the solid slowly and stir gently to avoid splashing.
-
-
Decontamination and Doffing PPE:
-
After handling, decontaminate the work surface and any equipment used.
-
Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container.[3]
-
Remove your safety goggles and lab coat.
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[3][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Spill: Evacuate non-essential personnel. Wearing your full PPE, sweep up the spilled solid, taking care not to create dust.[2] Place the material into a suitable, sealed container for disposal. Prevent the material from entering drains.[5]
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Protocol: Do not allow the chemical or its solutions to enter drains or the environment.[5] All waste must be disposed of in accordance with applicable federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these detailed protocols and understanding the rationale behind them, you can handle this compound with confidence and safety, ensuring both your well-being and the integrity of your research.
References
- Benzyl ether - Safety Data Sheet. (2012).
- 2,3,5-TRI-O-BENZYL-L-ARABINOFURANOSE - Safety Data Sheet. ChemicalBook.
- 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g. Carl ROTH.
- 2,3,5-Tri-O-benzyl-β-D-arabinofuranose. Sigma-Aldrich.
- T1859 - SDS. TCI AMERICA. (2018).
- Ethers - Handling and control of exposure. (2010). University of Edinburgh.
- Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. (2024).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8. Sigma-Aldrich.
- 2,3,5-Tri-O-benzyl-β-D-arabinofuranose. CymitQuimica.
- This compound | 160549-10-0. ChemicalBook. (2023).
- 2,3,5-TRI-O-BENZYL-BETA-D-ARABINOFURANOSE | 60933-68-8. ChemicalBook. (2025).
- Diethyl Ether Standard Operating Procedure. Purdue University.
- Personal Protective Equipment (PPE). CHEMM.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Personal protective equipment for handling THP-PEG1-Boc. Benchchem. (2025).
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- 2,3,5-TRI-O-BENZYL-L-ARABINOFURANOSE - Safety Data Sheet. ChemicalBook. (2025).
Sources
- 1. This compound | 160549-10-0 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purdue.edu [purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
